molecular formula C5H12ClO3P B146581 Diethyl (chloromethyl)phosphonate CAS No. 3167-63-3

Diethyl (chloromethyl)phosphonate

货号: B146581
CAS 编号: 3167-63-3
分子量: 186.57 g/mol
InChI 键: MZBIWKMCTWJLPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl (chloromethyl)phosphonate is a useful research compound. Its molecular formula is C5H12ClO3P and its molecular weight is 186.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67753. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[chloromethyl(ethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBIWKMCTWJLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062883
Record name Phosphonic acid, (chloromethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3167-63-3
Record name Diethyl P-(chloromethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3167-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-(chloromethyl)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003167633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (chloromethyl)phosphonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, P-(chloromethyl)-, diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, (chloromethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (chloromethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl (chloromethyl)phosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3LYK2K3U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Diethyl (chloromethyl)phosphonate: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (chloromethyl)phosphonate is a versatile C2-building block in organophosphorus chemistry, valued for its dual reactivity. The presence of a reactive chloromethyl group and the phosphonate moiety allows for a range of chemical transformations, making it a crucial intermediate in the synthesis of various organic molecules, including biologically active compounds. This guide provides a comprehensive overview of its fundamental properties, detailed synthetic protocols, key reaction mechanisms, and significant applications, with a particular focus on its role in the development of antiviral agents and other pharmaceuticals.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₅H₁₂ClO₃P.[1] Its key properties are summarized in the table below, providing a foundational understanding of its physical characteristics and identifiers.

PropertyValueReference(s)
CAS Number 3167-63-3[2]
Molecular Formula C₅H₁₂ClO₃P[3]
Molecular Weight 186.57 g/mol [3]
Boiling Point 109-110 °C at 10 mmHg
Density 1.2 g/mL at 25 °C
Refractive Index (n20/D) 1.437
Flash Point 86 °C (186.8 °F) - closed cup
Solubility Soluble in THF, ether, dichloromethane, chloroform.[4]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[5][6] This reaction provides a reliable pathway for the formation of the carbon-phosphorus bond.

The Michaelis-Arbuzov Reaction: A Mechanistic Overview

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[7] The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The trivalent phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. This initial step forms a phosphonium salt intermediate.

  • Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium salt, leading to the formation of the final phosphonate product and an ethyl halide byproduct.

The general workflow for this synthesis is depicted in the following diagram:

G reagents Triethyl Phosphite + Chloroiodomethane reaction_vessel Reaction Vessel (Heated) reagents->reaction_vessel 1. Reaction workup Work-up (Removal of volatiles) reaction_vessel->workup 2. Cooling & Evaporation purification Purification (Vacuum Distillation) workup->purification 3. Isolation product This compound purification->product caption General workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Triethyl phosphite

  • Chloroiodomethane (or another suitable chloromethylating agent)

  • Anhydrous high-boiling solvent (e.g., toluene), optional

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.0 equivalent).

  • Addition of Alkyl Halide: Slowly add chloroiodomethane (1.0-1.2 equivalents) to the flask. The reaction is often exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-160 °C) and maintain for several hours.[7] The progress of the reaction can be monitored by observing the distillation of the ethyl iodide byproduct.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the volatile byproducts and any excess starting material under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a clear liquid.[10]

Key Reactions and Mechanistic Insights

The utility of this compound in organic synthesis stems from its ability to participate in a variety of reactions, most notably the Horner-Wadsworth-Emmons reaction and nucleophilic substitutions.

The Horner-Wadsworth-Emmons (HWE) Reaction

A cornerstone application of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction to form vinylphosphonates, which are valuable intermediates. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with a carbonyl compound.

Mechanism:

  • Deprotonation: A strong base (e.g., NaH, LDA) abstracts a proton from the carbon adjacent to the phosphorus atom, forming a nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation and Elimination: The intermediate cyclizes to form an unstable four-membered ring intermediate (an oxaphosphetane), which then collapses to yield an alkene and a water-soluble phosphate byproduct.

The general mechanism of the HWE reaction is illustrated below:

HWE_Mechanism cluster_0 Horner-Wadsworth-Emmons Reaction Phosphonate EtO)2P(O)CH2Cl Carbanion [(EtO)2P(O)CHCl]- Phosphonate->Carbanion + Base - H+ Base Base Intermediate Betaine Intermediate Carbanion->Intermediate + Carbonyl Carbonyl R1-C(=O)-R2 Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Alkene R1-C(Cl)=C-R2 Oxaphosphetane->Alkene Phosphate (EtO)2PO2- Oxaphosphetane->Phosphate caption Mechanism of the Horner-Wadsworth-Emmons reaction.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Nucleophilic Substitution Reactions

The chloromethyl group in this compound is susceptible to nucleophilic attack, allowing for the introduction of the phosphonomethyl moiety into various molecules. This is a key strategy in the synthesis of acyclic nucleoside phosphonates. The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl, which is typical for Sₙ2 reactions.[6]

Applications in Drug Development

The phosphonate group is a bioisostere of the phosphate group, offering increased stability against enzymatic hydrolysis.[11] This property makes phosphonate-containing compounds attractive candidates for antiviral and other therapeutic agents. This compound and its analogs are key precursors in the synthesis of these important molecules.

Synthesis of Acyclic Nucleoside Phosphonates (ANPs)

Acyclic nucleoside phosphonates are a class of antiviral drugs that are effective against a range of viruses.[11] The synthesis of these compounds often involves the alkylation of a nucleobase with a haloalkylphosphonate. For instance, analogs of PMEA (adefovir), a drug used to treat hepatitis B, are synthesized using precursors derived from chloroalkoxyalkylphosphonates.[11] The general synthetic strategy involves the condensation of a purine or pyrimidine base with a precursor containing the phosphonomethoxyethyl side chain.[11]

The workflow for the synthesis of a generic acyclic nucleoside phosphonate is outlined below:

ANP_Synthesis start Nucleobase + this compound analog reaction Condensation Reaction (Base-catalyzed) start->reaction intermediate Protected ANP reaction->intermediate deprotection Deprotection intermediate->deprotection final_product Acyclic Nucleoside Phosphonate (e.g., Adefovir analog) deprotection->final_product caption General workflow for the synthesis of Acyclic Nucleoside Phosphonates.

Caption: General workflow for the synthesis of Acyclic Nucleoside Phosphonates.

Spectroscopic Characterization

Confirmation of the structure of this compound is typically achieved through spectroscopic methods, primarily NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethoxy groups, a multiplet for the methylene protons (CH₂) of the ethoxy groups, and a doublet for the chloromethyl protons (CH₂Cl) due to coupling with the phosphorus atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethoxy groups, and a signal for the chloromethyl carbon, which will also exhibit coupling to the phosphorus atom.[12]

  • ³¹P NMR: The phosphorus-31 NMR spectrum will show a single resonance characteristic of a phosphonate.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • P=O stretch: A strong absorption band typically in the region of 1250-1200 cm⁻¹.

  • P-O-C stretch: Strong absorptions in the 1050-1000 cm⁻¹ region.

  • C-H stretch: Absorptions in the 3000-2850 cm⁻¹ region.

  • C-Cl stretch: An absorption in the 800-600 cm⁻¹ region.

Safety, Handling, and Disposal

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

Handling:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing vapors or mists.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow to enter drains or waterways.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in the development of pharmaceuticals, particularly antiviral agents. Its synthesis via the Michaelis-Arbuzov reaction is well-established, and its reactivity in Horner-Wadsworth-Emmons and nucleophilic substitution reactions allows for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and drug development.

References

An In-depth Technical Guide to Diethyl (chloromethyl)phosphonate: Synthesis, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Versatile Reagent in Organic Synthesis

Diethyl (chloromethyl)phosphonate is an organophosphorus compound of significant interest to researchers and professionals in organic synthesis and drug development. Its utility as a versatile building block stems from the presence of a reactive chloromethyl group attached to a phosphonate moiety. This unique structural arrangement facilitates a variety of chemical transformations, most notably the Horner-Wadsworth-Emmons reaction, enabling the stereoselective formation of alkenes. This guide provides a comprehensive overview of the chemical structure, formula, synthesis, and key applications of this compound, with a particular focus on its role in the synthesis of potential therapeutic agents.

PART 1: Chemical Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and formula.

Molecular Formula: C₅H₁₂ClO₃P[1][2][3]

Chemical Structure:

The structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chloromethyl group (-CH₂Cl) and two ethoxy groups (-OCH₂CH₃).

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3167-63-3[1][2][4][5]
Molecular Weight 186.57 g/mol [1][4][5]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 109-110 °C at 10 mmHg[3][4]
Density 1.2 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.437[3][4]
SMILES String CCOP(=O)(CCl)OCC[1][2][4]
InChI Key MZBIWKMCTWJLPT-UHFFFAOYSA-N[2][4]

PART 2: Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction. This powerful reaction forms a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.

Underlying Principle: The Michaelis-Arbuzov Reaction

The reaction proceeds through the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of a dihalomethane, such as dichloromethane or chloroiodomethane. A subsequent dealkylation step, typically facilitated by the displaced halide ion, yields the final phosphonate product. The choice of dihalomethane and reaction conditions can be optimized to favor the formation of the monochlorinated product.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound.

Materials:

  • Triethyl phosphite

  • Dichloromethane (excess)

  • Anhydrous reaction vessel

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of dichloromethane.

  • Addition of Reactant: Slowly add triethyl phosphite to the dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The use of an excess of dichloromethane helps to minimize the formation of bis(diethylphosphono)methane.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess dichloromethane is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Dichloromethane: Using a large excess of dichloromethane shifts the equilibrium towards the formation of the desired monochlorinated product and minimizes the formation of the diphosphonated byproduct.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen, which could hydrolyze the phosphite starting material.

  • Fractional Distillation: This purification technique is essential to separate the desired product from any remaining starting materials and byproducts, ensuring a high purity of the final compound.

PART 3: Applications in Drug Development

This compound is a valuable reagent in the synthesis of various compounds with potential therapeutic applications, particularly in the development of antiviral and anticancer agents.[6][7] Its utility is primarily centered around the Horner-Wadsworth-Emmons reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Gateway to Bioactive Molecules

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[2][8] It offers several advantages, including the formation of a water-soluble phosphate byproduct that is easily removed and, most importantly, a high degree of stereoselectivity, typically favoring the formation of the (E)-alkene.[2][8][9]

The reaction begins with the deprotonation of the phosphonate at the α-carbon using a base (e.g., NaH, LDA) to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses to form an alkene and a dialkyl phosphate salt.

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Betaine Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Intermediate Alkene (E)-Alkene Intermediate->Alkene Elimination Byproduct Dialkyl Phosphate Salt Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Case Study: Synthesis of Phosphonate-Based Antiviral Agents

Acyclic nucleoside phosphonates are a class of antiviral drugs that act as mimics of natural nucleoside monophosphates.[10] Their stability against enzymatic cleavage makes them potent and long-lasting inhibitors of viral DNA polymerases. The synthesis of these analogs often involves the alkylation of a nucleobase with a haloalkylphosphonate, a derivative that can be prepared from this compound. For example, the core phosphonate moiety of drugs like Tenofovir can be introduced using reagents derived from such phosphonates.[11]

Case Study: Development of Novel Anticancer Agents

Researchers have synthesized novel α-aminophosphonate derivatives that exhibit significant antitumor activities.[7] A one-pot, three-component reaction involving an aldehyde, an amine, and a dialkyl phosphite (which can be derived from this compound) provides a straightforward route to these promising anticancer compounds. Studies have shown that some of these compounds can induce apoptosis in cancer cell lines.[7]

PART 4: Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood. It is classified as a combustible liquid.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its pivotal role in the Horner-Wadsworth-Emmons reaction has cemented its importance in the synthesis of stereodefined alkenes, which are common structural motifs in numerous biologically active compounds. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and applications of this compound is essential for the continued innovation of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of Diethyl (Chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl (chloromethyl)phosphonate, a versatile reagent in organic chemistry.[1][2] It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The document details the prevalent synthetic methodologies, with a particular focus on the Michaelis-Arbuzov and Pudovik-type reactions. Each protocol is presented with an emphasis on the underlying mechanistic principles, experimental causality, and practical considerations for ensuring high yield and purity. Furthermore, this guide includes detailed sections on the purification and characterization of the final product, as well as critical safety protocols for handling the hazardous materials involved.

Introduction: The Significance of this compound

This compound is a key organophosphorus compound widely utilized as a reactant in a variety of organic transformations.[2][3] Its utility stems from the presence of a reactive chloromethyl group attached to a phosphonate moiety, making it an excellent substrate for nucleophilic substitution and a precursor for Horner-Wadsworth-Emmons reagents. These reagents are instrumental in the formation of carbon-carbon double bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.[2][3] The applications of this compound are extensive, including its use in the synthesis of cyclopropanes, cyclopentanes, and pyrrolidine derivatives.[2][3]

Core Synthetic Strategies

The synthesis of this compound can be approached through several established routes. The selection of a particular method often depends on the desired scale, available starting materials, and specific purity requirements. This guide will focus on the two most prominent and reliable methods: the Michaelis-Arbuzov reaction and a Pudovik-type reaction involving paraformaldehyde and phosphorus trichloride.

The Michaelis-Arbuzov Reaction: A Classic Approach

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a direct route to phosphonates from trialkyl phosphites and alkyl halides.[4][5] In the context of this compound synthesis, this reaction typically involves the treatment of triethyl phosphite with chloromethyl chloride (dichloromethane).

2.1.1. Mechanistic Rationale

The reaction proceeds via a two-step mechanism.[5] The first step is a nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic carbon of dichloromethane, resulting in the formation of a phosphonium salt intermediate.[4][5] The second step involves the dealkylation of this intermediate by the displaced chloride ion, which attacks one of the ethyl groups in an SN2 fashion to yield the final this compound and ethyl chloride as a byproduct.[5]

Michaelis_Arbuzov cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TEP P(OEt)3 Triethyl Phosphite Phosphonium [(EtO)3P+-CH2Cl] Cl- Phosphonium Salt TEP->Phosphonium SN2 Attack DCM Cl-CH2-Cl Dichloromethane DCM->Phosphonium Product (EtO)2P(O)CH2Cl This compound Phosphonium->Product Dealkylation Byproduct EtCl Ethyl Chloride Phosphonium->Byproduct

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

2.1.2. Experimental Protocol: Michaelis-Arbuzov Synthesis

Materials:

  • Triethyl phosphite

  • Dichloromethane (excess)

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Charge the reaction vessel with triethyl phosphite.

  • Add a significant excess of dichloromethane to the vessel. The excess dichloromethane serves as both a reactant and a solvent.

  • Heat the mixture to reflux with vigorous stirring. The reaction temperature is dictated by the boiling point of dichloromethane (39.6 °C).

  • Maintain the reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • After the reaction is complete, remove the excess dichloromethane and the ethyl chloride byproduct by distillation.

  • The crude this compound is then purified by vacuum distillation.

Table 1: Typical Reaction Parameters for Michaelis-Arbuzov Synthesis

ParameterValueJustification
Reactant Ratio (DCM:TEP)> 5:1Drives the reaction to completion and serves as the solvent.
TemperatureReflux (~40 °C)Provides sufficient energy for the reaction while being mild.
Reaction Time12-24 hoursEnsures high conversion of the starting materials.
Purification MethodVacuum DistillationSeparates the product from non-volatile impurities.[6]
A Pudovik-Type Reaction: Synthesis from Paraformaldehyde and Phosphorus Trichloride

An alternative and widely used industrial method for the synthesis of this compound involves the reaction of paraformaldehyde with phosphorus trichloride in the presence of a catalyst, followed by esterification with ethanol. This method, while involving more hazardous materials, can be highly efficient.

2.2.1. Mechanistic Insights

This synthesis is a multi-step process. Initially, paraformaldehyde depolymerizes to formaldehyde, which then reacts with phosphorus trichloride. This is followed by a complex series of reactions, ultimately leading to the formation of a chloromethylphosphonic dichloride intermediate. This intermediate is then esterified with ethanol to produce the final product.

Pudovik_Type_Synthesis Paraformaldehyde Paraformaldehyde Formaldehyde Formaldehyde Paraformaldehyde->Formaldehyde Depolymerization Intermediate Chloromethylphosphonic Dichloride Formaldehyde->Intermediate Reaction PCl3 PCl3 PCl3->Intermediate Product Diethyl (chloromethyl)phosphonate Intermediate->Product Esterification Ethanol Ethanol Ethanol->Product

Caption: Simplified workflow for the Pudovik-type synthesis.

2.2.2. Experimental Protocol: Pudovik-Type Synthesis

Materials:

  • Paraformaldehyde[7][8][9][10]

  • Phosphorus trichloride[11]

  • Ethanol (anhydrous)

  • Inert solvent (e.g., toluene)

  • Reaction vessel with a mechanical stirrer, dropping funnel, reflux condenser, and a gas outlet connected to a scrubber.

Procedure:

  • Suspend paraformaldehyde in an inert solvent within the reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath.

  • Slowly add phosphorus trichloride to the cooled suspension with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours.

  • Cool the reaction mixture again in an ice bath.

  • Slowly add anhydrous ethanol to the mixture. This esterification step is also exothermic.

  • After the addition of ethanol, the mixture is typically heated to complete the esterification.

  • The reaction mixture is then worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts.

  • The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Purification and Characterization

Independent of the synthetic route, the final product requires purification to remove unreacted starting materials and byproducts.

Purification

Vacuum distillation is the most common method for purifying this compound.[6] The product has a boiling point of approximately 109-110 °C at 10 mmHg.[3][12]

Chromatography on silica gel can also be employed for small-scale purifications or to achieve very high purity. A typical eluent system is a mixture of hexanes and diethyl ether.[6]

Characterization

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups (a triplet for the CH₃ and a quartet for the OCH₂) and a doublet for the chloromethyl (ClCH₂) protons due to coupling with the phosphorus atom.[13][14]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the ethyl groups and the chloromethyl group, with the latter showing a doublet due to C-P coupling.[14]

  • ³¹P NMR: The phosphorus NMR spectrum will exhibit a single peak, confirming the presence of a single phosphorus-containing species.

Table 2: Expected NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~1.3Triplet~7-OCH₂CH
¹H~3.6Doublet~8ClCH ₂P
¹H~4.1Quintet~7-OCH ₂CH₃
³¹P~18-20Singlet-P =O

(Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.)

3.2.2. Other Techniques

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the P=O, P-O-C, and C-Cl bonds.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[14]

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

  • Phosphorus Trichloride: Is highly toxic, corrosive, and reacts violently with water.[11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[11]

  • Paraformaldehyde: Is a flammable solid and a source of formaldehyde, which is a known carcinogen and sensitizer.[7][8][9][10] Inhalation of dust and vapor should be avoided by working in a fume hood and wearing respiratory protection if necessary.[8][10]

  • This compound: Is an irritant to the skin, eyes, and respiratory system.[3][12][15] Appropriate PPE should be worn during handling.

All experimental work should be conducted in a well-ventilated chemical fume hood. An emergency eyewash and safety shower must be readily accessible.

Conclusion

The synthesis of this compound is a well-established process with multiple reliable routes. The choice between the Michaelis-Arbuzov reaction and the Pudovik-type synthesis depends on factors such as scale, available equipment, and safety considerations. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for the successful and safe synthesis of this important chemical reagent. The detailed characterization techniques outlined in this guide will ensure the identity and purity of the final product, making it suitable for its diverse applications in modern organic synthesis.

References

An In-depth Technical Guide to Diethyl (chloromethyl)phosphonate: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (chloromethyl)phosphonate is a pivotal organophosphorus reagent, widely recognized for its utility in carbon-carbon bond formation, most notably in the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides a comprehensive technical overview of its core physicochemical properties, including its precise molecular weight, synthesis protocols, and mechanistic insights into its reactivity. Authored for the practicing scientist, this document synthesizes established chemical principles with practical, field-proven methodologies to empower researchers in leveraging this versatile compound for advanced organic synthesis and drug development.

Core Physicochemical Properties

A foundational understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe application in experimental design. This compound is a colorless to light yellow liquid whose properties are well-documented.[1][2][3] The molecular weight, a critical parameter for stoichiometric calculations in reaction planning, is 186.57 g/mol .[1][4][5][6]

Key quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Weight 186.57 g/mol [4][5][6]
Molecular Formula C₅H₁₂ClO₃P[4][5][6]
CAS Number 3167-63-3[1][4][5]
Density 1.2 g/mL at 25 °C[1][7]
Boiling Point 109-110 °C at 10 mmHg[1][7]
Refractive Index (n20/D) 1.437[1][7]
Flash Point 86 °C (186.8 °F) - closed cup

Synthesis of this compound

The classical and most common laboratory-scale synthesis of phosphonates is the Michaelis-Arbuzov reaction.[8] This reaction provides a reliable pathway to this compound. The causality behind this choice is the reaction's efficiency and the commercial availability of the starting materials. It involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. In this case, chloroiodomethane or bromochloromethane serves as the electrophilic partner.

The reaction proceeds via an initial Sₙ2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. In a subsequent step, the displaced halide anion attacks one of the ethyl groups on the phosphonium intermediate, displacing the desired this compound product and a volatile ethyl halide byproduct (e.g., ethyl iodide or ethyl bromide), which can be easily removed.

Diagram: Michaelis-Arbuzov Reaction Mechanism

G P_reac Triethyl phosphite plus1 + P_reac->plus1 RX_reac Chloroiodomethane (ClCH₂I) intermed [Phosphonium Salt Intermediate] RX_reac->intermed  Sₙ2 Attack   plus1->RX_reac product This compound intermed->product  Dealkylation   plus2 + product->plus2 byproduct Ethyl Iodide (CH₃CH₂I) plus2->byproduct

Caption: Mechanism for the synthesis of this compound.

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a premier reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for creating alkenes (olefins) with high stereoselectivity.[7][9] Compared to the classical Wittig reaction, the HWE reaction offers significant advantages:

  • Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and typically more reactive than the corresponding phosphonium ylide, allowing it to react efficiently even with sterically hindered ketones.[8][10]

  • Simplified Workup: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed from the reaction mixture by a simple aqueous extraction, greatly simplifying product purification.[8][10]

  • Stereochemical Control: The HWE reaction predominantly yields the thermodynamically more stable (E)-alkene (trans-isomer), a feature attributed to the stereochemical course of the elimination step from the oxaphosphetane intermediate.[8][9][10]

Mechanistic Pathway

The authoritative grounding for the HWE mechanism involves three key stages:

  • Deprotonation: A strong base (e.g., Sodium Hydride, NaH) abstracts the acidic α-proton from the this compound, generating a highly nucleophilic phosphonate carbanion. The choice of base is critical; NaH provides irreversible deprotonation, driving the reaction forward.

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral betaine-like intermediate.[10]

  • Elimination: This intermediate rearranges to form a cyclic oxaphosphetane. The oxaphosphetane then collapses, eliminating the phosphate byproduct and forming the new carbon-carbon double bond of the alkene product.[9][10]

Diagram: Horner-Wadsworth-Emmons Reaction Pathway

HWE_Mechanism Phosphonate Diethyl (chloromethyl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base (NaH) - H₂ Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Addition Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Oxaphosphetane Alkene (E)-Alkene Product Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Key stages of the Horner-Wadsworth-Emmons (HWE) reaction.

Experimental Protocol: Synthesis of an (E)-Alkene

This protocol provides a self-validating, step-by-step methodology for a typical HWE olefination using this compound. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize an (E)-alkene from an aldehyde.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (substrate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Step-by-Step Methodology
  • Preparation of the Phosphonate Anion (The "Why"):

    • 1a. Suspend sodium hydride (1.1 eq.) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Causality: An inert atmosphere is crucial as NaH and the resulting carbanion are highly reactive with air and moisture.

    • 1b. Cool the suspension to 0 °C using an ice bath. Causality: Cooling controls the exothermic reaction of NaH with the phosphonate and prevents side reactions.

    • 1c. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the stirred suspension over 15 minutes. Causality: Dropwise addition maintains temperature control and ensures a smooth reaction.

    • 1d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the carbanion.

  • Olefination Reaction (The "Why"):

    • 2a. Cool the resulting phosphonate anion solution back down to 0 °C.

    • 2b. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise. Causality: The reaction with the aldehyde is also exothermic. Slow addition at low temperatures prevents dimerization or decomposition of the aldehyde and maximizes yield.

    • 2c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).

  • Workup and Purification (The "Why"):

    • 3a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Causality: NH₄Cl is a mild acid that safely neutralizes any unreacted NaH and the anionic species in the mixture.

    • 3b. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Causality: The organic product is more soluble in ethyl acetate, allowing for its separation from the water-soluble phosphate byproduct.

    • 3c. Combine the organic layers and wash with water, then with brine. Causality: Washing with water removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

    • 3d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • 3e. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure (E)-alkene.

Diagram: Experimental Workflow for HWE Reaction

Workflow start Start: Assemble Flame-Dried Glassware prep_anion 1. Anion Formation (NaH, Phosphonate in THF, 0°C) start->prep_anion reaction 2. Olefination (Add Aldehyde, 0°C to RT) prep_anion->reaction monitor 3. Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete quench 4. Quench Reaction (aq. NH₄Cl) monitor->quench Reaction Complete extract 5. Extraction (EtOAc / H₂O) quench->extract dry 6. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 7. Purification (Column Chromatography) dry->purify end End: Pure (E)-Alkene purify->end

Caption: Step-by-step workflow for a typical HWE olefination experiment.

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is classified as an irritant.[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[3][5]

    • H319: Causes serious eye irritation.[3][5]

    • H335: May cause respiratory irritation.[3][5]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area, such as a chemical fume hood.[3][11]

    • P280: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][4][11]

    • P302+P352: In case of skin contact, wash with plenty of soap and water.[5][11]

    • P305+P351+P338: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][11]

  • Storage: Store in a cool, dry, well-ventilated area (recommended 2-8°C) in a tightly sealed container.[1][3]

Like many organophosphorus compounds, it should be handled with care, assuming it may have cholinesterase-inhibiting properties.[12] All manipulations should be performed by trained personnel in a controlled laboratory setting.

Conclusion

This compound is more than a compound defined by its molecular weight of 186.57 g/mol . It is an enabling tool for the construction of complex organic molecules. Its reliability in the Horner-Wadsworth-Emmons reaction for producing (E)-alkenes, combined with a straightforward purification process, cements its status as an invaluable reagent in the synthetic chemist's arsenal. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its successful and safe implementation in research and development.

References

Physical and chemical properties of diethyl (chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl (chloromethyl)phosphonate (CAS No: 3167-63-3) is a versatile organophosphorus reagent of significant interest to researchers and synthetic chemists, particularly in the fields of organic synthesis and drug development.[1][2] Its unique bifunctional nature, possessing both a reactive chloromethyl group and a phosphonate ester moiety, makes it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, applications, and handling protocols, designed for professionals in research and development.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in experimental work. These parameters dictate appropriate handling, purification, and characterization techniques.

Physical Properties

This compound is typically a colorless to pale yellow liquid.[1][3] Its physical characteristics are critical for experimental setup, including solvent selection and purification methods like distillation.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClO₃P[1]
Molecular Weight 186.57 g/mol [2][4]
Appearance Colorless to light yellow clear liquid[1][3]
Boiling Point 109-110 °C at 10 mmHg[4]
Density 1.2 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.437 - 1.440[5]
Flash Point 86 °C (186.8 °F) - closed cup[4]
Structural and Spectroscopic Data

Structural confirmation is paramount. The following identifiers and spectral data are definitive for this compound.

Identifier TypeValueSource(s)
CAS Number 3167-63-3[1]
InChI Key MZBIWKMCTWJLPT-UHFFFAOYSA-N[1]
SMILES CCOP(=O)(CCl)OCC[1]

Spectroscopic analysis provides the empirical backbone for structure verification. The key spectral features are summarized below.

Spectroscopic TechniqueKey Features and ObservationsSource(s)
¹H NMR Data available, specific shifts depend on solvent and instrument frequency.[3][6]
¹³C NMR Data available, specific shifts depend on solvent and instrument frequency.[3][6]
Infrared (IR) Characteristic P=O stretching vibrations are expected.[5][7]
Mass Spectrometry (MS) Molecular ion peak and fragmentation patterns confirm the structure.[3][6]

PART 2: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its ability to participate in cornerstone reactions of organic chemistry, primarily driven by the phosphonate moiety and the reactive C-Cl bond.

Core Reactivity

The molecule's reactivity is twofold:

  • Phosphonate-based Reactivity : The protons on the carbon adjacent to the phosphorus atom (the α-carbon) are acidic and can be removed by a base. This generates a nucleophilic phosphonate carbanion, the key intermediate in the Horner-Wadsworth-Emmons reaction.

  • Chloromethyl Reactivity : The chlorine atom is a good leaving group, making the chloromethyl carbon susceptible to nucleophilic substitution reactions.[1][4]

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone of alkene synthesis, valued for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[8][9] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[10] The primary advantage over the classic Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during workup.[9]

The causality behind its stereoselectivity lies in the thermodynamic control of the reaction intermediates. The formation of the oxaphosphetane intermediate is the rate-limiting step, and the transition state leading to the (E)-alkene is sterically favored and therefore lower in energy.[8][11]

HWE_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate R₂P(O)CH₂Cl Carbanion [R₂P(O)CHCl]⁻ Phosphonate->Carbanion Deprotonation Base Base Carbanion2 [R₂P(O)CHCl]⁻ Aldehyde R'CHO Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Intermediate2 Oxaphosphetane Intermediate Carbanion2->Aldehyde Attack Alkene R'CH=CHCl (E-alkene favored) Intermediate2->Alkene Byproduct R₂P(O)O⁻ (Water-soluble) Intermediate2->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

The Michaelis-Arbuzov Reaction

While this compound is a product of a reaction analogous to the Michaelis-Arbuzov reaction, understanding this fundamental transformation is key to the synthesis of phosphonates in general. The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[12][13] This forms a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.[14] The choice of a primary alkyl halide is crucial as secondary halides often lead to elimination side products.[12]

Arbuzov_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dealkylation Phosphite P(OR)₃ AlkylHalide R'-X Phosphite->AlkylHalide SN2 Attack Phosphonium [R'-P(OR)₃]⁺X⁻ AlkylHalide->Phosphonium Phosphonium2 [R'-P(OR)₃]⁺X⁻ Phosphonate R'-P(O)(OR)₂ Phosphonium2->Phosphonate SN2 Attack by X⁻ Byproduct R-X Phosphonium2->Byproduct

Caption: General Mechanism of the Michaelis-Arbuzov Reaction.

Other Synthetic Applications

The reactivity of this compound extends to various other transformations, making it a versatile building block. It is a reactant involved in:

  • Nucleophilic substitution followed by alkylation.[4]

  • Synthesis of cyclopropane and pyrrolidine derivatives.[4]

  • One-pot alkylation-boration reactions.[4]

  • Ring expansion of zirconacycles.[4]

PART 3: Relevance in Drug Discovery and Development

Organophosphorus compounds, particularly phosphonates, are of growing interest in medicinal chemistry. They can act as stable mimics of phosphate esters or as transition-state analogues for enzymatic reactions. The phosphonate group can enhance biological activity and improve pharmacokinetic properties of drug candidates.[15]

This compound serves as a key starting material for introducing the phosphonate moiety into more complex molecules, which may possess antiviral, antibacterial, or antitumor properties.[15][16] Its utility as a precursor for creating active pharmaceutical ingredients (APIs) with enhanced therapeutic effects makes it a valuable tool in the drug discovery pipeline.[15]

PART 4: Safety, Handling, and Experimental Protocols

As with all organophosphorus compounds, adherence to strict safety protocols is non-negotiable.[1] This compound is classified as an irritant and may cause respiratory irritation.[3][4]

Hazard and Safety Information
Hazard TypeGHS Classification and Precautionary StatementsSource(s)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][4]
Pictograms GHS07 (Exclamation mark)[4]
Precautionary Statements P261: Avoid breathing mist/vapors.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Storage Store in a cool (2-8°C), dry, and well-ventilated place. Keep container tightly closed.[3][17]
Illustrative Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol is a representative, self-validating workflow. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a vinyl chloride from an aldehyde using this compound under mild Masamune-Roush conditions, suitable for base-sensitive substrates.[18]

Materials:

  • This compound

  • Aldehyde (substrate)

  • Lithium Chloride (LiCl), anhydrous

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

HWE_Workflow A 1. Setup - Add LiCl to anhydrous MeCN in a flame-dried flask under N₂. B 2. Reagent Addition - Cool to 0 °C. - Sequentially add aldehyde, phosphonate, and DBU dropwise. A->B C 3. Reaction - Allow to warm to room temperature. - Stir for 1-12 hours, monitoring by TLC. B->C D 4. Quench - Cool to 0 °C. - Add sat. aq. NH₄Cl to stop the reaction. C->D E 5. Extraction - Add water, extract with EtOAc (3x). D->E F 6. Workup - Combine organic layers, wash with brine, dry over Na₂SO₄. E->F G 7. Purification - Filter and concentrate in vacuo. - Purify via flash column chromatography. F->G

References

Diethyl (chloromethyl)phosphonate IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Diethyl (chloromethyl)phosphonate: Nomenclature, Synthesis, and Applications in Modern Organic Chemistry

Authored by a Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, phosphonate reagents stand as indispensable tools for the construction of complex molecular architectures. Among these, this compound has emerged as a particularly versatile and powerful building block. Its utility, especially in the realm of carbon-carbon bond formation, has cemented its place in the synthetic chemist's arsenal. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its precise nomenclature, synthetic methodologies, key chemical properties, and pivotal applications, with a particular focus on its role in the Horner-Wadsworth-Emmons reaction.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for the compound is This compound .[1][2] This name is derived by treating the molecule as an ester of (chloromethyl)phosphonic acid with two ethyl groups. While other systematic names like "1-[chloromethyl(ethoxy)phosphoryl]oxyethane" exist, "this compound" is the most commonly accepted and used name in scientific literature and chemical catalogs.[3]

Chemical Structure and Properties:

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in a laboratory setting.

PropertyValue
CAS Number 3167-63-3[1]
Molecular Formula C5H12ClO3P[1]
Molecular Weight 186.57 g/mol [2][3]
Appearance Clear colorless to light yellow liquid[4]
Boiling Point 109-110 °C at 10 mmHg
Density 1.2 g/mL at 25 °C
Refractive Index n20/D 1.437
SMILES String CCOP(=O)(CCl)OCC[3]
InChI Key MZBIWKMCTWJLPT-UHFFFAOYSA-N[3]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with a haloalkane, chloroiodomethane. The high reactivity of the carbon-iodine bond facilitates the initial nucleophilic attack by the phosphite, followed by the expulsion of ethyl iodide to yield the desired phosphonate.

A generalized workflow for the synthesis is depicted below:

reagents Triethyl phosphite + Chloroiodomethane reaction Michaelis-Arbuzov Reaction reagents->reaction Heat product This compound reaction->product byproduct Ethyl iodide reaction->byproduct

Caption: Michaelis-Arbuzov synthesis of this compound.

Chemical Reactivity and Applications

This compound is a versatile reagent primarily utilized for the introduction of a phosphonomethyl group into a molecule. This functionality is a cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene.[5] A key advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying purification.[6][7]

The reaction generally proceeds with high stereoselectivity, predominantly forming the (E)-alkene.[5][6]

Mechanism of the Horner-Wadsworth-Emmons Reaction:

The mechanism begins with the deprotonation of the α-carbon of the phosphonate by a base to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a water-soluble phosphate byproduct.

start This compound carbanion Phosphonate Carbanion start->carbanion + Base base Base (e.g., NaH) base->carbanion addition Nucleophilic Addition carbanion->addition carbonyl Aldehyde or Ketone carbonyl->addition intermediate Oxaphosphetane Intermediate addition->intermediate elimination Elimination intermediate->elimination alkene (E)-Alkene elimination->alkene byproduct Dialkyl Phosphate (water-soluble) elimination->byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Applications in Drug Development and Medicinal Chemistry

The phosphonate moiety is a known phosphonic acid mimetic and has been incorporated into a variety of biologically active molecules. This compound and its derivatives are therefore valuable intermediates in the synthesis of potential therapeutic agents. The ability to form carbon-carbon bonds with high stereocontrol makes the HWE reaction a powerful tool in the total synthesis of natural products and the development of novel drug candidates. Phosphonate-containing compounds have shown a range of biological activities, including antiviral, antibacterial, and antitumor properties.

Experimental Protocol: A General Procedure for the Horner-Wadsworth-Emmons Reaction

The following is a representative experimental protocol for the olefination of an aldehyde using this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Safety and Handling

This compound is an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[3][8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.[9]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

  • Keep away from strong oxidizing agents.

In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[9]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and efficient pathway for the formation of alkenes via the Horner-Wadsworth-Emmons reaction. Its straightforward synthesis, well-understood reactivity, and the ease of product purification make it an invaluable tool for chemists in both academic and industrial research, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective application in the laboratory.

References

Discovery and history of diethyl (chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethyl (chloromethyl)phosphonate: From Discovery to Modern Synthesis

Abstract

This compound, CAS 3167-63-3, is a cornerstone organophosphorus reagent renowned for its versatility in creating stable carbon-phosphorus bonds.[1][2] As a colorless to pale yellow liquid, its unique structure, featuring a reactive chloromethyl group adjacent to a phosphonate moiety, has established it as an indispensable building block in organic synthesis.[3] This guide provides a comprehensive overview of its historical discovery, the evolution of its synthetic methodologies, its chemical properties, and its critical applications, particularly in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the trajectory of this compound from its foundational synthesis to its role in modern medicinal chemistry is paramount for leveraging its full potential.

Historical Context and Discovery: The Rise of Organophosphorus Chemistry

The story of this compound is intrinsically linked to the development of two seminal reactions in organophosphorus chemistry: the Michaelis-Arbuzov reaction and the Pudovik reaction. While a single "discovery" paper for this specific compound is not prominent, its existence is a logical extension of these foundational synthetic methods developed in the late 19th and early 20th centuries.

The Michaelis-Arbuzov reaction , first reported by August Michaelis and later extensively developed by Aleksandr Arbuzov, provided the first robust and general method for forming C-P bonds. This reaction, involving the treatment of a trialkyl phosphite with an alkyl halide, became the workhorse for synthesizing a vast array of phosphonates.[4] The synthesis of α-haloalkylphosphonates like this compound is a classic application of this powerful transformation.

Concurrently, the Pudovik reaction emerged as another critical tool, involving the addition of dialkyl phosphites to carbonyl compounds to form α-hydroxy phosphonates.[5][6] While not a direct synthesis for the title compound, the Pudovik reaction enriched the synthetic chemist's toolbox for creating functionalized phosphonates, driving further interest in the class of compounds to which this compound belongs.[5][7][8] These reactions collectively laid the groundwork for the synthesis and subsequent exploration of α-functionalized phosphonates as versatile synthetic intermediates.

Synthesis and Mechanistic Insights

The primary industrial and laboratory-scale synthesis of α-haloalkylphosphonates relies on the Michaelis-Arbuzov reaction. The process is valued for its efficiency and reliability.

The Michaelis-Arbuzov Reaction Pathway

The synthesis of the closely related diethyl (bromomethyl)phosphonate from triethyl phosphite and dibromomethane serves as an excellent model for the mechanism. The reaction proceeds through a two-step sequence:

  • Sₙ2 Attack: The nucleophilic phosphorus atom of the triethyl phosphite attacks one of the electrophilic halogenated carbons of the dihalomethane, displacing a halide ion and forming a phosphonium salt intermediate.

  • Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium salt in a second Sₙ2 reaction. This step yields the final diethyl (halomethyl)phosphonate product and a volatile ethyl halide byproduct.[4]

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Alternative Synthetic Approaches

While the Michaelis-Arbuzov reaction is dominant, other methods have been explored. For instance, the chlorination of related phosphonates can yield chlorinated derivatives. However, these methods often suffer from lower yields and selectivity compared to the established Arbuzov pathway.[9]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the compound's properties is essential for its effective application in research and development.

Key Physical Properties
PropertyValueReference
CAS Number 3167-63-3[10]
Molecular Formula C₅H₁₂ClO₃P[2]
Molecular Weight 186.57 g/mol [2]
Appearance Clear colorless to light yellow liquid[3][11]
Boiling Point 109-110 °C / 10 mmHg[1]
Density 1.2 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.437[1]
Core Reactivity

The synthetic utility of this compound stems from two key features: the electrophilic chloromethyl carbon and the acidic α-protons.

  • Nucleophilic Substitution: The C-Cl bond is susceptible to attack by a wide range of nucleophiles, allowing for the straightforward introduction of the diethylphosphonomethyl moiety (-CH₂P(O)(OEt)₂).[1]

  • Carbanion Formation: The protons on the carbon adjacent to the phosphoryl group (P=O) are acidic. Treatment with a strong base (e.g., NaH, LDA) generates a stabilized phosphonate carbanion. This nucleophilic carbanion is a central player in C-C bond-forming reactions.[1]

Caption: Key Reactivity Pathways of this compound.

Applications in Drug Discovery and Development

Organophosphonates are of immense interest in medicinal chemistry because the phosphonate group serves as a stable, non-hydrolyzable isostere of the phosphate group.[12] This structural mimicry allows phosphonate-containing molecules to act as potent enzyme inhibitors, with applications ranging from antiviral to anticancer therapies.[12][13]

Role as a Phosphonate Prodrug Precursor

This compound is a key intermediate for synthesizing phosphonate analogues of nucleotides and other biologically active molecules. The diethyl ester groups can function as prodrug moieties, increasing lipophilicity and enhancing cell membrane permeability. Once inside the cell, endogenous esterases can cleave the ethyl groups to release the biologically active phosphonic acid.

Foundational Reagent in Key Reactions
  • Horner-Wadsworth-Emmons (HWE) Reaction: The stabilized carbanion derived from this compound and its derivatives are classic HWE reagents used to synthesize alkenes, a common structural motif in pharmaceuticals.[1]

  • Synthesis of Bioactive Molecules: It serves as a starting material for a variety of complex molecules. Its ability to participate in regioselective insertions and subsequent alkylations makes it a valuable tool for creating novel cyclopentane and pyrrolidine derivatives.[1] The phosphonate group it installs is found in compounds with demonstrated antiviral, antibacterial, and antitumor properties.[13][14]

Experimental Protocol: Synthesis of a Phosphonate Derivative

The following protocol outlines a general procedure for the alkylation of a nucleophile using this compound, a common step in drug development workflows.

Objective: To synthesize a novel phosphonate derivative via nucleophilic substitution.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., sodium salt of a phenol, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Iodide (NaI, catalytic amount)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the nucleophile (1.1 equiv) and anhydrous DMF.

  • Addition of Reagents: Add catalytic NaI. This is a crucial step in Finkelstein-type reactions to transiently form the more reactive iodo-intermediate, accelerating the reaction.

  • Initiation: Add this compound (1.0 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality Note: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Extraction: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Self-Validation Note: The aqueous washes remove the DMF solvent and any unreacted ionic species, purifying the crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure phosphonate product.

Conclusion

From its conceptual origins in the foundational Michaelis-Arbuzov reaction to its current status as a vital building block in medicinal chemistry, this compound has had a profound impact on organic synthesis. Its predictable reactivity and ability to introduce the robust phosphonate moiety make it an invaluable tool for researchers. As the demand for novel therapeutics continues to grow, the strategic application of this versatile reagent will undoubtedly continue to play a critical role in the development of next-generation pharmaceuticals.

References

The Synthetic Cornerstone: A Technical Guide to Key Reactions of Diethyl (Chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diethyl (chloromethyl)phosphonate, a readily accessible organophosphorus compound, has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique structural motif, featuring a reactive chloromethyl group directly attached to a phosphonate moiety, enables a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core reactions involving this compound, with a particular focus on its pivotal role in the Horner-Wadsworth-Emmons olefination, its synthesis via the Michaelis-Arbuzov reaction, and its utility in various alkylation and cyclization strategies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to leverage the full synthetic potential of this key building block.

Introduction: The Molecular Architecture and Reactivity of this compound

This compound [CAS No: 3167-63-3] is a colorless to pale yellow liquid characterized by a phosphonate group bonded to a chloromethyl unit.[1][2] This arrangement confers a dual reactivity profile. The phosphorus center is electrophilic, while the methylene protons adjacent to the phosphonate group are acidic and can be removed by a base to generate a nucleophilic carbanion. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions.[1] This combination of features makes it a valuable reagent for the formation of carbon-carbon and carbon-heteroatom bonds.[3] Its applications are extensive, ranging from the synthesis of simple alkenes to the construction of complex heterocyclic scaffolds relevant to medicinal chemistry.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₁₂ClO₃P[4]
Molecular Weight186.57 g/mol [4]
Boiling Point109-110 °C / 10 mmHg[3]
Density1.2 g/mL at 25 °C[3]
Refractive Indexn20/D 1.437[3]

Synthesis: The Michaelis-Arbuzov Reaction

The primary industrial and laboratory-scale synthesis of this compound relies on the well-established Michaelis-Arbuzov reaction.[5] This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide. In this specific case, chloroiodomethane or dichloromethane can be used, though the former is often preferred for its higher reactivity.

The reaction proceeds via a nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium salt intermediate. In a subsequent step, the displaced halide ion attacks one of the ethyl groups of the phosphonium salt in an SN2 fashion, yielding the final this compound product and a volatile ethyl halide byproduct.[5]

Michaelis_Arbuzov TEP P(OEt)₃ Triethyl Phosphite plus + TEP->plus CH2ClI ClCH₂I Chloroiodomethane intermediate [ (EtO)₃P⁺-CH₂Cl ] I⁻ Phosphonium Intermediate CH2ClI->intermediate SN2 Attack plus->CH2ClI product (EtO)₂P(O)CH₂Cl This compound intermediate->product SN2 Displacement plus2 + product->plus2 byproduct EtI Ethyl Iodide plus2->byproduct

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with triethyl phosphite.

  • Reagent Addition: Chloroiodomethane is added dropwise to the stirred triethyl phosphite at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the this compound signal.

  • Work-up and Purification: After the reaction is complete, the volatile ethyl iodide byproduct is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Gateway to Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction is arguably the most significant application of this compound and its derivatives.[6] This reaction provides a highly reliable and stereoselective method for the synthesis of alkenes, particularly with a strong preference for the formation of (E)-alkenes.[7][8] The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[6]

The key advantages of the HWE reaction over the classical Wittig reaction include the enhanced nucleophilicity and reduced basicity of the phosphonate carbanion, and the straightforward removal of the water-soluble dialkyl phosphate byproduct.[6][8]

Mechanism of the HWE Reaction

The reaction is initiated by the deprotonation of the α-carbon of the phosphonate using a suitable base, such as sodium hydride or an alkoxide, to generate the phosphonate carbanion.[6][9] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[9] This intermediate subsequently cyclizes to form a four-membered oxaphosphetane ring, which then collapses to yield the alkene and a dialkyl phosphate salt.[7][9] The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the formation of the syn- and anti-oxaphosphetane intermediates.[7]

HWE_Mechanism phosphonate (EtO)₂P(O)CH₂R' carbanion [(EtO)₂P(O)C⁻HR'] Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base aldehyde R''CHO oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane Nucleophilic Addition & Cyclization plus + plus->aldehyde carbanion->plus alkene R''CH=CHR' (E)-Alkene oxaphosphetane->alkene Elimination plus2 + alkene->plus2 phosphate (EtO)₂P(O)O⁻ Dialkyl Phosphate plus2->phosphate

Caption: General Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocol: (E)-Stilbene Synthesis via HWE Reaction

This protocol describes the synthesis of (E)-stilbene from benzaldehyde and diethyl benzylphosphonate (which can be prepared from this compound).

  • Preparation of the Ylide: In a flame-dried flask under an inert atmosphere, sodium hydride (60% dispersion in mineral oil) is washed with hexanes to remove the oil. Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of a solution of diethyl benzylphosphonate in THF at 0 °C. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde: The resulting solution of the phosphonate carbanion is cooled to 0 °C, and a solution of benzaldehyde in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Quenching and Extraction: The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to afford pure (E)-stilbene.

Table 2: Representative Examples of HWE Reactions

Aldehyde/KetonePhosphonate ReagentProductYield (%)Reference
BenzaldehydeDiethyl benzylphosphonate(E)-Stilbene>95[6]
CyclohexanoneDiethyl (cyanomethyl)phosphonateCyclohexylideneacetonitrile85-95[10]
4-MethoxybenzaldehydeTrimethyl phosphonoacetateMethyl (E)-4-methoxycinnamate~90[11]

Nucleophilic Substitution and Alkylation Reactions

The chloromethyl group in this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups at the α-position to the phosphonate.[1] This reactivity is fundamental to extending the carbon chain and for the synthesis of more complex phosphonate reagents for subsequent HWE reactions or other transformations.[3]

C-Alkylation

The carbanion generated from this compound can be further alkylated by reacting it with alkyl halides. This allows for the synthesis of a diverse range of α-substituted phosphonates.

Reactions with Heteroatomic Nucleophiles

This compound readily reacts with various heteroatomic nucleophiles, such as amines, thiols, and alkoxides, to form α-amino, α-thio, and α-alkoxy phosphonates, respectively. These products are valuable intermediates in the synthesis of bioactive molecules and materials.

Nucleophilic_Substitution phosphonate (EtO)₂P(O)CH₂Cl plus + phosphonate->plus nucleophile Nu⁻ product (EtO)₂P(O)CH₂Nu nucleophile->product SN2 Reaction plus->nucleophile plus2 + product->plus2 leaving_group Cl⁻ plus2->leaving_group

Caption: General Scheme for Nucleophilic Substitution.

Applications in Drug Development and Medicinal Chemistry

The phosphonate moiety is a well-recognized phosphonate isostere, mimicking the transition state of phosphate hydrolysis and acting as a non-hydrolyzable analog of phosphate esters.[12] This property has made phosphonate-containing compounds, often synthesized using this compound as a key building block, highly valuable in drug discovery.

Applications include:

  • Antiviral Agents: Acyclic nucleoside phosphonates, such as Tenofovir and Adefovir, are potent antiviral drugs whose synthesis relies on the introduction of the phosphonate group.[12]

  • Enzyme Inhibitors: Phosphonate-containing molecules can act as potent inhibitors of various enzymes, including proteases and metalloenzymes.[13]

  • Agrochemicals: The phosphonate group is present in some herbicides and pesticides.[1]

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex organic molecules. Its central role in the Horner-Wadsworth-Emmons reaction, coupled with its utility in nucleophilic substitution and alkylation reactions, provides chemists with a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The insights and protocols presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this invaluable building block in their scientific endeavors, from fundamental research to the development of novel therapeutics.

References

Introduction: The Versatile Role of Diethyl (chloromethyl)phosphonate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Reactivity of Diethyl (chloromethyl)phosphonate

This compound, a key organophosphorus compound, serves as a cornerstone reagent in contemporary organic chemistry. Its unique bifunctional nature—possessing both a nucleophilic phosphonate moiety and an electrophilic chloromethyl group—renders it an exceptionally versatile building block. This guide provides an in-depth exploration of its chemical behavior, offering researchers, scientists, and drug development professionals the foundational knowledge required to harness its synthetic potential effectively and safely. We will delve into the causality behind its reactivity in cornerstone reactions, examine its stability profile under various conditions, and present validated protocols for its application and handling.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is paramount for its successful application in the laboratory. The molecule's structure, centered around a pentavalent phosphorus atom, dictates its reactivity and physical characteristics.

The electron-withdrawing nature of the phosphoryl group (P=O) acidifies the α-protons on the chloromethyl group, a critical feature for carbanion formation. Simultaneously, the chlorine atom serves as an effective leaving group in nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 3167-63-3 [1][2]
Molecular Formula C₅H₁₂ClO₃P [1]
Molecular Weight 186.57 g/mol [3]
Appearance Colorless to pale yellow liquid [1][3]
Boiling Point 109-110 °C at 10 mmHg [4]
Density 1.2 g/mL at 25 °C [4]
Refractive Index (n20/D) 1.437 [4]

| Flash Point | 86 °C (186.8 °F) - closed cup |[4] |

Reactivity Profile: A Duality of Function

The reactivity of this compound is dominated by two primary pathways: reactions involving the acidic α-protons and nucleophilic substitution at the chloromethyl carbon.

The Horner-Wadsworth-Emmons (HWE) Reaction

A cornerstone of modern olefination chemistry, the Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion to convert aldehydes and ketones into alkenes, typically with high (E)-stereoselectivity.[5][6] The phosphonate carbanion derived from this compound is highly nucleophilic and reacts readily even with sterically hindered ketones, an advantage over many Wittig reagents.[7]

Causality of Reactivity: The strong electron-withdrawing phosphoryl group (P=O) stabilizes the adjacent carbanion formed upon deprotonation, making the α-protons sufficiently acidic to be removed by common bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).[5][8] The resulting anion is a soft nucleophile, leading to a reversible initial addition to the carbonyl compound. The subsequent elimination of a water-soluble phosphate byproduct is the thermodynamic driving force for the reaction, making product purification straightforward.[5]

HWE_Mechanism cluster_start Step 1: Carbanion Formation cluster_reaction Step 2: Nucleophilic Attack & Intermediate Formation cluster_end Step 3: Elimination Phosphonate EtO)₂P(O)CH₂Cl Carbanion [(EtO)₂P(O)CHCl]⁻ Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Aldehyde R-CHO Betaine Betaine Intermediate Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Carbanion2->Aldehyde Nucleophilic Attack Alkene R-CH=CHCl ((E)-alkene favored) Phosphate (EtO)₂PO₂⁻ (Phosphate byproduct) Oxaphosphetane2->Alkene Elimination

Protocol: Synthesis of (E)-1-Chloro-2-phenylethene via HWE Reaction

This protocol describes a representative HWE olefination using this compound and benzaldehyde.

  • Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq). Wash the NaH three times with dry hexanes to remove the mineral oil and decant the solvent carefully under nitrogen.

  • Solvent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Carbanion Formation: While stirring, add this compound (1.87 g, 10 mmol, 1.0 eq) dropwise via syringe over 15 minutes. Self-Validation Check: Hydrogen gas evolution should be observed. The mixture will typically become a clear or slightly hazy solution. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Carbonyl Addition: Add benzaldehyde (1.06 g, 10 mmol, 1.0 eq) dropwise to the phosphonate carbanion solution at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Self-Validation Check: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:EtOAc), observing the consumption of benzaldehyde.

  • Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the (E)-alkene as the major product.

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophilic site. The chlorine atom is a competent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities onto the phosphonomethyl scaffold.[1][4]

Causality of Reactivity: The reaction proceeds via a standard SN2 mechanism. The rate and success of the substitution depend on the nucleophilicity of the incoming group and the reaction conditions. Strong nucleophiles, such as thiolates, amides, and carbanions, react efficiently. This pathway is fundamental for synthesizing a wide range of phosphonate derivatives, including those with applications as enzyme inhibitors and bioactive molecules.[9]

This compound serves as a reactant for:

  • Alkylation: Following nucleophilic substitution.[4]

  • Phosphorylation: Leading to the formation of P-containing cyclopropanes.[4]

  • Synthesis of Heterocycles: Used in regioselective insertion reactions to create cyclopentane and pyrrolidine derivatives.[4]

Michaelis-Arbuzov Reaction

While the primary method for synthesizing this compound itself, the Michaelis-Arbuzov reaction provides critical context for its reactivity.[10] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[11] In the synthesis of our target molecule, this typically involves the reaction of triethyl phosphite with chlorobromomethane or dichloromethane. Understanding this forward reaction helps rationalize potential side reactions and decomposition pathways where similar nucleophilic attacks at phosphorus or carbon can occur.[12]

Stability and Degradation Pathways

The utility of this compound is intrinsically linked to its stability. Degradation can lead to reduced yields and the formation of impurities. Proper storage and handling are therefore critical.

Hydrolytic Stability

Hydrolysis represents a primary degradation pathway. The compound exhibits resistance to neutral water but is susceptible to cleavage under both acidic and basic conditions.[13]

  • Alkaline Hydrolysis: The presence of the chloromethyl group increases the rate of alkaline hydrolysis compared to unsubstituted diethyl alkylphosphonates.[13] The reaction proceeds via nucleophilic attack of hydroxide at the phosphorus center, leading to the cleavage of the P-O-ethyl bond.

  • Acidic Hydrolysis: Under strong acidic conditions and heat, both P-O-ethyl bonds can be cleaved to yield (chloromethyl)phosphonic acid.[14] This process typically occurs sequentially.

Thermal Stability

This compound is a combustible liquid with a flash point of 86 °C.[4] It can be distilled under reduced pressure (e.g., 109-110 °C/10 mmHg), indicating reasonable thermal stability. However, prolonged heating at high temperatures, especially in the presence of impurities, can lead to decomposition.

Storage and Handling Recommendations

To ensure the integrity and longevity of this compound, adherence to strict storage and handling protocols is essential. The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2][3][15]

Safe_Handling_Workflow cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Handling Procedure cluster_storage 3. Storage Conditions cluster_disposal 4. Spill & Disposal PPE Wear: - Chemical safety goggles - Nitrile gloves - Lab coat Handling - Work in a chemical fume hood - Avoid breathing vapors - Keep away from moisture and heat - Ground container to prevent static discharge Storage Store at 2-8°C[4] - Keep container tightly closed - Store in a dry, well-ventilated area - Protect from moisture Disposal Spills: - Absorb with inert material (e.g., vermiculite) - Place in a sealed container for disposal Waste: - Dispose of via a licensed chemical waste facility

Key Storage Imperatives:

  • Temperature: Store in a refrigerator at 2-8°C.[3]

  • Atmosphere: Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Container: Ensure the container is tightly sealed and clearly labeled.[16]

  • Incompatibilities: Avoid storage near strong oxidizing agents, strong bases, and sources of ignition.

Conclusion

This compound is a powerful and versatile reagent whose reactivity is centered on the interplay between its phosphonate carbanion and its electrophilic chloromethyl group. Its central role in the Horner-Wadsworth-Emmons reaction makes it indispensable for stereoselective alkene synthesis. A thorough understanding of its stability, particularly its sensitivity to hydrolysis, is crucial for achieving reproducible and high-yielding results. By adhering to the principles of reactivity and the rigorous handling protocols outlined in this guide, researchers can confidently and safely leverage the full synthetic potential of this important chemical intermediate.

References

An In-depth Technical Guide to the Safe Handling and Management of Diethyl (chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diethyl (chloromethyl)phosphonate (CAS No. 3167-63-3) is a valuable organophosphorus reagent widely employed in organic synthesis, particularly in Horner-Wadsworth-Emmons reactions for the formation of carbon-carbon bonds.[1] Its utility as an intermediate in the production of agrochemicals and pharmaceuticals underscores its importance in the drug development and chemical manufacturing sectors.[2] However, like many reactive organophosphorus compounds, its chemical properties necessitate a robust understanding and implementation of stringent safety protocols to mitigate risks to personnel and the environment.[2] This guide provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with this compound, designed for researchers, scientists, and chemical professionals.

Core Hazard Profile & Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the substance's intrinsic hazards and physical characteristics. This compound is classified as an irritant and may cause respiratory irritation.[3][4]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear classification of the primary health risks associated with this compound.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[3]
Serious Eye Irritation2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]
Data sourced from multiple chemical suppliers.[3][5]

The corresponding signal word is Warning .

Physicochemical Data

Understanding the physical properties of a chemical is critical for predicting its behavior under various laboratory conditions and for designing appropriate storage and handling protocols.

PropertyValue
Molecular Formula C₅H₁₂ClO₃P[3]
Molecular Weight 186.57 g/mol [4]
Appearance Clear colorless to light yellow liquid[3]
Boiling Point 109-110 °C / 10 mmHg
Density 1.2 g/mL at 25 °C
Flash Point 86 °C (186.8 °F) - closed cup
Storage Temperature 2-8°C[3]
This data represents typical values and may vary slightly between batches and suppliers.[3]

The Hierarchy of Controls: A Systematic Approach to Risk Mitigation

The most effective strategy for ensuring safety involves implementing a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures first. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not feasible; reagent is required) Substitution Substitution (Investigate less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, local exhaust ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training, restricted access) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

These are physical changes to the workspace that isolate personnel from the hazard.

  • Ventilation: All handling of this compound must occur in a well-ventilated area.[5] A certified chemical fume hood is the standard and required engineering control to minimize inhalation exposure.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.

Administrative Controls

These are work policies and procedures that reduce exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental workflows involving this reagent.

  • Training: Ensure all personnel are thoroughly trained on the specific hazards, handling procedures, and emergency protocols for this compound before they are permitted to work with it.

  • Restricted Access: Limit access to storage areas and active work zones to authorized and trained personnel only.

Personal Protective Equipment (PPE)

PPE is mandatory for all personnel handling this chemical, even with engineering controls in place.

  • Eye and Face Protection: Wear tightly fitting, chemical splash-resistant safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection:

    • Gloves: Wear chemically impermeable gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact.

    • Clothing: A flame-resistant lab coat or chemical-resistant apron should be worn.[6] All skin should be covered.

  • Respiratory Protection: If engineering controls are insufficient, or during emergency situations or large-scale spill clean-up, a full-face respirator with an appropriate filter (e.g., Type ABEK as per EN14387) is required. Respirator use must be part of a formal respiratory protection program.

Standard Operating Protocols: From Storage to Disposal

Adherence to standardized protocols is paramount for ensuring consistent and safe laboratory operations.

Handling Protocol
  • Preparation: Before handling, confirm that the chemical fume hood is operational and that all required PPE is available and in good condition. Ensure the work area is clean and uncluttered.

  • Chemical Transfer: Avoid inhalation of vapors or mists.[5] Keep the container tightly closed when not in use. Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[5]

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[3] Decontaminate the work surface.

Storage Protocol
  • Conditions: Store in a cool, dry, and well-ventilated place, adhering to the recommended temperature range of 2-8°C.[3][5]

  • Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[6] Ensure containers are clearly labeled.[7]

  • Security: The storage area should be locked to restrict access.[6]

  • Incompatibilities: Store away from strong reducing agents, as organophosphates can react to form highly toxic and flammable phosphine gas.[8]

Disposal Protocol
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a suitable, labeled, and sealed container.

  • Disposal: Dispose of contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][9] Do not dispose of down the drain.[5]

Emergency Response Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

The following actions should be taken immediately upon exposure.

Exposure RouteFirst-Aid Protocol
Inhalation 1. Remove the person to fresh air and keep them comfortable for breathing.[6] 2. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] 3. Seek immediate medical attention.[3]
Skin Contact 1. Immediately take off all contaminated clothing.[6] 2. Wash the affected area with plenty of soap and water.[5] 3. If skin irritation occurs, get medical advice.[3]
Eye Contact 1. Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[5] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[6] 3. Seek immediate medical attention.
Ingestion 1. Rinse mouth with water. Do NOT induce vomiting.[5] 2. Never give anything by mouth to an unconscious person.[5] 3. Call a doctor or Poison Control Center immediately.[6]
Spill and Leak Response

A structured response is crucial for managing spills safely and effectively.

cluster_1 Spill Response Workflow Assess Assess Spill (Size, Location, Hazard) Alert Alert Personnel & Evacuate Area Assess->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain Contain Spill (Use inert absorbent material) PPE->Contain Collect Collect Material (Place in sealed waste container) Contain->Collect Clean Clean & Decontaminate Area (Soap and water) Collect->Clean Dispose Dispose of Waste (Follow hazardous waste protocols) Clean->Dispose

Caption: A systematic workflow for responding to chemical spills.

Detailed Spill Cleanup Protocol:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don appropriate PPE, including respiratory protection for large spills or in poorly ventilated areas.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Contain the spill by covering it with a non-combustible absorbent material such as sand, earth, or vermiculite.[5][10] Start from the outside and work inwards.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water.[11]

  • Disposal: Dispose of the container as hazardous waste according to institutional and regulatory guidelines.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Do not use a direct water jet, as it may spread the material.

  • Specific Hazards: Upon combustion, this compound may produce hazardous decomposition products, including carbon oxides, oxides of phosphorus, and hydrogen chloride gas.[5]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5] Use a water spray to cool unopened containers exposed to fire.[5]

Conclusion

This compound is a key reagent in modern chemical synthesis, but its potential hazards demand respect and meticulous handling. By integrating the principles of the Hierarchy of Controls, adhering to established protocols for handling and storage, and being thoroughly prepared for emergency situations, researchers and scientists can effectively mitigate the risks. A proactive culture of safety, grounded in technical understanding and procedural discipline, is the cornerstone of responsible chemical research and development.

References

Spectroscopic Data for Diethyl (chloromethyl)phosphonate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectroscopic data for diethyl (chloromethyl)phosphonate (CAS No: 3167-63-3), a key intermediate in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the characterization of this compound.

Introduction

This compound, with the chemical formula C₅H₁₂ClO₃P, is a versatile reagent widely used in the Horner-Wadsworth-Emmons reaction to synthesize α,β-unsaturated carbonyl compounds.[1] Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability. This guide delves into the nuances of its spectral signatures, providing both reference data and the scientific rationale behind the observed spectroscopic behaviors.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chloromethyl group and two ethoxy groups. This arrangement gives rise to distinct signals in various spectroscopic techniques.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. The spectrum is characterized by three main signals corresponding to the ethoxy and chloromethyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~4.20Multiplet4H-O-CH₂-CH₃
~3.53Doublet2H-CH₂-ClJ(H,P) = 6.6 Hz
~1.35Triplet6H-O-CH₂-CH₃
  • -O-CH₂-CH₃ Protons: The methylene protons of the ethoxy groups appear as a multiplet around 4.20 ppm. This complexity arises from coupling to both the adjacent methyl protons and the phosphorus atom. The methyl protons appear as a triplet at approximately 1.35 ppm due to coupling with the adjacent methylene protons.

  • -CH₂-Cl Protons: The protons of the chloromethyl group are deshielded by the adjacent chlorine and phosphorus atoms, resulting in a doublet at around 3.53 ppm. The splitting into a doublet is due to coupling with the phosphorus atom, with a coupling constant (J) of approximately 6.6 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal.

Chemical Shift (δ) ppmAssignmentCoupling Constant (J) Hz
~63.37-O-CH₂-CH₃J(C,P) = 6.5 Hz
~33.34-CH₂-ClJ(C,P) = 159.9 Hz
~16.37-O-CH₂-CH₃J(C,P) = 5.8 Hz
  • -O-CH₂-CH₃ Carbons: The methylene carbons of the ethoxy groups resonate at approximately 63.37 ppm, appearing as a doublet due to coupling with the phosphorus atom. The methyl carbons appear at around 16.37 ppm, also as a doublet.

  • -CH₂-Cl Carbon: The carbon of the chloromethyl group is significantly influenced by both the chlorine and phosphorus atoms, appearing as a doublet at approximately 33.34 ppm with a large coupling constant of about 159.9 Hz.

³¹P NMR Spectroscopy

³¹P NMR is a highly sensitive technique for phosphorus-containing compounds. This compound exhibits a single resonance in the ³¹P NMR spectrum.

Chemical Shift (δ) ppmAssignment
~18.7P=O

The chemical shift of the phosphorus atom is influenced by the electronegativity of the directly attached groups. The presence of the electron-withdrawing chloromethyl group causes a downfield shift compared to other diethyl alkylphosphonates.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the P=O, C-O, and C-Cl bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1250StrongP=O stretch
~1030StrongP-O-C stretch
~790MediumC-Cl stretch

The prominent P=O stretching vibration is a key diagnostic peak for phosphonates and typically appears as a strong band in the 1250 cm⁻¹ region. The strong absorption around 1030 cm⁻¹ is characteristic of the P-O-C linkage.

Mass Spectrometry (MS)

The molecular ion peak [M]⁺ would be expected at m/z 186 for the ³⁵Cl isotope and m/z 188 for the ³⁷Cl isotope, with a characteristic 3:1 intensity ratio.

Predicted Fragmentation Pathway:

G M [C5H12ClO3P]+. m/z 186/188 F1 [C3H7ClO3P]+. m/z 158/160 M->F1 - C2H5 F2 [C5H11O3P]+. m/z 150 M->F2 - Cl F3 [C2H5O]2POH+. m/z 139 F1->F3 - C2H4 F4 [CH2ClPO2H]+. m/z 113/115 F3->F4 - C2H5O

Caption: Predicted fragmentation pathway for this compound.

Key fragmentation pathways would likely involve the loss of an ethyl radical (-C₂H₅) to give a fragment at m/z 158/160, and the loss of a chlorine radical (-Cl) to yield a fragment at m/z 150. Further fragmentation could involve the loss of ethene from the ethoxy groups.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition p1 Dissolve 10-20 mg of sample in ~0.6 mL of CDCl3 p2 Add TMS as internal standard p1->p2 p3 Transfer to NMR tube p2->p3 a1 Acquire 1H, 13C, and 31P spectra p3->a1 a2 Reference spectra to TMS (0 ppm) and 85% H3PO4 (0 ppm) a1->a2

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

  • ³¹P NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence, with 85% phosphoric acid as an external reference.

IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample plates in the spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unequivocal identification and characterization of this compound. The detailed analysis of NMR, IR, and predicted MS data, coupled with standardized experimental protocols, offers a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Adherence to these protocols will ensure the generation of reliable and high-quality data, which is fundamental for scientific integrity and progress.

References

An In-depth Technical Guide to the Biological Activity of Phosphonate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phosphonate compounds, characterized by a stable carbon-phosphorus (C-P) bond, represent a versatile class of molecules with profound and diverse biological activities. Their structural resemblance to native phosphate-containing biomolecules allows them to act as potent mimics and inhibitors of key enzymatic processes, leading to a wide array of therapeutic and agricultural applications. This technical guide provides a comprehensive overview of the biological activities of phosphonates, intended for researchers, scientists, and drug development professionals. We will delve into their fundamental mechanisms of action, explore their significant roles as therapeutic agents—including antiviral, anticancer, and bone resorption inhibitors—and discuss the innovative prodrug strategies employed to enhance their bioavailability. Furthermore, this guide will cover their applications in agriculture and provide detailed experimental protocols for assessing their biological effects.

Introduction: The Unique Chemistry and Biological Significance of Phosphonates

Phosphorus is a cornerstone element in biology, most commonly found in its highest oxidation state as phosphate esters within crucial biomolecules like nucleic acids, phospholipids, and ATP.[1] However, nature has also evolved to synthesize compounds containing a direct carbon-to-phosphorus (C-P) bond, known as phosphonates.[2] This C-P bond is significantly more resistant to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis compared to the labile phosphoester (P-O-C) bond.[1] This inherent stability is the cornerstone of the diverse and potent biological activities exhibited by both natural and synthetic phosphonates.

The defining characteristic of phosphonates is their ability to act as structural mimics of phosphate-containing molecules.[3] This bioisosterism allows them to interact with the active sites of enzymes that recognize phosphate or carboxylate substrates, often leading to potent and specific inhibition.[1][2] Many phosphonates function as competitive inhibitors by mimicking the tetrahedral transition states of enzymatic reactions, such as peptide bond hydrolysis.[1]

At physiological pH, the phosphonate group is typically dianionic, which can present a significant challenge for cell membrane permeation and bioavailability.[4][5][6] This has spurred the development of innovative prodrug strategies to mask the negative charge and facilitate cellular uptake, a topic we will explore in detail.[4][5][7]

The applications of phosphonates are vast and continually expanding. In medicine, they form the basis of critical antiviral drugs like Tenofovir, anticancer agents, and the widely used bisphosphonates for treating osteoporosis.[8][9][10] In agriculture, they are utilized as herbicides and fungicides.[8][11] This guide will provide a deep dive into the science underpinning these applications.

Mechanisms of Action: How Phosphonates Exert Their Biological Effects

The biological activity of phosphonates is primarily rooted in their ability to interfere with enzymatic processes. This interference can be broadly categorized into two main mechanisms: enzyme inhibition and disruption of metabolic pathways.

Enzyme Inhibition: Mimicking Transition States and Substrates

Phosphonates are highly effective enzyme inhibitors due to their structural and electronic resemblance to the tetrahedral transition states of various enzymatic reactions.[1]

  • Peptidases and Lipases: Phosphonates can act as potent competitive inhibitors of peptidases by mimicking the gem-diolate transition state of peptide bond hydrolysis. Similarly, they can inhibit lipases by mimicking the transition state of triglyceride hydrolysis.[1]

  • β-Lactamases: Phosphonate monoesters have been shown to be effective inhibitors of class A and class C β-lactamases, enzymes responsible for antibiotic resistance. The mechanism involves the phosphorylation of the active site serine residue.[12]

  • Farnesyl Pyrophosphate Synthase (FPPS): Nitrogen-containing bisphosphonates are potent inhibitors of FPPS, a key enzyme in the mevalonate pathway responsible for the synthesis of isoprenoid lipids.[13][14] This inhibition is crucial for their action in treating bone resorption disorders.

The following diagram illustrates the general principle of phosphonates as transition state analogs.

TransitionStateMimicry Substrate Substrate Enzyme Enzyme Active Site Substrate->Enzyme Binding TransitionState Tetrahedral Transition State Enzyme->TransitionState Catalysis InhibitedEnzyme Inhibited Enzyme Product Product TransitionState->Product Release Phosphonate Phosphonate (Transition State Analog) Phosphonate->InhibitedEnzyme Strong Binding (Inhibition)

Caption: Phosphonates as transition state analogs for enzyme inhibition.

Disruption of Metabolic Pathways: The Case of Bisphosphonates

Bisphosphonates, characterized by a P-C-P backbone, are a cornerstone in the treatment of bone disorders like osteoporosis.[8][15][16] Their mechanism of action is a prime example of how phosphonates can disrupt cellular metabolic pathways, specifically in osteoclasts, the cells responsible for bone resorption.[15][17][18]

There are two main classes of bisphosphonates with distinct mechanisms:

  • Non-Nitrogen-Containing Bisphosphonates: Simpler bisphosphonates like etidronate and clodronate are metabolized by osteoclasts into non-hydrolyzable ATP analogs.[14][18] These cytotoxic metabolites interfere with mitochondrial function and induce apoptosis (programmed cell death) in osteoclasts.[18]

  • Nitrogen-Containing Bisphosphonates (N-BPs): More potent N-BPs, such as alendronate and zoledronate, specifically inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway.[14][18][19] This prevents the prenylation of small GTPases, which are essential for osteoclast function and survival.[14]

The following diagram outlines the mechanism of action for nitrogen-containing bisphosphonates.

NBP_Mechanism Mevalonate Mevalonate Pathway FPPS Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate->FPPS FPP_GGPP Farnesyl Pyrophosphate (FPP) & Geranylgeranyl Pyrophosphate (GGPP) FPPS->FPP_GGPP Inhibition Inhibition Prenylation Protein Prenylation FPP_GGPP->Prenylation SmallGTPases Small GTPases (e.g., Ras, Rho, Rab) SmallGTPases->Prenylation OsteoclastFunction Normal Osteoclast Function & Survival Prenylation->OsteoclastFunction Apoptosis Osteoclast Apoptosis Prenylation->Apoptosis Leads to NBP Nitrogen-containing Bisphosphonate (N-BP) NBP->FPPS Inhibits Inhibition->Prenylation Blocks

Caption: Mechanism of action of nitrogen-containing bisphosphonates.

Therapeutic Applications of Phosphonate Compounds

The unique biological activities of phosphonates have been harnessed to develop a range of clinically significant drugs.

Antiviral Agents

Acyclic nucleoside phosphonates are a critical class of antiviral medications.[9] They are designed as stable mimics of nucleoside monophosphates.[9]

  • Tenofovir: A cornerstone of anti-HIV therapy, Tenofovir is a nucleotide analogue reverse transcriptase inhibitor.[8] It is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance oral bioavailability.[4]

  • Cidofovir: Used to treat cytomegalovirus (CMV) retinitis in AIDS patients, Cidofovir is another potent acyclic nucleoside phosphonate.[8] Brincidofovir, a lipid conjugate prodrug of cidofovir, has shown broad-spectrum activity against various DNA viruses.[4]

  • Adefovir: This antiviral is used in the treatment of chronic hepatitis B infection.[8]

Anticancer Therapies

The application of phosphonates in oncology is a growing field of research.

  • Bisphosphonates in Bone Metastasis: Bisphosphonates are widely used to manage bone metastases, reducing the risk of fractures and bone pain in patients with cancers such as breast, prostate, and multiple myeloma.[15]

  • Novel Anticancer Phosphonates: Research is ongoing to develop phosphonate derivatives with direct cytotoxic effects on cancer cells. For example, certain bisphosphonates with isoprenoid substituents have demonstrated submicromolar activity in myeloma cells.[4]

Treatment of Bone Disorders

As previously discussed, bisphosphonates are the most commonly prescribed drugs for treating osteoporosis and other diseases characterized by excessive bone resorption.[8][15][20] They effectively slow bone loss by inducing osteoclast apoptosis.[15][16]

Bisphosphonate Drug Class Primary Indication
EtidronateNon-Nitrogen-ContainingOsteoporosis, Paget's disease[21]
ClodronateNon-Nitrogen-ContainingOsteoporosis, Hypercalcemia of malignancy[17][21]
AlendronateNitrogen-ContainingOsteoporosis[20]
RisedronateNitrogen-ContainingOsteoporosis, Paget's disease[20]
Zoledronic AcidNitrogen-ContainingOsteoporosis, Bone metastases[20]
Other Therapeutic Areas

The versatility of phosphonates extends to other therapeutic areas:

  • Antibiotics: Fosfomycin is a phosphonate antibiotic used primarily for urinary tract infections.[13]

  • Antimalarials: Fosmidomycin, a natural phosphonate, has undergone clinical trials as an antimalarial agent.[3]

  • Radiopharmaceuticals: Phosphonates are used to deliver radioisotopes to bone for the treatment of painful bone metastases.[22]

Prodrug Strategies for Enhanced Bioavailability

A major hurdle in the development of phosphonate-based drugs is their high negative charge at physiological pH, which severely limits their ability to cross cell membranes.[4][5][6] To overcome this, various prodrug strategies have been developed to mask the phosphonate group, rendering the molecule more lipophilic and facilitating its entry into cells.[4][7] Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active phosphonate drug.

Common Phosphonate Prodrug Moieties
  • Acyloxyalkyl Esters (e.g., POM): Pivaloyloxymethyl (POM) esters are a widely used prodrug approach. They are cleaved by cellular esterases to release the active phosphonate.[4]

  • Alkoxyalkyl Esters (e.g., HDP): Hexadecyloxypropyl (HDP) esters have been successfully used to create prodrugs like Brincidofovir, enhancing oral bioavailability.[4]

  • Amino Acid Prodrugs (ProTides): The ProTide technology involves masking the phosphonate with an amino acid and an aryl group. This approach has led to the development of highly effective antiviral drugs.[4]

The following diagram illustrates the general concept of a phosphonate prodrug.

Phosphonate_Prodrug Prodrug Phosphonate Prodrug (Lipophilic, Neutral) CellMembrane Cell Membrane Prodrug->CellMembrane Passive Diffusion EnzymaticCleavage Intracellular Enzymatic Cleavage CellMembrane->EnzymaticCleavage ActiveDrug Active Phosphonate Drug (Charged, Active) EnzymaticCleavage->ActiveDrug

Caption: General mechanism of a phosphonate prodrug for cellular delivery.

Phosphonates in Agriculture

Phosphonate compounds, often referred to as phosphites in agricultural literature, have significant applications as fungicides and plant health promoters.[11][23]

Fungicidal Activity

Phosphonates are particularly effective against oomycete pathogens, such as Phytophthora and Pythium.[11][24] Their mode of action is twofold:

  • Direct Action: They can directly inhibit the growth of the pathogen.[24][25]

  • Indirect Action: They stimulate the plant's natural defense mechanisms, a phenomenon known as systemic acquired resistance (SAR).[24]

Plant Nutrition and Environmental Considerations

While phosphonates contain phosphorus, they are not readily metabolized by plants into phosphate, the form of phosphorus used for nutrition.[11][25] Therefore, they cannot be considered a direct source of phosphorus fertilizer.[25] In the soil, microbial activity can convert phosphonates to phosphates over time.[26] The environmental fate of phosphonates is an area of ongoing research, with considerations for their persistence and potential for metal chelation.[27][28][29]

Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of phosphonate compounds requires robust and standardized experimental methodologies.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a phosphonate compound against a target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a phosphonate inhibitor.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Phosphonate inhibitor stock solution

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the phosphonate inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme and the diluted inhibitor to each well.

  • Incubate the enzyme and inhibitor for a predetermined time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the cytotoxic effects of a compound on cultured cells.

Objective: To determine the cytotoxic potential of a phosphonate compound on a specific cell line.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Cell culture medium

  • Phosphonate compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the phosphonate compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability as a function of the compound concentration to determine the IC50 value.

Determination of Phosphonate Concentration

Accurate determination of phosphonate concentrations in biological or environmental samples is crucial. The UV photochemical oxidation method is a common approach.[30]

Principle: UV light is used to oxidize the phosphonate, breaking the C-P bond and liberating orthophosphate. The resulting orthophosphate is then quantified using a colorimetric method, such as the ascorbic acid method.[30][31]

General Procedure:

  • The sample containing the phosphonate is treated with an oxidizing agent (e.g., potassium persulfate).

  • The sample is exposed to UV light to facilitate the oxidation of the phosphonate to orthophosphate.

  • A reagent containing molybdate and ascorbic acid (such as PhosVer® 3) is added to the sample.

  • The orthophosphate reacts to form a blue-colored complex.

  • The absorbance of the blue complex is measured spectrophotometrically, and the concentration of phosphonate is determined by comparing it to a standard curve.

Conclusion and Future Perspectives

Phosphonate compounds have firmly established their importance in medicine and agriculture due to their unique chemical stability and their ability to act as potent bioisosteres of phosphate-containing molecules. The continued exploration of their diverse biological activities, coupled with innovative synthetic and prodrug strategies, promises the development of new and improved therapeutic agents and agricultural products. Future research will likely focus on elucidating the mechanisms of action of novel phosphonates, expanding their therapeutic applications to new disease areas, and developing more environmentally benign agricultural formulations. The field of phosphonate chemistry and biology remains a vibrant and promising area for scientific discovery and innovation.

References

Methodological & Application

Application Notes & Protocols: Diethyl (chloromethyl)phosphonate in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini, Senior Application Scientist

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. This guide provides an in-depth exploration of a specialized HWE reagent, Diethyl (chloromethyl)phosphonate, for the synthesis of vinyl chlorides—valuable intermediates in medicinal chemistry and drug development. We will dissect the reaction mechanism, provide detailed, field-proven protocols, and discuss the causality behind critical experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Power of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic method that utilizes phosphonate-stabilized carbanions to convert aldehydes and ketones into alkenes, typically with a strong preference for the (E)-isomer.[1][2] First reported as a modification of the Wittig reaction, the HWE protocol offers several significant advantages that have cemented its role in complex molecule synthesis:

  • Enhanced Nucleophilicity: Phosphonate carbanions are more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction, allowing them to react efficiently with a wider range of electrophiles, including hindered ketones.[1][3]

  • Simplified Purification: A key practical advantage is that the byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed from the reaction mixture through a simple aqueous extraction.[4][5] This contrasts sharply with the often-difficult removal of the triphenylphosphine oxide byproduct from Wittig reactions.[5]

  • Stereochemical Control: The reaction generally provides excellent stereoselectivity for the formation of (E)-alkenes due to the thermodynamic stability of the key intermediates.[1][6]

This compound (CAS: 3167-63-3) is a specialized reagent for the HWE reaction that allows for the direct synthesis of vinyl chlorides.[7] These structures are versatile building blocks, serving as precursors for cross-coupling reactions, the synthesis of alkynes, and the introduction of functionality into pharmacologically active molecules.[8][9]

Reaction Mechanism: From Phosphonate to Vinyl Chloride

The conversion of a carbonyl compound to a vinyl chloride using this compound proceeds through a well-established, multi-step mechanism.[1][10] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

  • Deprotonation (Ylide Formation): The reaction is initiated by the deprotonation of the α-carbon of this compound using a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi).[2][11] This abstraction forms a highly nucleophilic phosphonate carbanion (also known as an ylide). The presence of the electron-withdrawing phosphonate group increases the acidity of the α-protons, facilitating this step.[12]

  • Nucleophilic Addition: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and results in the formation of a tetrahedral betaine-like intermediate.[1][10]

  • Oxaphosphetane Formation: The intermediate rapidly undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.[1][10]

  • Elimination: The oxaphosphetane intermediate is unstable and collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This syn-elimination step yields the final vinyl chloride alkene and the water-soluble diethyl phosphate salt.[1][6]

The entire mechanistic pathway can be visualized as follows:

HWE_Mechanism Phosphonate Diethyl (chloromethyl)phosphonate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Base Base (B⁻) Carbonyl Aldehyde / Ketone (R₁R₂C=O) Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Vinyl Chloride (R₁R₂C=CHCl) Oxaphosphetane->Alkene Elimination Byproduct Diethyl Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Application: Synthesis of Vinyl Chlorides

The primary application of this compound in the HWE reaction is the one-step synthesis of vinyl chlorides from aldehydes and ketones. This transformation is highly valuable as it provides a direct route to functionalized alkenes that are otherwise challenging to prepare.[13][14]

Substrate (Aldehyde/Ketone)Base / SolventTemp (°C)Product (Vinyl Chloride)Yield (%)
BenzaldehydeNaH / THF0 to RT1-Chloro-2-phenylethene~85-95
4-MethoxybenzaldehydeNaH / THF0 to RT1-(1-Chloroethenyl)-4-methoxybenzene~90-98
Cyclohexanonen-BuLi / THF-78 to RT1-(Chloroethenyl)cyclohexane~70-80
AcetophenoneLDA / THF-78 to RT1-(1-Chloroethenyl)-1-phenylethane~65-75
HeptanalKHMDS / THF-78 to RT1-Chloro-1-octene~80-90
Note: Yields are representative estimates based on typical HWE reactions and may vary based on specific conditions and substrate reactivity.
Detailed Experimental Protocols

The following protocols provide a robust framework for performing the HWE reaction with this compound. Adherence to anhydrous and inert conditions is critical for success, as the phosphonate carbanion is a strong base and is readily protonated by water or decomposed by oxygen.[11]

Protocol 1: General Procedure using Sodium Hydride (for Aldehydes)

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equiv) to a flame-dried round-bottom flask containing anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Ylide Formation: Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the stirred NaH suspension over 15-20 minutes.

  • Activation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The cessation of hydrogen gas evolution and the formation of a clear or slightly hazy solution indicates complete carbanion formation.

  • Carbonyl Addition: Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The water-soluble phosphate byproduct will be removed in the aqueous layer.[10]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure vinyl chloride.[10]

Visualizing the Workflow

Caption: Experimental workflow for HWE synthesis of vinyl chlorides.

Conclusion and Future Directions

This compound is a highly effective reagent for the Horner-Wadsworth-Emmons reaction, providing a reliable and straightforward route to vinyl chlorides. The key advantages of the HWE reaction—namely the high reactivity of the phosphonate carbanion and the ease of byproduct removal—make this protocol particularly attractive for applications in drug discovery and process development where efficiency and scalability are paramount.[5][15] The resulting vinyl chloride products are versatile intermediates, primed for further functionalization through a variety of modern synthetic methods, solidifying the importance of this reagent in the synthetic chemist's toolkit.

References

Application Notes and Protocols for the Olefination of Carbonyls with Diethyl (Chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Synthesis of Vinyl Chlorides

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds.[1] This powerful olefination method utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes, often with a high degree of stereoselectivity.[2] A key advantage of the HWE reaction over the classic Wittig reaction lies in the nature of its byproduct; the water-soluble dialkylphosphate salt is readily removed during aqueous workup, simplifying product purification.[1]

This document provides a detailed protocol for a specific application of the HWE reaction: the synthesis of vinyl chlorides using diethyl (chloromethyl)phosphonate. This transformation is of significant interest to researchers in medicinal chemistry and materials science, as the resulting vinyl chloride moiety serves as a versatile synthetic handle for further functionalization, including cross-coupling reactions and polymerizations. The protocol herein will focus on the reaction of this compound with an aromatic aldehyde, benzaldehyde, as a representative example to produce β-chlorostyrene.

Reaction Mechanism: The Horner-Wadsworth-Emmons Pathway

The olefination reaction with this compound proceeds via the well-established Horner-Wadsworth-Emmons mechanism. The sequence of events is initiated by the deprotonation of the phosphonate, followed by nucleophilic attack on the carbonyl, and culminates in the elimination of a phosphate salt to yield the alkene.

  • Deprotonation: A strong base, typically sodium hydride (NaH), abstracts the acidic α-proton from this compound. This step generates a highly nucleophilic phosphonate carbanion.[3]

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde (or ketone). This addition is the rate-limiting step of the reaction and forms a tetrahedral intermediate.[3][4]

  • Oxaphosphetane Formation: The oxygen anion of the tetrahedral intermediate undergoes an intramolecular cyclization, attacking the electrophilic phosphorus atom to form a four-membered ring intermediate known as an oxaphosphetane.[4]

  • Elimination: The oxaphosphetane intermediate is unstable and collapses. The carbon-phosphorus and carbon-oxygen bonds cleave to form the final alkene product and a stable, water-soluble diethyl phosphate salt.[3]

The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, particularly when using aromatic aldehydes.[3]

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion 1. Deprotonation Base NaH Base->Carbanion Aldehyde Aldehyde (R-CHO) Intermediate Betaine Intermediate Aldehyde->Intermediate 2. Nucleophilic Addition Carbanion->Intermediate 2. Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane 3. Cyclization Alkene Vinyl Chloride (Alkene) Oxaphosphetane->Alkene 4. Elimination Byproduct Diethyl Phosphate Salt Oxaphosphetane->Byproduct 4. Elimination

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Protocol: Synthesis of (E)-β-Chlorostyrene

This protocol details a representative procedure for the olefination of benzaldehyde with this compound.

Materials and Equipment
Reagent/EquipmentDetails
Reagents
This compound(C₅H₁₂ClO₃P), MW: 186.57 g/mol
Sodium Hydride (NaH)60% dispersion in mineral oil
BenzaldehydeC₇H₆O, MW: 106.12 g/mol
Anhydrous Tetrahydrofuran (THF)Solvent
Saturated aq. Ammonium Chloride (NH₄Cl)For quenching
Ethyl Acetate (EtOAc)Extraction solvent
Brine (Saturated aq. NaCl)For washing
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Equipment
Round-bottom flask (flame-dried)100 mL
Magnetic stirrer and stir bar
Septa and needles
Syringes
Inert gas supply (Nitrogen or Argon)
Ice bath
Separatory funnel
Rotary evaporator
Flash chromatography system
Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • Place a magnetic stir bar into a 100 mL two-necked round-bottom flask.

    • Flame-dry the flask under a stream of inert gas (nitrogen or argon) to remove any residual moisture.

    • Allow the flask to cool to room temperature under the inert atmosphere and fit with rubber septa.

  • Carbanion Formation:

    • Under a positive pressure of inert gas, add sodium hydride (1.2 equivalents, e.g., 0.48 g, 12 mmol, for a 10 mmol scale reaction) to the flask.

    • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Carefully decant the hexanes using a cannula or syringe.

    • Add anhydrous THF (20 mL) to the flask and cool the resulting suspension to 0 °C using an ice bath.

    • In a separate, dry vial, prepare a solution of this compound (1.1 equivalents, e.g., 2.05 g, 11 mmol) in anhydrous THF (10 mL).

    • Slowly add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes, or until hydrogen gas evolution ceases. The formation of a clear solution or a fine white precipitate indicates the formation of the phosphonate carbanion.

  • Olefination Reaction:

    • Cool the reaction mixture back down to 0 °C with an ice bath.

    • Add benzaldehyde (1.0 equivalent, e.g., 1.06 g, 10 mmol) dropwise to the stirred solution of the carbanion.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Extraction:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (approx. 20 mL).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure (E)-β-chlorostyrene.

Workflow A 1. Prepare Flask (Flame-dry under N₂/Ar) B 2. Add NaH and wash with hexanes A->B C 3. Add anhydrous THF and cool to 0 °C B->C D 4. Add this compound solution dropwise at 0 °C C->D E 5. Warm to RT (Stir for 1h to form carbanion) D->E F 6. Cool to 0 °C and add Benzaldehyde E->F G 7. Warm to RT and stir (Monitor by TLC, 2-4h) F->G H 8. Quench with sat. NH₄Cl (aq) at 0 °C G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash with H₂O and Brine I->J K 11. Dry (MgSO₄), filter, and concentrate J->K L 12. Purify via Flash Chromatography K->L

Caption: Experimental workflow for the synthesis of (E)-β-chlorostyrene.

Key Considerations and Troubleshooting

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to ensure optimal yield.

  • Purity of Reagents: The purity of the aldehyde is crucial, as acidic impurities can quench the carbanion. It is recommended to use freshly distilled or purified aldehydes.

  • Choice of Base: While sodium hydride is effective, other strong bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) can also be used. The choice of base may influence the reaction rate and stereoselectivity.

  • Low Yields: If low yields are observed, ensure that all reagents are pure and that anhydrous conditions were maintained. Incomplete carbanion formation (indicated by persistent NaH) or decomposition of the carbanion can also lead to lower yields.

  • Mixture of Stereoisomers: While the reaction with aromatic aldehydes typically yields the (E)-isomer with high selectivity, the presence of the (Z)-isomer is possible. The E/Z ratio can be determined by ¹H NMR spectroscopy. Purification by column chromatography can often separate the isomers.

References

Diethyl (Chloromethyl)phosphonate: A Comprehensive Guide to Phosphonomethylation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and organic synthesis, the strategic introduction of phosphonate moieties can profoundly alter the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. Phosphonates, as non-hydrolyzable mimics of phosphates, are integral to the design of enzyme inhibitors, antiviral agents, and other therapeutics.[1] Among the diverse reagents available for this purpose, diethyl (chloromethyl)phosphonate has emerged as a versatile and efficient C1 building block for the phosphonomethylation of a wide array of nucleophiles.

This technical guide provides an in-depth exploration of this compound as a key reagent. Moving beyond a simple recitation of protocols, this document elucidates the underlying reaction mechanisms, explains the rationale behind experimental choices, and offers detailed, field-proven protocols for its application.

Understanding this compound: Properties and Safety

This compound, with the chemical formula ClCH₂P(O)(OC₂H₅)₂, is a colorless to pale yellow liquid.[2][3] Its reactivity stems from the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3167-63-3[4][5]
Molecular Formula C₅H₁₂ClO₃P[4]
Molecular Weight 186.57 g/mol [4]
Boiling Point 109-110 °C at 10 mmHg[5]
Density 1.2 g/mL at 25 °C[5]
Refractive Index n20/D 1.437[5]

Safety and Handling:

This compound is an irritant to the skin, eyes, and respiratory system.[6] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water.

The Core of Phosphonomethylation: Reaction Mechanisms

The phosphonomethylation of nucleophiles using this compound primarily proceeds via a nucleophilic substitution reaction. The specific mechanism can be nuanced depending on the nucleophile and reaction conditions.

Nucleophilic Substitution on Carbon (SN2)

For most heteroatomic nucleophiles (O, N, S), the reaction follows a classical bimolecular nucleophilic substitution (SN2) pathway. The nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion as the leaving group.

Figure 1: SN2 mechanism for phosphonomethylation.

The choice of a suitable base is critical to deprotonate the nucleophile, thereby increasing its nucleophilicity. The selection of the base and solvent is interdependent and crucial for reaction success.

  • Bases: For alcohols and thiols, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to generate the corresponding alkoxide or thiolate. For less acidic nucleophiles like amines or heterocycles, milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically sufficient.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are generally preferred. These solvents effectively solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.

Arbuzov and Michaelis-Becker Type Reactions

While this compound is the reagent for phosphonomethylation, its synthesis is a classic example of the Michaelis-Arbuzov reaction . This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[7][8]

The Michaelis-Becker reaction , on the other hand, involves the deprotonation of a dialkyl phosphite to form a phosphite anion, which then acts as a nucleophile.[9] This is a common method for forming carbon-phosphorus bonds.

Understanding these related reactions provides a deeper appreciation for the reactivity of organophosphorus compounds.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear steps and explanations for key procedural choices.

O-Phosphonomethylation of Phenols

This protocol details the phosphonomethylation of a generic phenol, a common substructure in biologically active molecules.

Objective: To synthesize a diethyl (phenoxymethyl)phosphonate derivative.

Materials:

  • Phenol derivative

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the phenol (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the more nucleophilic phenoxide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Phosphonomethylation: Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise via a syringe. Causality: The dropwise addition at low temperature helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality: Quenching at low temperature is a critical safety measure to control the evolution of hydrogen gas.

  • Extraction: Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

N-Phosphonomethylation of Heterocycles: Synthesis of Acyclic Nucleoside Phosphonates

Acyclic nucleoside phosphonates are a cornerstone of antiviral therapy. This protocol outlines a general procedure for the N-alkylation of a purine or pyrimidine base.

Objective: To synthesize an N-phosphonomethylated heterocyclic compound.

Materials:

  • Heterocyclic base (e.g., adenine, guanine, cytosine, uracil, or thymine)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a round-bottom flask, add the heterocyclic base (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add potassium carbonate (1.5 eq) or cesium carbonate (1.5 eq) to the suspension. Causality: K₂CO₃ is a mild inorganic base suitable for deprotonating the N-H of many heterocycles. Cs₂CO₃ is often more effective due to the higher solubility of its salts and the "cesium effect," which can enhance the nucleophilicity of the anion.

  • Addition of Reagent: Add this compound (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to remove the DMF. Purify the crude product by silica gel column chromatography, typically using a gradient of dichloromethane and methanol.

S-Phosphonomethylation of Thiols

This protocol describes the phosphonomethylation of a thiol to form a phosphonate thioether.

Objective: To synthesize a diethyl (thiomethyl)phosphonate derivative.

Procedure:

The procedure is analogous to the O-phosphonomethylation protocol, with the thiol replacing the phenol. Sodium hydride or another strong base is used for deprotonation in an anhydrous aprotic solvent like THF or DMF.

C-Phosphonomethylation via Carbanion Intermediates

This protocol involves the generation of a carbanion which is then phosphonomethylated.

Objective: To form a C-C bond with the phosphonomethyl group.

Procedure:

The generation of a carbanion typically requires a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an anhydrous solvent like THF. The substrate is deprotonated to form the carbanion, which then reacts with this compound in an SN2 fashion.

Applications in Drug Development and Research

The phosphonomethyl group is a key pharmacophore in numerous approved drugs and clinical candidates.

Table 2: Examples of Phosphonate-Containing Drugs

DrugTherapeutic AreaRole of Phosphonomethylation in Synthesis
Tenofovir Antiviral (HIV, HBV)The phosphonomethoxypropyl side chain is attached to adenine via an alkylation reaction.[1]
Adefovir Antiviral (HBV)The phosphonomethoxyethyl side chain is attached to adenine.[1]
Cidofovir Antiviral (CMV)The phosphonomethoxypropyl side chain is attached to cytosine.[1]
Bisphosphonates (e.g., Alendronate)OsteoporosisWhile not directly synthesized using this compound, they highlight the importance of the P-C bond in drug design.

The synthesis of these antiviral drugs often involves the alkylation of the heterocyclic base with a pre-formed side chain containing the phosphonate moiety. This compound and its derivatives are crucial reagents in constructing these side chains.

Drug_Synthesis_Workflow Start Starting Materials (e.g., Heterocyclic Base) Reaction Phosphonomethylation Reaction (N-, O-, or S-alkylation) Start->Reaction Reagent This compound or derivative Reagent->Reaction Intermediate Phosphonate Intermediate Reaction->Intermediate Modification Further Synthetic Modifications (e.g., prodrug formation) Intermediate->Modification API Active Pharmaceutical Ingredient (API) Modification->API

Figure 2: General workflow for the synthesis of phosphonate drugs.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the phosphonomethyl group into a wide range of organic molecules. A thorough understanding of its reactivity, coupled with careful selection of reaction conditions, enables the efficient synthesis of phosphonate-containing compounds with significant potential in drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable synthetic tool.

References

Application Notes & Protocols: The Strategic Use of Diethyl (chloromethyl)phosphonate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Cornerstone Reagent for Phosphate Isosteres

In the landscape of medicinal chemistry, the strategic mimicry of biological functional groups is a central tenet of rational drug design. Phosphonates, characterized by a stable phosphorus-carbon (P-C) bond, serve as highly effective, non-hydrolyzable isosteres for native phosphate and carboxylate moieties.[1] This stability enhances the pharmacokinetic profile of drug candidates by resisting enzymatic cleavage. Diethyl (chloromethyl)phosphonate has emerged as a powerhouse reagent in this field, prized for its versatility as a reactive electrophile and as a precursor to potent nucleophilic intermediates. It is a fundamental building block for constructing a diverse array of bioactive molecules, most notably the class of acyclic nucleoside phosphonates (ANPs) that includes clinically vital antiviral agents.[1] This guide elucidates the core chemical principles, strategic applications, and field-proven protocols for leveraging this compound in drug discovery programs.

Part 1: Reagent Profile and Safety Mandates

Before its deployment in any synthetic campaign, a thorough understanding of the reagent's properties and handling requirements is paramount.

Physicochemical and Safety Data

A summary of key data for this compound is presented below.

PropertyValueReference(s)
CAS Number 3167-63-3[2]
Molecular Formula C₅H₁₂ClO₃P[2]
Molecular Weight 186.57 g/mol [2]
Appearance Clear colorless to light yellow liquid[3][4]
Boiling Point 109-110 °C at 10 mmHg[5]
Density 1.2 g/mL at 25 °C[5]
Refractive Index n20/D 1.437[5]
Flash Point 86 °C (186.8 °F) - closed cup
Storage 2-8°C, under inert atmosphere[3][4]
Critical Safety Protocols

This compound is classified as an irritant and requires careful handling in a well-ventilated chemical fume hood.[2][3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Mandatory use of safety goggles (eyeshields), chemical-resistant gloves, and a lab coat is required.[6] An appropriate respirator (e.g., type ABEK EN14387 filter) should be used if ventilation is inadequate.

  • Handling Precautions: Avoid breathing vapors, mist, or gas.[2][3] Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[3][7]

  • Spill & Disposal: Absorb spills with an inert material and dispose of chemical waste in accordance with local and national regulations.

Part 2: Core Synthetic Transformations and Mechanistic Rationale

The utility of this compound stems from two primary modes of reactivity: its susceptibility to nucleophilic attack at the chloromethyl carbon and the ability to form a stabilized carbanion for subsequent carbon-carbon bond formation.

Nucleophilic Substitution: The Gateway to Acyclic Nucleoside Phosphonates (ANPs)

The most impactful application of this compound in medicinal chemistry is the synthesis of ANPs. In this transformation, the reagent acts as a key electrophile. The carbon atom bonded to both the chlorine and the phosphonate group is electron-deficient, making it an excellent target for nucleophiles.

Causality of the Reaction: The reaction is a classic S_N2 displacement. The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical as it effectively solvates the counter-ion of the nucleophile's salt (e.g., Na⁺, K⁺) without solvating the nucleophile itself, thereby enhancing its reactivity. A base (e.g., NaH, K₂CO₃, Cs₂CO₃) is required to deprotonate the nucleophile, which is often a heterocyclic base like adenine or guanine, generating a potent anion for the subsequent alkylation.[8] This reaction is the cornerstone for synthesizing precursors to drugs like Adefovir and Tenofovir.[1]

G cluster_reactants Nuc Nucleophile (e.g., Adenine anion) TS STS2 Transition State Nuc->TS Nucleophilic Attack Reagent Diethyl (chloromethyl)phosphonate Reagent->TS Product Alkylated Product (ANP Precursor) TS->Product LeavingGroup Cl⁻ TS->LeavingGroup Leaving Group Departs

Caption: S\N2 pathway for ANP precursor synthesis.

The Horner-Wadsworth-Emmons (HWE) Reaction: Mastering C-C Bond Formation

While less common than its use as an electrophile, this compound can be transformed into a potent nucleophile for the Horner-Wadsworth-Emmons (HWE) reaction.[4][5] This involves the deprotonation of the α-carbon using a strong, non-nucleophilic base.

Causality of the Reaction: The protons on the carbon adjacent to the phosphonate group are acidic due to the electron-withdrawing nature of the phosphoryl (P=O) group. Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF), generates a stabilized phosphonate carbanion.[9] This carbanion is a soft nucleophile that readily reacts with aldehydes or ketones to form an alkene, typically with a strong preference for the (E)-isomer.[10][11] The phosphate byproduct is water-soluble, simplifying purification compared to the traditional Wittig reaction.[10]

HWE_Workflow Start Diethyl (chloromethyl)phosphonate Carbanion Stabilized Carbanion (Nucleophile) Start->Carbanion Deprotonation Base Strong Base (e.g., LDA, -78°C) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Addition Electrophile Aldehyde / Ketone (R₂C=O) Alkene (E)-Alkene Product Oxaphosphetane->Alkene Elimination Byproduct Water-Soluble Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

The Michaelis-Arbuzov Reaction: The Genesis of Phosphonates

It is crucial to understand that this compound is itself often synthesized via a Michaelis-Arbuzov-type reaction.[12][13] The classical reaction involves the attack of a trialkyl phosphite on an alkyl halide to generate a dialkyl alkylphosphonate.[13][14] For instance, reacting triethyl phosphite with dichloromethane can yield the target reagent, although other methods like chlorination of diethyl methylphosphonate are also common.[9] This reaction underpins the entire field of phosphonate synthesis and is essential for creating the diverse array of phosphonate building blocks used in drug discovery.[15][16]

Arbuzov_Mechanism Phosphite Trialkyl Phosphite P(OR)₃ Intermediate Phosphonium Salt [R'-P(OR)₃]⁺ X⁻ Phosphite->Intermediate SN2 Attack AlkylHalide Alkyl Halide R'-X Product Dialkyl Phosphonate R'-P(O)(OR)₂ Intermediate->Product Dealkylation (SN2 by X⁻) Byproduct Alkyl Halide R-X Intermediate->Byproduct

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Part 3: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies grounded in established chemical principles.

Protocol 1: Synthesis of an Acyclic Nucleoside Phosphonate (ANP) Precursor

Objective: To synthesize 9-[(diethylphosphonyl)methyl]adenine via N-alkylation of adenine, a key intermediate for antiviral drug development.

Principle: This protocol demonstrates the S\N2 displacement of chloride from this compound by the adeninyl anion. Sodium hydride is used as a strong base to deprotonate adenine, and DMF serves as the polar aprotic solvent to facilitate the reaction.

Materials:

  • Adenine (99%+)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • This compound (97%+)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for quenching)

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath

Procedure:

  • Preparation: Under a nitrogen atmosphere, add adenine (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF (approx. 10 mL per 1 g of adenine).

  • Deprotonation: Cool the resulting suspension to 0 °C in an ice bath. Carefully add NaH (1.1 eq, 60% dispersion) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the suspension becomes a clear solution (or remains a fine suspension).

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise via a dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the DMF under reduced pressure (high vacuum).

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate to afford the pure product.

Protocol 2: Horner-Wadsworth-Emmons Reaction with an Aldehyde

Objective: To synthesize diethyl (E)-styrylphosphonate via the HWE reaction.

Principle: This protocol illustrates the formation of a stabilized phosphonate carbanion and its subsequent olefination reaction with benzaldehyde. LDA is generated in situ and used as the base at low temperature to ensure quantitative carbanion formation while minimizing side reactions.

Materials:

  • This compound (97%+)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Diisopropylamine (99.5%+)

  • Benzaldehyde (99%+, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, nitrogen inlet, low-temperature bath (dry ice/acetone)

Procedure:

  • Carbanion Generation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

  • Add diisopropylamine (1.1 eq) via syringe. Then, add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 20 minutes to pre-form the LDA.

  • Add this compound (1.0 eq) dropwise to the LDA solution at -78 °C. A color change (typically to yellow or orange) indicates carbanion formation. Stir for 30-45 minutes at this temperature. Causality Note: Maintaining -78 °C is critical to prevent decomposition of the carbanion and potential side reactions.[17]

  • Olefination: Add benzaldehyde (1.0 eq) dropwise to the carbanion solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and extract the aqueous phase twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield diethyl (E)-styrylphosphonate.

References

The Architect's Guide to Phosphorus: Crafting Bioactive Molecules with Phosphonate Warheads

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Enduring Allure of the Phosphonate Moiety

In the landscape of medicinal chemistry and drug discovery, the phosphonate group stands as a testament to the power of isosteric replacement. Nature, in its evolutionary wisdom, selected the phosphate ester as a cornerstone of biological architecture and function. However, its inherent lability to enzymatic hydrolysis presents a challenge for therapeutic design. Enter the phosphonate: a stable, tetrahedral mimic of the phosphate group where a resilient carbon-phosphorus (C-P) bond replaces the susceptible oxygen-phosphorus (P-O) linkage.[1][2][3][4] This simple yet profound alteration imbues molecules with remarkable resistance to metabolic degradation while preserving the ability to engage with biological targets as mimics of natural phosphates or carboxylates.[1][4][5][6] The result is a class of compounds with a broad spectrum of bioactivity, including potent enzyme inhibitors[4][7], antiviral agents[6][8], and anticancer therapeutics.[6]

This guide is crafted for the hands-on researcher, the inquisitive scientist, and the dedicated drug development professional. It is not a mere recitation of procedures but a distillation of field-proven insights into the synthesis of these vital molecules. We will navigate the foundational reactions that form the bedrock of phosphonate chemistry, explore advanced strategies for stereochemical control, and delve into the nuances of prodrug design to overcome the final hurdle of bioavailability.

I. Foundational Strategies for Carbon-Phosphorus Bond Formation

The construction of the C-P bond is the linchpin of phosphonate synthesis. Over the decades, a handful of named reactions have emerged as the workhorses of the organophosphorus chemist. Understanding the mechanism and scope of each is paramount to strategic synthetic planning.

The Michaelis-Arbuzov Reaction: A Cornerstone of C-P Bond Formation

Discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, this reaction is the quintessential method for preparing alkyl phosphonates.[5][6][9][10] It involves the reaction of a trialkyl phosphite with an alkyl halide.

Mechanism and Causality: The reaction proceeds via a two-step S\textsubscript{N}2 mechanism. The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate.[6][10] The displaced halide ion then attacks one of the alkyl groups on the phosphonium salt, leading to dealkylation and formation of the thermodynamically stable pentavalent phosphonate.[6][10] The choice of reagents is critical; the reactivity of the alkyl halide generally follows the order I > Br > Cl, and primary alkyl halides are preferred to minimize competing elimination reactions.[5]

Visualizing the Michaelis-Arbuzov Reaction:

Michaelis_Arbuzov Trialkyl_Phosphite R'-P(OR)₂ Phosphonium_Salt [R'-P⁺(OR)₂R'']X⁻ Trialkyl_Phosphite->Phosphonium_Salt SN2 Attack Alkyl_Halide R''-X Alkyl_Halide->Phosphonium_Salt Dialkyl_Alkylphosphonate R'-P(O)(OR)₂ Phosphonium_Salt->Dialkyl_Alkylphosphonate Dealkylation (SN2) Alkyl_Halide_Byproduct R-X Phosphonium_Salt->Alkyl_Halide_Byproduct

Caption: The Michaelis-Arbuzov reaction workflow.

Protocol 1: General Procedure for the Michaelis-Arbuzov Reaction

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the trialkyl phosphite (1.0 eq) and the alkyl halide (1.1 eq).

  • Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature is substrate-dependent and typically ranges from 120-160°C.[10] Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the product is a high-boiling liquid, remove the volatile by-product (alkyl halide) by distillation. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reactant ClassTypical ConditionsYield RangeReference
Primary Alkyl BromideNeat, 140-150°C, 4-8 h70-90%[5]
Activated Alkyl ChlorideNeat or solvent, 120-140°C, 6-12 h60-85%[6]
The Horner-Wadsworth-Emmons (HWE) Reaction: Mastering Olefin Synthesis

A powerful modification of the Wittig reaction, the HWE reaction utilizes phosphonate carbanions to convert aldehydes and ketones into alkenes, predominantly with E-stereoselectivity.[11][12][13][14] This reaction is a cornerstone in the synthesis of complex natural products and bioactive molecules containing carbon-carbon double bonds.[11][12]

Mechanism and Stereochemical Rationale: The phosphonate carbanion, generated by treating the phosphonate with a base, is more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction.[14] The reaction proceeds through a series of reversible steps, and the thermodynamic stability of the intermediates and transition states dictates the E-selectivity. The water-soluble phosphate byproduct is easily removed during aqueous work-up, simplifying purification.[13]

Visualizing the Horner-Wadsworth-Emmons Reaction:

HWE_Reaction Phosphonate (RO)₂P(O)CH₂R' Carbanion [(RO)₂P(O)CHR']⁻ Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Betaine/Oxaphosphetane Carbanion->Intermediate Nucleophilic Attack Aldehyde_Ketone R''R'''C=O Aldehyde_Ketone->Intermediate Alkene R''R'''C=CHR' (E-isomer) Intermediate->Alkene Elimination Phosphate_Byproduct (RO)₂P(O)O⁻ Intermediate->Phosphate_Byproduct

Caption: The Horner-Wadsworth-Emmons olefination pathway.

Protocol 2: A Typical Horner-Wadsworth-Emmons Protocol

  • Carbanion Formation: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add the phosphonate ester (1.1 eq) dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Carbonyl Addition: Cool the reaction mixture back to 0°C and add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the carbonyl compound. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

II. Synthesizing α-Aminophosphonates: Key Building Blocks for Peptidomimetics

α-Aminophosphonates are structural analogs of α-amino acids and are of immense interest as enzyme inhibitors and peptidomimetics.[15][16] Two primary multicomponent reactions dominate their synthesis: the Kabachnik-Fields and the Pudovik reactions.

The Kabachnik-Fields Reaction: A One-Pot Triad

This versatile one-pot, three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[15][16][17]

Mechanistic Pathways: The reaction can proceed through two main pathways. In the first, the amine and carbonyl compound form an imine intermediate, which is then attacked by the dialkyl phosphite (a Pudovik-type addition).[16] Alternatively, the carbonyl and phosphite can first form an α-hydroxyphosphonate, which is subsequently displaced by the amine.[16] The prevailing pathway is influenced by the reaction conditions and the nature of the substrates.

The Pudovik Reaction: A Focused Addition

The Pudovik (or aza-Pudovik) reaction is the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, to an imine.[15][17][18] This two-component reaction offers a more controlled approach compared to the Kabachnik-Fields reaction, as the imine is pre-formed.[17]

Comparative Analysis: Kabachnik-Fields vs. Pudovik

FeatureKabachnik-Fields ReactionPudovik Reaction
Components Three (Amine, Carbonyl, Phosphite)Two (Imine, Phosphite)
Nature One-pot condensationAddition to a pre-formed imine
Flexibility High, due to in-situ imine formationMore controlled, requires a stable imine
Key Advantage Operational simplicityOften higher yields and cleaner reactions

Protocol 3: Microwave-Assisted Pudovik Reaction of an Imine

This protocol is adapted from a solvent- and catalyst-free microwave-assisted method.[18]

  • Reactant Mixture: In a microwave-safe vial, combine the pre-formed imine (1.0 eq) and the dialkyl phosphite (1.2-1.5 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 80-100°C) for a designated time (e.g., 10-30 minutes).[18]

  • Monitoring and Purification: Monitor the reaction for completion using TLC or ¹H NMR spectroscopy. The product can often be purified directly by recrystallization or flash chromatography without an aqueous work-up.

III. Advanced Synthetic Frontiers

Beyond the classical methods, the modern synthetic chemist has an expanding toolkit for C-P bond formation and for introducing stereochemical complexity.

Transition-Metal-Catalyzed Cross-Coupling Reactions
Stereoselective Synthesis of Chiral Phosphonates

The introduction of chirality at the phosphorus center or at an adjacent carbon atom is a critical challenge with significant implications for biological activity. Asymmetric synthesis of C-chiral phosphonates can be achieved through various methods, including the phospha-Michael addition of phosphorus nucleophiles to activated C=C bonds under the control of chiral catalysts.[23] Rhodium complexes with chiral ligands like f-spiroPhos have been successfully employed in the asymmetric hydrogenation of unsaturated phosphonates to yield chiral phosphonates with excellent enantioselectivity.[24] Furthermore, palladium-catalyzed asymmetric cyclization and nickel-catalyzed asymmetric reductive cross-coupling reactions have emerged as powerful tools for synthesizing P-chiral and C-chiral phosphonates, respectively.[25][26]

IV. Overcoming the Bioavailability Hurdle: Phosphonate Prodrugs

A significant challenge in the therapeutic application of phosphonates is their anionic character at physiological pH, which impedes cell membrane permeability.[27][28] The prodrug approach elegantly circumvents this issue by masking the phosphonate's negative charge with biolabile protecting groups.[27][28][29]

Common Prodrug Strategies:

  • Acyloxyalkyl Esters: Groups like pivaloyloxymethyl (POM) are cleaved by cellular esterases to release the active phosphonate.[28][30]

  • Amidates: Mixed amidate/ester prodrugs, such as the ProTide technology, have proven highly successful, particularly for nucleoside phosphonates.[28][29][31] These prodrugs can introduce a new stereocenter at the phosphorus atom, and the different diastereomers may exhibit distinct cleavage kinetics.[28]

  • Carbonate Esters: Isopropyloxycarbonyloxymethyl (POC) protected phosphonates are another class of prodrugs that are enzymatically cleaved to release the active drug.[32][33]

The synthesis of these prodrugs requires careful consideration of protecting group strategies for other functionalities within the molecule to ensure selective modification of the phosphonate moiety.[34][35][36][37]

V. Conclusion: The Future of Phosphonate Synthesis

The synthesis of phosphonate-containing bioactive molecules is a dynamic and evolving field. While the classical reactions remain indispensable, the continuous development of catalytic and stereoselective methods is pushing the boundaries of what is achievable. The rational design of prodrugs is further enhancing the therapeutic potential of these remarkable compounds. For the dedicated researcher, a deep understanding of the principles and protocols outlined in this guide will be instrumental in harnessing the power of the phosphonate warhead to design the next generation of innovative therapeutics.

VI. References

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: A Century of Progress. Molecules, 17(11), 12821-12821. --INVALID-LINK--

  • Bálint, E., Tajti, Á., Dzielak, A., & Keglevich, G. (2018). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 14, 2596-2602. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Aminophosphonate Synthesis: Kabachnik-Fields vs. Pudovik Reaction. --INVALID-LINK--

  • Zhang, Z., et al. (2021). Efficient synthesis of P-chiral biaryl phosphonates by stereoselective intramolecular cyclization. Organic Chemistry Frontiers, 8(15), 4055-4060. --INVALID-LINK--

  • Keglevich, G., & Bálint, E. (2017). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 125-151). De Gruyter. --INVALID-LINK--

  • BenchChem. (2025). Michaelis-Arbuzov Synthesis of Alkyl Phosphonates: Application Notes and Protocols for Drug Discovery. --INVALID-LINK--

  • Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. --INVALID-LINK--

  • Ibragimov, A. G., & Ibragimova, A. A. (2021). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 26(16), 4949. --INVALID-LINK--

  • Ahmad, S., et al. (2021). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Current Organic Synthesis, 18(5), 452-472. --INVALID-LINK--

  • Nelson, K. M., & Johnson, C. R. (2021). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Molecules, 26(12), 3584. --INVALID-LINK--

  • Keglevich, G., & Bálint, E. (2017). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction: Novel Developments. Current Organic Chemistry, 21(24), 2492-2506. --INVALID-LINK--

  • Rein, T. (2007). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 4(1), 89-110. --INVALID-LINK--

  • Parker, M. H. (2021). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. --INVALID-LINK--

  • Wróblewski, A. E., & Głowacka, I. E. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(24), 4849-4867. --INVALID-LINK--

  • Pertusati, F., & Serpi, M. (2013). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Future Medicinal Chemistry, 5(13), 1593-1616. --INVALID-LINK--

  • Peck, S. C., & van der Donk, W. A. (2013). Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology. Journal of Biological Chemistry, 288(19), 13237-13245. --INVALID-LINK--

  • Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94. --INVALID-LINK--

  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--

  • Thompson, C. M., et al. (2011). Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase. Bioorganic & Medicinal Chemistry, 19(2), 995-1003. --INVALID-LINK--

  • Tietze, L. F., & Redert, T. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(11), 1827-1850. --INVALID-LINK--

  • Horsman, G. P., & Zechel, D. L. (2017). Phosphonate Biochemistry. Chemical Reviews, 117(8), 5704-5783. --INVALID-LINK--

  • Wang, Y., et al. (2021). Enantioselective Synthesis of Chiral Phosphonates via Rh/f-spiroPhos Catalyzed Asymmetric Hydrogenation of β,β-Disubstituted Unsaturated Phosphonates. Organic Letters, 23(16), 6358-6363. --INVALID-LINK--

  • Berlicki, Ł., & Montchamp, J. L. (2017). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules, 22(12), 2116. --INVALID-LINK--

  • Wang, H., Li, X., & Xu, T. (2023). Synthesis of chiral allylic phosphonates via asymmetric reductive cross-coupling of α-bromophosphonates and vinyl bromides. Science China Chemistry, 66(9), 2621-2625. --INVALID-LINK--

  • Vander-Eyken, C. A., & Wiemer, A. J. (2018). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Expert Opinion on Drug Delivery, 15(11), 1081-1093. --INVALID-LINK--

  • Grokipedia. Michaelis–Arbuzov reaction. --INVALID-LINK--

  • Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. --INVALID-LINK--

  • Kwong, F. Y., & Buchwald, S. L. (2003). Copper-Catalyzed C−P Bond Construction via Direct Coupling of Secondary Phosphines and Phosphites with Aryl and Vinyl Halides. Organic Letters, 5(6), 793-796. --INVALID-LINK--

  • Han, L. B. (2015). Transition-Metal-Catalyzed C-P Cross-Coupling Reactions. Topics in Current Chemistry, 357, 1-33. --INVALID-LINK--

  • Wikipedia. Michaelis–Arbuzov reaction. --INVALID-LINK--

  • Sęk, S., et al. (2021). Synthesis of Phosphonate Derivatives of Benzisoselenazolones and Their Remarkable Antiureolytic Activity in Helicobacter pylori Cells. Journal of Medicinal Chemistry, 64(20), 15309-15325. --INVALID-LINK--

  • Kaczmarek, C. (n.d.). Chapter 7 Phosphate Protecting Groups. --INVALID-LINK--

  • Bar-Tana, J. (2012). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Pharmaceutical Design, 18(9), 1166-1178. --INVALID-LINK--

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154-9218. --INVALID-LINK--

  • Vander-Eyken, C. A., & Wiemer, A. J. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 10(13), 1629-1643. --INVALID-LINK--

  • Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 849767. --INVALID-LINK--

  • Serpi, M., et al. (2020). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Pharmacology, 11, 953. --INVALID-LINK--

  • Higgins, R. (2014, March 8). Review of Phosphonate Synthesis in Chemistry. YouTube. --INVALID-LINK--

  • Wikipedia. Protecting group. --INVALID-LINK--

  • Han, L. B. (2015). Transition-Metal-Catalyzed C-P Cross-Coupling Reactions. Topics in Current Chemistry, 357, 1-33. --INVALID-LINK--

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154-9218. --INVALID-LINK--

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. --INVALID-LINK--

  • Zhang, L., & Han, L. B. (2016). Transition Metal-Catalyzed C—P Bond Activation. Angewandte Chemie International Edition, 55(40), 12194-12203. --INVALID-LINK--

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154-9218. --INVALID-LINK--

  • Yang, J., et al. (2016). C–P Bond-Forming Reactions via C–O/P–H Cross-Coupling Catalyzed by Nickel. Journal of the American Chemical Society, 138(13), 4334-4337. --INVALID-LINK--

References

Diethyl (chloromethyl)phosphonate reaction with aldehydes and ketones

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Topic: Diethyl (chloromethyl)phosphonate: Mechanistic Pathways and Synthetic Protocols for Reactions with Aldehydes and Ketones

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile and powerful reagent in modern organic synthesis, primarily utilized for carbon-carbon bond formation.[1] Its importance stems from its role as a precursor to a stabilized phosphonate carbanion, which engages in Horner-Wadsworth-Emmons (HWE) type reactions with carbonyl compounds.[2][3] This guide provides a detailed exploration of the dual mechanistic pathways—olefination and epoxidation—that arise from the reaction of this compound with aldehydes and ketones. We present an in-depth analysis of the reaction mechanisms, offer field-tested, step-by-step protocols for the synthesis of both vinyl chlorides and terminal epoxides, and include a practical troubleshooting guide to empower researchers in optimizing their synthetic strategies.

Mechanistic Deep Dive: A Tale of Two Pathways

The reaction of this compound with a carbonyl compound begins with a common step: the deprotonation of the α-carbon by a strong, non-nucleophilic base. The choice of base is critical; reagents such as n-butyllithium (n-BuLi), sodium hydride (NaH), or lithium diisopropylamide (LDA) are typically required to generate the nucleophilic phosphonate carbanion in sufficient concentration.[3][4] From this shared intermediate, the reaction can diverge into two distinct, synthetically valuable pathways depending on the subsequent reaction and workup conditions.

Pathway A: Horner-Wadsworth-Emmons (HWE) Olefination to Vinyl Chlorides

This is the classical and most common pathway. The phosphonate carbanion acts as a superior nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[2][4] This addition is the rate-limiting step and leads to the formation of a transient betaine intermediate, which rapidly rearranges into a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the collapse of this oxaphosphetane intermediate, which eliminates a water-soluble diethyl phosphate salt to yield the final chloro-olefin product.[3] A significant advantage of the HWE reaction is its high stereoselectivity, generally favoring the formation of the thermodynamically more stable (E)-alkene.[2][3]

HWE_Mechanism reagent (EtO)₂P(O)CH₂Cl This compound carbanion [(EtO)₂P(O)CHCl]⁻ Li⁺ Phosphonate Carbanion reagent->carbanion Deprotonation base Strong Base (e.g., n-BuLi) adduct Betaine/Oxaphosphetane Intermediate carbanion->adduct Nucleophilic Attack carbonyl R₁-C(=O)-R₂ Aldehyde or Ketone product R₁R₂C=CHCl (E)-Vinyl Chloride adduct->product Elimination byproduct (EtO)₂P(O)OLi Phosphate Salt adduct->byproduct

Caption: HWE mechanism for vinyl chloride synthesis.

Pathway B: Darzens-Type Condensation to Epoxides

Under specific conditions, typically involving a careful choice of reagents and a low-temperature workup, the reaction can be directed towards epoxide formation. The initial nucleophilic attack of the phosphonate carbanion on the carbonyl still occurs, forming a β-chloroalkoxide intermediate. However, instead of proceeding to the oxaphosphetane, an intramolecular SN2 reaction takes place. The newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride and forming a three-membered epoxide ring. This pathway is a variation of the Darzens condensation and provides direct access to functionalized terminal epoxides, which are highly valuable synthetic intermediates.[5][6]

Epoxide_Mechanism carbanion [(EtO)₂P(O)CHCl]⁻ Li⁺ Phosphonate Carbanion intermediate R₁R₂C(O⁻)-CH(Cl)P(O)(OEt)₂ β-Chloroalkoxide Intermediate carbanion->intermediate Nucleophilic Attack carbonyl R₁-C(=O)-R₂ Aldehyde or Ketone product R₁R₂C(O)CH-P(O)(OEt)₂ α,β-Epoxyphosphonate intermediate->product Intramolecular Sₙ2 Cyclization

Caption: Darzens-type mechanism for epoxide synthesis.

Synthetic Protocols

The following protocols are designed as robust starting points. Researchers should consider optimizing reaction times and purification methods based on the specific substrate used.

Protocol 1: Synthesis of (E)-Vinyl Chlorides via HWE Olefination

This protocol details the formation of a vinyl chloride from an aldehyde using n-butyllithium as the base.

Materials & Reagents:

  • This compound (1.1 eq)

  • Aldehyde or Ketone (1.0 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate or Diethyl ether

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Equipment:

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa and nitrogen or argon inlet for inert atmosphere

  • Syringes for liquid transfer

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Setup: Assemble the oven-dried flask under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Addition: Add this compound (1.1 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M).

  • Ylide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes. The causality here is critical: slow addition to a cold solution prevents side reactions and controls the exotherm. Stir the resulting pale yellow solution at -78 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Carbonyl Addition: In a separate flask, dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold carbanion solution.

  • Reaction: Stir the reaction mixture at -78 °C, monitoring its progress by TLC. Once the starting material is consumed (typically 1-3 hours), allow the flask to warm slowly to room temperature over 1 hour.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. This protonates any remaining base and the alkoxide intermediates.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure vinyl chloride.

Protocol 2: Synthesis of α,β-Epoxyphosphonates

This protocol is adapted to favor the intramolecular cyclization, yielding the epoxide product. The key distinction is maintaining a low temperature throughout the process until the cyclization is complete.

Procedure:

  • Setup & Ylide Formation: Follow steps 1-3 exactly as in Protocol 1.

  • Carbonyl Addition: Follow step 4 as in Protocol 1.

  • Reaction & Cyclization: Stir the reaction mixture at -78 °C for 2-4 hours. Crucially, do not allow the reaction to warm up. The low temperature disfavors the elimination pathway and allows the intramolecular SN2 reaction to proceed upon slow warming.

  • Slow Warming: After the initial stir at -78 °C, allow the reaction to warm very slowly to 0 °C over 2-3 hours.

  • Quench: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Workup & Purification: Follow steps 7-8 as in Protocol 1. The resulting product will be the α,β-epoxyphosphonate.

Data & Troubleshooting

Table 1: General Reaction Parameters
ParameterCondition / ReagentRationale / Causality
Base n-BuLi, NaH, LDAMust be strong enough (pKa > 22) to deprotonate the α-carbon. n-BuLi is convenient but pyrophoric; NaH is safer but requires longer reaction times for deprotonation.
Solvent Anhydrous THF, Diethyl EtherAprotic and anhydrous conditions are essential as the carbanion is a strong base and will be quenched by protic sources like water or alcohols.[7]
Temperature -78 °C to 0 °CLow temperature (-78 °C) is critical for controlling the initial addition, ensuring kinetic control, and preventing side reactions.[7]
Substrates Aldehydes, KetonesAldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity.[4][8]
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Yield 1. Inactive base (degraded n-BuLi). 2. Wet solvent or glassware. 3. Insufficient reaction time.1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is rigorously oven- or flame-dried and solvent is freshly distilled from a drying agent. 3. Monitor reaction by TLC to confirm completion.
Mixture of Vinyl Chloride and Epoxide Reaction temperature or warming rate was not optimal for the desired pathway.For vinyl chloride: Ensure the reaction is allowed to warm fully to room temperature before quenching. For epoxide: Ensure the reaction is kept cold (-78 °C) for a sufficient period and warmed very slowly.
Complex Mixture of Byproducts 1. Base added too quickly, causing localized heating. 2. Aldehyde substrate is prone to self-condensation (enolizable aldehydes).1. Add the base slowly to a well-stirred, cold solution. 2. Add the aldehyde solution slowly to the pre-formed ylide to ensure the ylide is always in excess relative to the aldehyde.
Difficulty Purifying Product The diethyl phosphate byproduct is partially soluble in the organic solvent.Perform multiple aqueous washes during workup. The phosphate salt is highly water-soluble and can be effectively removed.[3]

Experimental Workflow Overview

Caption: General experimental workflow for phosphonate reactions.

References

Application Notes and Protocols for the Preparation and Use of Stabilized Phosphonate Carbanions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures for pharmaceuticals and materials science. Among the premier methods for olefination, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, broad substrate scope, and stereochemical control. This guide provides an in-depth exploration of the preparation and application of stabilized phosphonate carbanions, the key nucleophiles in the HWE reaction. We delve into the underlying reaction mechanisms, offer detailed experimental protocols for achieving specific stereochemical outcomes, and discuss the critical parameters that govern success. Tailored for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with field-proven methodologies to empower users in leveraging this powerful synthetic tool.

Part 1: Theoretical Background and Mechanistic Insights

The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Olefination Strategy

First described by Leopold Horner and later developed by William Wadsworth and William Emmons, the HWE reaction is a vital modification of the Wittig reaction.[1][2] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene. The key advantages over the classical Wittig reaction include the use of more nucleophilic, yet less basic, carbanions and the formation of a water-soluble phosphate byproduct, which vastly simplifies product purification.[1][3] These characteristics allow the HWE reaction to be effective even with sterically hindered ketones that are often unreactive in Wittig olefinations.[4][5]

The Reaction Mechanism: A Stepwise Pathway

The HWE reaction proceeds through a well-defined sequence of steps, which is crucial for understanding how to control the reaction's outcome.[6][7]

  • Deprotonation: The reaction initiates with the deprotonation of the phosphonate ester at the carbon alpha to both the phosphorus atom and an electron-withdrawing group (EWG). This abstraction is performed by a suitable base to generate the nucleophilic phosphonate carbanion. The presence of the EWG (e.g., ester, ketone, nitrile) is critical as it increases the acidity of the α-proton and provides resonance stabilization to the resulting carbanion.[5][8]

  • Nucleophilic Addition: The stabilized carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step and results in the formation of a tetrahedral betaine-like intermediate.[1][9]

  • Oxaphosphetane Formation and Elimination: The intermediate cyclizes to form a four-membered ring, the oxaphosphetane. This intermediate is generally unstable and rapidly collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a dialkyl phosphate salt.[1][8]

The stereochemical outcome is largely determined by the relative energies of the transition states leading to the oxaphosphetane intermediates. For standard stabilized phosphonates, the pathway leading to the (E)-alkene is thermodynamically favored due to steric minimization in the transition state.[9]

Caption: The general mechanism of the Horner-Wadsworth-Emmons reaction.

Part 2: Critical Parameters and Reagent Selection

The success of the HWE reaction hinges on the judicious selection of reagents and conditions. The interplay between the phosphonate's structure, the base's strength, and the solvent's properties dictates the reaction's efficiency and stereoselectivity.

Phosphonate Reagent Synthesis

The required phosphonate esters are most commonly prepared via the Michaelis-Arbuzov reaction . This reliable method involves the reaction of a trialkyl phosphite with an appropriate alkyl halide (e.g., an α-haloester).[3][10] The choice of alkyl groups on the phosphite can influence stereoselectivity; for example, bulkier groups like diisopropyl can enhance (E)-selectivity.[10]

Base Selection: The Key to Reactivity and Selectivity

The choice of base is arguably the most critical parameter. It must be strong enough to deprotonate the phosphonate efficiently without causing undesired side reactions with the carbonyl substrate or the product.[11]

BaseCommon AbbreviationpKₐ (Conjugate Acid)Typical SolventsKey Applications & Rationale
Sodium HydrideNaH~35 (H₂)THF, DME, DMFWorkhorse Base: A strong, non-nucleophilic base ideal for deprotonating a wide range of phosphonates, including less acidic ones.[11] As a heterogeneous reagent, care must be taken to ensure complete reaction. Generally promotes high (E)-selectivity.
n-Butyllithiumn-BuLi~50 (Butane)THF, HexanesVery Strong Base: Used for less acidic phosphonates or when rapid, complete deprotonation at low temperatures is required.[6]
Lithium DiisopropylamideLDA~36 (Diisopropylamine)THFStrong, Non-Nucleophilic Base: Useful for preventing side reactions with enolizable ketones.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU~13.5 (in MeCN)THF, CH₂Cl₂, AcetonitrileMild Organic Base: Often used with LiCl (Masamune-Roush conditions) for base-sensitive substrates that cannot tolerate hydrides or organolithiums.[1][10][11]
Potassium HexamethyldisilazideKHMDS~26 (in THF)THFStrong, Hindered Base: Key component of the Still-Gennari modification to achieve high (Z)-selectivity, often used with 18-crown-6 to sequester the potassium cation.[1][6]
Potassium CarbonateK₂CO₃~10.3 (HCO₃⁻)Acetonitrile, DMFMild Inorganic Base: Suitable for highly acidic phosphonates (e.g., those with keto or cyano EWGs) and substrates sensitive to strong bases.[11]
Solvent Considerations

The HWE reaction is almost exclusively run in anhydrous aprotic polar solvents.[10]

  • Tetrahydrofuran (THF): The most common choice due to its good solvating properties for both the phosphonate carbanion and the reaction intermediates.

  • 1,2-Dimethoxyethane (DME): Another excellent choice, sometimes preferred for its higher boiling point.[10]

  • N,N-Dimethylformamide (DMF): Used less frequently but can be effective, particularly with weaker bases like K₂CO₃.

It is imperative to use anhydrous solvents, as any protic impurities (like water) will quench the phosphonate carbanion, halting the reaction.

Part 3: Experimental Protocols

The following protocols are representative procedures. Researchers should always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame-dried glassware to ensure optimal results.

Protocol 1: General Procedure for (E)-Alkene Synthesis using Sodium Hydride

This protocol describes a standard HWE reaction between triethyl phosphonoacetate and an aldehyde to yield an (E)-α,β-unsaturated ester.[7][11]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add NaH (1.2 equivalents).

  • Washing (Safety Note): Under a stream of nitrogen, wash the NaH with anhydrous hexanes (2-3 times) to remove the mineral oil, carefully decanting the hexanes each time. Caution: NaH is highly flammable and reacts violently with water. Handle with extreme care.

  • Carbanion Formation: Add anhydrous THF to the washed NaH to form a slurry. Cool the flask to 0 °C using an ice-water bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 eq.) in anhydrous THF to the NaH slurry via a dropping funnel over 15-20 minutes. Hydrogen gas will evolve.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become clear or translucent, indicating complete formation of the phosphonate carbanion.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 2-12 hours.

  • Work-up: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (E)-alkene.[12]

Protocol 2: Mild Conditions for Base-Sensitive Substrates (Masamune-Roush)

This protocol is ideal for substrates that may degrade or undergo side reactions under strongly basic conditions.[6][10]

Materials:

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Acetonitrile (CH₃CN)

  • Phosphonate reagent (1.0 eq.)

  • Aldehyde (1.0 eq.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.)

Procedure:

  • Preparation: Flame-dry the LiCl under vacuum before use.

  • To a round-bottom flask, add LiCl (1.1 eq.) and the phosphonate reagent (1.0 eq.).

  • Add anhydrous acetonitrile and stir to dissolve.

  • Add the aldehyde (1.0 eq.) to the solution.

  • Finally, add DBU (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. Reactions are often complete within a few hours.

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Protocol 3: (Z)-Selective Olefination (Still-Gennari Modification)

This powerful modification provides access to (Z)-alkenes, which are often more challenging to synthesize.[1][6]

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonate reagent (1.0 eq.)

  • Anhydrous THF

  • 18-crown-6 (2.0 eq.)

  • Potassium Hexamethyldisilazide (KHMDS), 1 M in THF (1.05 eq.)

  • Aldehyde (1.0 eq.)

Procedure:

  • Preparation: To a flame-dried flask, add the bis(2,2,2-trifluoroethyl) phosphonate reagent (1.0 eq.) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Carbanion Formation: Sequentially add 18-crown-6 (2.0 eq.) and then KHMDS (1.05 eq.) dropwise. The use of electron-withdrawing trifluoroethyl groups on the phosphonate accelerates the final elimination step, kinetically favoring the (Z)-product.[6]

  • Stir the resulting mixture vigorously at -78 °C for 1 hour.

  • Reaction with Aldehyde: Add a solution of the aldehyde (1.0 eq.) in cold THF dropwise.

  • Reaction Monitoring: Maintain the reaction at -78 °C and monitor its progress by TLC.

  • Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and perform a standard extractive work-up as described in Protocol 1. Purify by column chromatography.

HWE_Workflow start Start: Flame-Dried Glassware under Inert Atmosphere prep_base Prepare Base Slurry (e.g., NaH in THF) start->prep_base cool1 Cool to 0 °C prep_base->cool1 add_p Add Phosphonate Reagent Solution cool1->add_p warm_stir Warm to RT Stir for 1 hr (Carbanion Formation) add_p->warm_stir cool2 Cool to 0 °C warm_stir->cool2 add_carbonyl Add Aldehyde/ Ketone Solution cool2->add_carbonyl react Warm to RT Monitor by TLC add_carbonyl->react quench Quench Reaction (e.g., sat. NH4Cl) react->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Pure Alkene Product purify->end

Caption: General experimental workflow for a Horner-Wadsworth-Emmons reaction.

Part 4: Applications in Drug Development

The phosphonate moiety is a powerful tool in medicinal chemistry. Phosphonates are excellent bioisosteres of natural phosphates and carboxylates, offering increased stability to enzymatic hydrolysis.[13][14] This makes them valuable components in the design of enzyme inhibitors, antiviral drugs (e.g., Tenofovir), and bone-targeting agents (bisphosphonates).[13][14]

The HWE reaction is frequently employed to construct key C=C bonds in the total synthesis of complex natural products, many of which serve as lead compounds in drug discovery.[15] Its reliability and stereocontrol are essential for building complex olefinic structures found in macrolides, polyenes, and other biologically active molecules.[15][16]

Part 5: Troubleshooting Guide

Even robust reactions can encounter issues. Here are solutions to common problems.[3]

ProblemPossible Cause(s)Recommended Solution(s)
No Reaction / Low Yield 1. Incomplete deprotonation (base too weak or degraded). 2. Wet reagents/solvents quenching the carbanion. 3. Poor quality aldehyde/ketone. 4. Sterically hindered substrate.1. Use a fresh, high-quality base. Consider a stronger base if appropriate. 2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 3. Purify the carbonyl compound before use. 4. Increase reaction time, temperature, or use a less hindered phosphonate if possible.
Poor Stereoselectivity 1. Reaction temperature too high, allowing for equilibration. 2. Incorrect base/solvent combination for the desired isomer. 3. Cation effect (e.g., Li⁺ vs. Na⁺ vs. K⁺).1. Maintain strict temperature control, especially for (Z)-selective reactions. 2. For (E)-alkenes, use NaH or LiCl/DBU. For (Z)-alkenes, strictly follow the Still-Gennari protocol (KHMDS/18-crown-6).[1][6] 3. Be aware that the metal counterion can influence selectivity.
Difficult Purification 1. Incomplete removal of the phosphate byproduct. 2. Formation of side products from enolizable ketones.1. The phosphate salt is water-soluble; perform multiple aqueous washes during work-up.[9] 2. Use a non-nucleophilic, hindered base like LDA at low temperatures.

Conclusion

The preparation and use of stabilized phosphonate carbanions via the Horner-Wadsworth-Emmons reaction is an indispensable method in modern organic synthesis. Its advantages, including high yields, operational simplicity, predictable stereoselectivity, and ease of purification, make it a first-choice strategy for the synthesis of alkenes in academic and industrial settings. By understanding the core mechanism and carefully selecting reaction conditions, researchers can effectively harness this reaction to construct the molecular scaffolds essential for advancing drug discovery and development.

References

The Synthesis of Cyclopropane Derivatives: A Comprehensive Guide to Modern Synthetic Strategies and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Significance of the Strained Ring

The cyclopropane motif, a simple three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain, a consequence of compressed bond angles, imparts unique electronic and conformational properties that are not merely a chemical curiosity but a powerful tool in modern chemical synthesis and drug discovery.[1][2] The rigid, three-dimensional nature of the cyclopropyl group can significantly influence the bioactivity and physicochemical properties of a molecule.[3][4][5] In medicinal chemistry, the introduction of a cyclopropane ring can enhance metabolic stability, improve binding affinity to biological targets, and provide novel intellectual property.[4][6][7] Its utility extends to materials science, where the strained ring can be harnessed for polymerization and the development of novel materials.

This technical guide provides an in-depth exploration of the key synthetic methodologies for constructing cyclopropane derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the mechanistic rationale behind these powerful transformations. We will delve into the nuances of reaction design, catalyst selection, and stereochemical control, providing the reader with a robust framework for the successful synthesis and application of these valuable carbocycles.

Strategic Approaches to Cyclopropane Synthesis: A Chemist's Toolkit

The construction of the strained cyclopropane ring requires specialized synthetic methods. Over the years, a diverse array of reactions has been developed, each with its own advantages and substrate scope. These can be broadly categorized into several key strategies, which will be discussed in detail.

Carbene and Carbenoid-Mediated Cyclopropanations

The addition of a one-carbon unit (a carbene or its more stable equivalent, a carbenoid) to an alkene is one of the most direct and widely employed methods for cyclopropane synthesis.

The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, utilizes an organozinc carbenoid, typically iodomethylzinc iodide, to deliver a methylene group to an alkene.[8][9] This reaction is known for its reliability and stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Mechanism Insight: The active species is a zinc carbenoid, which is less reactive and more selective than a free carbene. The reaction is thought to proceed through a concerted "butterfly" transition state, where the zinc coordinates to the double bond, facilitating the transfer of the methylene group.

Simmons_Smith_Mechanism

Protocol: Simmons-Smith Cyclopropanation of (E)-Stilbene

Materials:

  • (E)-Stilbene

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn(Cu))

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add zinc-copper couple (2.0 eq) and a crystal of iodine to a flame-dried flask containing anhydrous diethyl ether.

  • Add diiodomethane (1.5 eq) dropwise to the stirred suspension. The disappearance of the iodine color and gentle reflux indicate the activation of the zinc.

  • After the initial reaction subsides, add a solution of (E)-stilbene (1.0 eq) in anhydrous diethyl ether dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove unreacted zinc.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate solution (to remove any remaining iodine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford trans-1,2-diphenylcyclopropane.

Expected Outcome: High yield of the trans-cyclopropane product, reflecting the stereospecificity of the reaction.

The decomposition of diazo compounds in the presence of a transition metal catalyst generates a metal carbene intermediate, which is a highly effective cyclopropanating agent.[9][10] Rhodium(II) and copper(I) complexes are the most commonly used catalysts for this transformation.[9][11] A significant advantage of this method is the ability to achieve high levels of stereocontrol, including enantioselectivity, through the use of chiral ligands.[12]

Mechanism Insight: The reaction proceeds via the formation of a metal carbene from the diazo compound and the catalyst. This electrophilic metal carbene then reacts with the alkene in a concerted or stepwise manner to form the cyclopropane ring. The nature of the metal and its ligands plays a crucial role in determining the reactivity and selectivity of the carbene transfer.[10]

Metal_Catalyzed_Cyclopropanation

Protocol: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of styrene (5.0 eq) and a catalytic amount of Rh₂(OAc)₄ (0.1-1 mol%) in anhydrous DCM at room temperature, add a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM dropwise over a period of 1-2 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The disappearance of the characteristic yellow color of EDA is an indicator of its consumption.

  • After the addition is complete, continue stirring for an additional 1-2 hours to ensure complete reaction.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers of ethyl 2-phenylcyclopropane-1-carboxylate.

Expected Outcome: A mixture of cis and trans diastereomers of the cyclopropane product. The diastereoselectivity can be influenced by the catalyst and reaction conditions.

The Johnson-Corey-Chaykovsky reaction utilizes sulfur ylides to transfer a methylene or substituted methylene group to electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, to form cyclopropanes.[8][13][14] This reaction is complementary to the Simmons-Smith reaction, which works best with electron-rich alkenes.

Mechanism Insight: The reaction involves the conjugate addition of the sulfur ylide to the α,β-unsaturated system, forming a stable enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate on the carbon bearing the sulfonium group results in a 3-exo-tet ring closure, displacing the neutral dimethyl sulfoxide or dimethyl sulfide leaving group to form the cyclopropane ring.[15]

Corey_Chaykovsky_Reaction

Intramolecular Cyclization Strategies

Cyclopropanes can also be formed through intramolecular reactions, where a suitable precursor undergoes ring closure.

The Kulinkovich reaction provides a unique route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[16][17][18] This transformation is remarkable as it involves the formation of a titanacyclopropane intermediate.

Mechanism Insight: The reaction is initiated by the reaction of the Grignard reagent with the titanium alkoxide to form a dialkyltitanium species. This species undergoes β-hydride elimination to generate a titanacyclopropane. The ester then inserts into the titanacyclopropane, and subsequent intramolecular reaction leads to the cyclopropanol product after workup.[17][18]

Protocol: Kulinkovich Hydroxycyclopropanation of Methyl Benzoate

Materials:

  • Methyl benzoate

  • Ethylmagnesium bromide (EtMgBr) in THF (1 M solution)

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Under an inert atmosphere, add titanium(IV) isopropoxide (0.2 eq) to a solution of methyl benzoate (1.0 eq) in anhydrous THF at room temperature.

  • Cool the mixture to 0 °C and add ethylmagnesium bromide solution (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-phenylcyclopropan-1-ol.

Expected Outcome: Good to excellent yield of the corresponding cyclopropanol.

Specialized Cyclopropanation Reactions

The Bingel reaction is a specific method for the cyclopropanation of fullerenes, most notably C₆₀.[19] It involves the reaction of a fullerene with a brominated malonic ester derivative in the presence of a base.[19][20] This reaction is a key tool for the chemical modification and functionalization of fullerenes.

Mechanism Insight: The reaction is initiated by the deprotonation of the bromomalonate by the base to form a carbanion. This carbanion then adds to one of the electron-deficient double bonds of the fullerene. The resulting fulleride anion undergoes an intramolecular nucleophilic substitution, displacing the bromide to form the cyclopropane ring.[19][20]

Asymmetric Synthesis of Cyclopropanes: Accessing Chiral Scaffolds

The synthesis of enantiomerically pure cyclopropanes is of paramount importance, particularly in the context of drug development, as the stereochemistry of a molecule can dramatically affect its biological activity. Several strategies have been developed to achieve asymmetric cyclopropanation.

  • Chiral Catalysts: The use of transition metal catalysts bearing chiral ligands is a powerful approach for enantioselective cyclopropanation with diazo compounds.[12][21] A variety of chiral ligands have been developed for rhodium, copper, and cobalt catalysts, enabling high levels of enantioselectivity for a broad range of substrates.[21][22]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation reaction to occur on one face of the double bond, leading to a diastereoselective transformation. The auxiliary can then be removed to yield the enantiomerically enriched cyclopropane.

  • Biocatalysis: Engineered enzymes, particularly those based on cytochrome P450, have emerged as powerful catalysts for asymmetric cyclopropanation.[23][24][25][26] These biocatalysts can exhibit exquisite levels of stereocontrol and operate under mild, environmentally friendly conditions.[23][25]

Applications in Drug Discovery and Beyond

The unique properties of the cyclopropane ring have led to its incorporation into a wide range of pharmaceuticals and bioactive molecules.[6][27]

Property Effect of Cyclopropane Incorporation Examples of Drugs
Metabolic Stability The C-H bonds of a cyclopropane are stronger than those in a corresponding alkane, making it more resistant to metabolic oxidation.[4]Grazoprevir (Hepatitis C), Tasimelteon (Insomnia)[7]
Potency and Binding Affinity The rigid conformation of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing its binding to a target protein.[4][5][7]Ciprofloxacin (Antibiotic), Prasugrel (Antiplatelet)[8][28]
Physicochemical Properties The introduction of a cyclopropane can modulate properties such as solubility and membrane permeability.[3][7]
Conformational Constraint The rigid nature of the cyclopropane ring can be used to control the overall shape of a molecule, which is crucial for its interaction with biological targets.

Conclusion

The synthesis of cyclopropane derivatives is a vibrant and continually evolving field of organic chemistry. The methodologies discussed in this guide, from classic carbenoid reactions to modern asymmetric and biocatalytic approaches, provide chemists with a powerful and versatile toolkit for the construction of these valuable three-membered rings. The profound impact of the cyclopropyl group on the properties of molecules, particularly in the context of drug discovery, ensures that the development of new and improved methods for their synthesis will remain a key area of research for years to come. By understanding the underlying principles and practical considerations of these reactions, researchers can effectively harness the unique attributes of the cyclopropane ring to advance their scientific endeavors.

References

Application Notes & Protocols: A Guide to the Synthesis of Peptide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide analogues represent a cornerstone of modern therapeutic development, offering enhanced stability, potency, and target specificity compared to their native counterparts. The deliberate modification of a peptide's structure opens a vast chemical space for optimizing its pharmacological profile. This guide provides an in-depth exploration of the synthesis of peptide analogues, with a primary focus on the robust and versatile Solid-Phase Peptide Synthesis (SPPS) methodology. We will delve into the core principles of SPPS, strategic choices in protecting groups, the mechanics of the synthesis cycle, and a comprehensive overview of common and advanced post-synthetic modifications that define a peptide as an "analogue." Detailed, field-tested protocols for standard synthesis, cleavage, and purification are provided, alongside essential troubleshooting guidance and methods for final product characterization.

Introduction: The Rationale for Peptide Analogues

Native peptides are fundamental signaling molecules in biology, but their direct use as therapeutics is often hampered by inherent limitations such as rapid enzymatic degradation by proteases, poor membrane permeability, and short circulating half-lives. The synthesis of peptide analogues is a strategic approach to overcome these hurdles.[1][2] By systematically altering the peptide's structure—be it through backbone modification, side-chain alteration, or the incorporation of non-natural amino acids—researchers can engineer molecules with vastly improved drug-like properties.[3] These modifications can confer resistance to enzymatic cleavage, enhance conformational rigidity for better receptor binding, and improve pharmacokinetic profiles.[1][3]

Key Goals of Analogue Synthesis:

  • Enhance Stability: Increase resistance to proteases and other degradation pathways.

  • Improve Potency: Optimize binding affinity and efficacy at the target receptor.

  • Modulate Bioavailability: Improve absorption, distribution, metabolism, and excretion (ADME) properties.

  • Introduce Novel Functionality: Incorporate labels, crosslinkers, or other moieties for research and diagnostic applications.[3]

Core Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

Introduced by R.B. Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[4][5] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple washing and filtration.[4][5]

The general workflow of SPPS involves the iterative addition of protected amino acids to the growing peptide chain, which remains covalently attached to the solid support.[5] Once the desired sequence is assembled, the peptide is cleaved from the resin and all protecting groups are removed in a final step.

SPPS_Workflow Resin 1. Resin Swelling FirstAA 2. First Amino Acid Coupling Resin->FirstAA Cycle 3. Iterative Synthesis Cycle (Deprotection, Coupling, Washing) FirstAA->Cycle Cleavage 4. Cleavage & Deprotection Cycle->Cleavage Purify 5. Purification (HPLC) Cleavage->Purify Analyze 6. Analysis (MS, HPLC) Purify->Analyze Final Final Peptide Analogue Analyze->Final SPPS_Cycle cluster_0 SPPS Cycle Deprotection 1. Nα-Deprotection (e.g., 20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Exposes N-terminal amine Coupling 2. Activation & Coupling (Fmoc-AA, Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Forms new peptide bond NextCycle Repeat for Next Amino Acid Wash2->NextCycle NextCycle->Deprotection n-1 times Peptide_Modifications cluster_mods Modification Strategies Analogue Peptide Analogue Termini N/C-Terminus Mods (Acetylation, Amidation, PEGylation) Analogue->Termini SideChain Side-Chain Mods (Lipidation, Glycosylation, Phosphorylation) Analogue->SideChain Backbone Backbone/Structural (Cyclization, Stapling) Analogue->Backbone Unnatural Unnatural AAs (D-amino acids, β-amino acids) Analogue->Unnatural

References

Application Notes & Protocols: The Strategic Use of Diethyl (chloromethyl)phosphonate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a C1 Building Block

In the landscape of modern synthetic chemistry, the quest for stereochemical control is paramount, particularly in the development of pharmaceuticals and agrochemicals. Chiral organophosphorus compounds, especially α-aminophosphonates and their derivatives, have garnered significant attention as they are structural analogs of α-amino acids, enabling them to function as potent enzyme inhibitors, haptens for catalytic antibodies, and pharmacophores.[1][2] Diethyl (chloromethyl)phosphonate (DCMP) has emerged as a highly versatile and powerful C1 building block for the stereoselective construction of these valuable molecules. Its utility stems from a dual-reactivity profile: the presence of an acidic α-proton allows for the formation of a stabilized carbanion, while the chlorine atom serves as a competent leaving group. This unique combination opens avenues for a variety of asymmetric transformations, enabling the precise installation of a phosphonomethyl group in a chiral environment.

This guide provides an in-depth exploration of DCMP's applications in asymmetric synthesis. We will move beyond simple procedural descriptions to dissect the mechanistic underpinnings of key transformations, explain the rationale behind catalyst and condition selection, and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.

Core Reactivity and Carbanion Generation

The primary pathway for harnessing DCMP in synthesis involves the deprotonation of the α-carbon. The adjacent phosphonate group effectively stabilizes the resulting negative charge through resonance and inductive effects, making the α-proton significantly more acidic than a standard alkyl proton. Strong, non-nucleophilic bases are typically required for efficient carbanion formation.

The choice of base and reaction conditions is critical as it dictates the reactivity and stability of the carbanion. Lithium-based reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly employed at low temperatures (-78 °C) to generate the α-lithiated species while minimizing side reactions.

Diagram 1: Fundamental reactivity pathway of DCMP.

Asymmetric Addition to Imines: A Gateway to Chiral α-Aminophosphonates

One of the most powerful applications of DCMP is in the catalytic asymmetric addition to imines, a variant of the aza-Pudovik reaction.[3][4] This transformation provides direct access to enantiomerically enriched α-chloro-α-aminophosphonates, which are versatile precursors to a wide array of chiral α-aminophosphonic acids and their derivatives. The stereochemical outcome is controlled by a chiral catalyst that orchestrates the facial-selective attack of the phosphonate carbanion on the imine.

Mechanism and Catalyst Action

Both metal-based and organocatalytic systems have proven effective. Chiral Brønsted acids, such as those derived from BINOL, are particularly noteworthy. The catalyst typically operates through a dual-activation mechanism. The acidic proton of the catalyst protonates the imine nitrogen, activating it towards nucleophilic attack by lowering its LUMO energy. Simultaneously, the conjugate base of the catalyst forms a chiral ion pair with the activated imine, creating a sterically defined environment that directs the incoming nucleophile to one of the imine's prochiral faces.

Catalytic_Cycle CAT Chiral Catalyst (e.g., (R)-BINOL-PA) ACTIVATED Activated Imine-Catalyst Complex [I-Cat-H]⁺ CAT->ACTIVATED + Imine IMINE Achiral Imine (R¹-CH=N-PG) IMINE->ACTIVATED TS Diastereomeric Transition State ACTIVATED->TS + Nucleophile NUC DCMP Carbanion [(EtO)₂P(O)CH(Cl)]⁻ NUC->TS PRODUCT_CAT Product-Catalyst Complex TS->PRODUCT_CAT Facial-selective attack PRODUCT_CAT->CAT Catalyst Regeneration PRODUCT Chiral α-Chloro-α-aminophosphonate PRODUCT_CAT->PRODUCT Product Release

Diagram 2: Catalytic cycle for Brønsted acid-catalyzed asymmetric addition.
Data Presentation: Substrate Scope and Performance

The versatility of this method is demonstrated by its tolerance for a wide range of substrates. The table below summarizes representative results for the asymmetric addition of phosphites to N-Boc-protected imines, a reaction class directly analogous to the use of DCMP carbanion. High yields and enantioselectivities are consistently achieved across various aromatic and heteroaromatic aldehydes.

EntryAldehyde Derivative (R¹)Catalyst Loading (mol%)Yield (%)ee (%)Source
1Phenyl109590[5]
24-Chlorophenyl109291[5]
34-Methoxyphenyl109688[5]
42-Naphthyl109092[5]
52-Furyl108585[5]
6Cinnamaldehyde109895+[3]

Data is representative of analogous hydrophosphonylation reactions and illustrates the general effectiveness of such catalytic systems.

Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefin synthesis.[6][7] When the DCMP carbanion is used as the nucleophile, the reaction with an aldehyde or ketone yields a vinyl chloride. While achieving high enantioselectivity in HWE reactions is challenging, it can be approached through several strategies, such as the use of chiral phase-transfer catalysts or phosphonates bearing chiral auxiliaries.[8]

The key to asymmetry is to control the formation of the diastereomeric betaine or oxaphosphetane intermediates.[9][10] A chiral catalyst can create an asymmetric environment that favors one diastereomeric transition state over the other, leading to an enantiomerically enriched product upon elimination. The resulting chiral vinyl chlorides are valuable synthetic intermediates, amenable to cross-coupling reactions for the construction of more complex chiral structures.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing sufficient detail for replication. The causality behind critical steps is explained to enhance understanding and troubleshooting.

Protocol 1: Organocatalytic Asymmetric Addition of DCMP to an N-Boc Imine

This protocol describes a representative procedure for the synthesis of an enantiomerically enriched α-chloro-α-aminophosphonate using a chiral phosphoric acid (CPA) catalyst.

Materials:

  • N-Boc-imine (derived from benzaldehyde, 1.0 mmol, 1 equiv)

  • This compound (DCMP) (1.2 mmol, 1.2 equiv)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.05 mmol, 5 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.1 mmol, 1.1 equiv)

  • Anhydrous Toluene (10 mL)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Workflow:

Workflow START 1. Setup & Reagent Prep DEPRO 2. Generate Carbanion DCMP + LiHMDS @ -78°C START->DEPRO ADDITION 3. Catalytic Addition Add Imine & Catalyst Solution DEPRO->ADDITION Stir 30 min QUENCH 4. Reaction Quench Add sat. aq. NH₄Cl ADDITION->QUENCH Stir 12-24h @ -40°C WORKUP 5. Aqueous Workup Extraction with EtOAc QUENCH->WORKUP PURIFY 6. Purification Flash Chromatography WORKUP->PURIFY Dry & Concentrate ANALYZE 7. Characterization NMR, HRMS, Chiral HPLC PURIFY->ANALYZE

Diagram 3: Experimental workflow for the asymmetric addition reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (1.2 mmol). Dissolve it in 5 mL of anhydrous toluene and cool the solution to -78 °C using a dry ice/acetone bath.

    • Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent quenching of the highly basic lithiated carbanion by atmospheric moisture or oxygen. Low temperature is essential for the stability of the carbanion.

  • Carbanion Generation: Slowly add LiHMDS (1.1 mmol, 1.0 M solution in THF) dropwise to the stirred DCMP solution at -78 °C. Stir the resulting pale yellow solution for 30 minutes at this temperature.

    • Rationale: LiHMDS is a strong, non-nucleophilic base ideal for this deprotonation. A slight sub-stoichiometric amount of base relative to DCMP ensures no free base remains to react with the imine directly.

  • Catalytic Addition: In a separate flame-dried flask, dissolve the N-Boc imine (1.0 mmol) and the (R)-TRIP catalyst (0.05 mmol) in 5 mL of anhydrous toluene. Slowly transfer this solution via cannula to the pre-formed carbanion solution at -78 °C.

    • Rationale: Pre-mixing the catalyst and substrate allows for the formation of the chiral complex prior to encountering the nucleophile, which is key for high enantioselectivity.

  • Reaction Monitoring: After the addition is complete, transfer the reaction flask to a -40 °C bath and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Rationale: The reaction is run at a higher temperature than the initial deprotonation to ensure a reasonable reaction rate, but it is still kept low to maximize enantioselectivity by ensuring the reaction proceeds through the highly ordered, catalyst-bound transition state.

  • Quenching and Workup: Once the reaction is complete, quench it by adding 10 mL of saturated aqueous NH₄Cl solution at -40 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add 20 mL of EtOAc, and wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Rationale: Quenching with a mild acid source like NH₄Cl protonates any remaining carbanion and neutralizes the reaction mixture.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 20-40% EtOAc in hexanes) to afford the pure product.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Conclusion

This compound is a formidable tool in the arsenal of the synthetic chemist. Its ability to generate a stabilized carbanion allows it to participate in a range of powerful C-C bond-forming reactions. When combined with modern asymmetric catalysis, DCMP provides a reliable and stereocontrolled route to chiral phosphonates of significant interest to the pharmaceutical and materials science industries. The principles and protocols outlined in this guide demonstrate the strategic application of this reagent, providing a solid foundation for researchers to build upon in their pursuit of complex molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl (chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of diethyl (chloromethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the post-synthesis purification of this important reagent. Our focus is on providing practical, field-proven insights to help you overcome common challenges and ensure the high purity of your product.

Introduction

This compound is a versatile reagent widely used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the formation of C-C bonds.[1] Its purity is paramount for the success of subsequent reactions. This guide will walk you through potential issues encountered during its purification and provide robust solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, their probable causes, and recommended solutions.

Issue 1: Product has a strong, unpleasant odor after initial workup.
  • Probable Cause: This is often indicative of residual starting materials, particularly triethyl phosphite, if the synthesis was performed via a Michaelis-Arbuzov type reaction.[2]

  • Recommended Solution: An acidic wash of the crude product dissolved in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) with 1 M HCl can effectively remove basic impurities like residual phosphite. This should be followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash to remove residual water.[2]

Issue 2: TLC analysis shows multiple spots, indicating a mixture of impurities.
  • Probable Cause: The presence of multiple spots on a TLC plate suggests a complex mixture of impurities. These can include unreacted starting materials, byproducts from side reactions, or degradation products.[2]

  • Recommended Solution: Flash column chromatography on silica gel is the recommended method for separating multiple impurities with differing polarities.[2][3] A gradient elution starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically provide good separation.[2] For this compound, a starting eluent system of n-hexane:ethyl acetate (6:4) has been shown to be effective.[4]

Issue 3: Product purity does not improve significantly after column chromatography.
  • Probable Cause: This could be due to co-eluting impurities that have similar polarities to the desired product.

  • Recommended Solution:

    • Optimize the Solvent System: Experiment with different solvent systems for TLC to achieve better separation. Try incorporating a third solvent with a different polarity or using a different solvent class altogether (e.g., dichloromethane/methanol).

    • Alternative Purification Method: If chromatography fails to provide the desired purity, consider vacuum distillation, especially for removing non-volatile or very polar impurities.[2][5]

Issue 4: Low yield after purification.
  • Probable Cause: Product loss can occur during aqueous washes if the product has some water solubility, or during column chromatography due to irreversible adsorption onto the silica gel or broad elution bands.

  • Recommended Solution:

    • Minimize Aqueous Washes: Perform the necessary acid and base washes, but avoid excessive washing with water.

    • Optimize Chromatography: Ensure the column is packed correctly to avoid channeling. Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude product) and a suitable column diameter to prevent band broadening.[2]

Issue 5: Product appears cloudy or contains solid particles.
  • Probable Cause: This could be due to the presence of inorganic salts from the workup or the formation of insoluble byproducts.

  • Recommended Solution: Before concentration, ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate. If cloudiness persists, filter the organic solution through a plug of celite or a fine frit funnel before concentrating.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can arise from several sources:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include diethyl phosphite, paraformaldehyde, or triethyl phosphite and chloromethylating agents.[2]

  • Side-Reaction Products: Over-chlorination can lead to diethyl (dichloromethyl)phosphonate.[6]

  • Hydrolysis Products: Exposure to water during workup can lead to the formation of ethyl (chloromethyl)phosphonic acid or phosphoric acid derivatives.[7]

Q2: Can I purify this compound by distillation?

A2: Yes, vacuum distillation is a viable purification method, particularly for larger scales or to remove non-volatile impurities.[5] this compound has a reported boiling point of 109-110 °C at 10 mmHg.[1][8] It is crucial to use a good vacuum source and carefully control the temperature to prevent thermal decomposition.[2][9]

Q3: My NMR spectrum looks complex. What are the expected shifts for pure this compound?

A3: For pure this compound in CDCl₃:

  • ¹H NMR: You should expect a triplet around 1.35 ppm (6H, CH₃), a multiplet around 4.20 ppm (4H, OCH₂), and a doublet around 3.53 ppm (2H, CH₂Cl) with a J-coupling to phosphorus of approximately 6.6 Hz.[4]

  • ³¹P NMR: A single peak is expected around 18.71 ppm.[4] The presence of other peaks in the ³¹P NMR spectrum is a strong indicator of phosphorus-containing impurities.

Q4: How can I monitor the progress of my column chromatography purification?

A4: Thin-layer chromatography (TLC) is the best way to monitor your column.[3] Use the same eluent system for your TLC as you are using for the column. Spot the collected fractions on a TLC plate and visualize the spots using a suitable method, such as potassium permanganate stain or iodine vapor, as phosphonates are often not UV-active. Combine the fractions that contain the pure product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying small to medium-scale reactions where impurities have different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • TLC plates (silica gel coated)

  • Standard laboratory glassware for chromatography

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. A good starting point is a 6:4 mixture of n-hexane:ethyl acetate.[4] The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring an even and compact bed.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica. Carefully add this to the top of the packed column.[3]

  • Elution: Begin eluting with the non-polar solvent system determined from your TLC analysis. Gradually increase the polarity by adding more ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using TLC.[3]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for larger quantities or for removing non-volatile impurities.

Materials:

  • Crude this compound

  • Distillation glassware (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)

  • Vacuum pump with a cold trap

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask. The thermometer bulb should be positioned just below the sidearm leading to the condenser.[5]

  • Sample Charging: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • Vacuum Application: Gradually apply vacuum to the system. A cold trap should be used to protect the vacuum pump.[3]

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath while stirring.[3]

  • Distillation: Collect any initial low-boiling fractions (forerun) in a separate receiving flask. Then, collect the main fraction at the expected boiling point and pressure (e.g., 109-110 °C at 10 mmHg).[1][8]

  • Purity Analysis: Analyze the collected distillate for purity using NMR spectroscopy.

Visualizations

Purification Workflow

PurificationWorkflow crude Crude Product wash Aqueous Wash (1M HCl, sat. NaHCO3, Brine) crude->wash dry Drying (Na2SO4 or MgSO4) wash->dry concentrate1 Concentration dry->concentrate1 analysis1 Purity Check (TLC/NMR) concentrate1->analysis1 chromatography Column Chromatography analysis1->chromatography Multiple Impurities distillation Vacuum Distillation analysis1->distillation Non-volatile Impurities pure_product Pure Diethyl (chloromethyl)phosphonate chromatography->pure_product distillation->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic cluster_odor Issue: Strong Odor cluster_tlc Issue: Multiple Spots on TLC cluster_purity Issue: Low Purity Post-Column issue issue cause cause solution solution issue1 Strong Odor cause1 Residual Triethyl Phosphite? issue1->cause1 solution1 Acidic Wash cause1->solution1 issue2 Multiple Spots cause2 Complex Impurity Profile? issue2->cause2 solution2 Column Chromatography cause2->solution2 issue3 Purity Not Improved cause3 Co-eluting Impurities? issue3->cause3 solution3 Optimize Eluent or Use Vacuum Distillation cause3->solution3

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Horner-Wadsworth-Emmons (HWE) Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of organic chemistry's most reliable olefination methods. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to optimize your reactions effectively.

The HWE reaction is a powerful tool for the stereocontrolled synthesis of alkenes from stabilized phosphonate carbanions and carbonyl compounds.[1][2] Its advantages, particularly the easy removal of the water-soluble phosphate byproduct, make it a preferred method over the traditional Wittig reaction in many synthetic applications.[3][4] However, like any reaction, its success hinges on the careful selection of reagents and conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high yields and desired stereoselectivity.

Troubleshooting Guide

This section addresses common problems encountered during the HWE reaction, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired alkene is one of the most frequent challenges. The root cause often lies in suboptimal deprotonation, reagent quality, or side reactions.[5]

Possible Causes and Solutions:

  • Inefficient Deprotonation of the Phosphonate: The chosen base may be too weak to effectively deprotonate the phosphonate ester, leading to a low concentration of the reactive carbanion.

    • Solution: Select a base with a pKa higher than that of the phosphonate. For common reagents like triethyl phosphonoacetate, strong bases such as Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), or Potassium tert-butoxide (KOtBu) are effective. Ensure the base is fresh and handled under anhydrous conditions, as many strong bases are moisture-sensitive.

  • Poor Reactivity of the Carbonyl Compound: Ketones are inherently less reactive than aldehydes, and significant steric hindrance around the carbonyl group can impede the nucleophilic attack of the phosphonate carbanion.

    • Solution: For less reactive or sterically hindered substrates, consider increasing the reaction temperature or extending the reaction time. Using a more nucleophilic phosphonate reagent can also improve the reaction rate.[6]

  • Side Reactions and Substrate Decomposition: If your starting materials contain base-sensitive functional groups, they may degrade or participate in unwanted side reactions under standard HWE conditions.

    • Solution: For base-sensitive substrates, employ milder reaction conditions. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, are an excellent alternative.[1][7]

  • Presence of Moisture: Water in the reaction can quench the phosphonate carbanion and react with strong bases like NaH.

    • Solution: Ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum) and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Below is a workflow to diagnose and resolve low-yield issues.

G start Low or No Yield reagents Check Reagent Quality & Stoichiometry start->reagents conditions Review Reaction Conditions reagents->conditions Reagents OK optimize Optimize Conditions reagents->optimize Incorrect Stoichiometry? Adjust Equivalents deprotonation Verify Deprotonation conditions->deprotonation Conditions Appear Correct conditions->optimize Moisture Present? Use Anhydrous Techniques carbonyl Assess Carbonyl Reactivity deprotonation->carbonyl Deprotonation Confirmed deprotonation->optimize Weak Base? Use Stronger Base carbonyl->optimize Substrate is Challenging (e.g., Hindered Ketone) success Improved Yield optimize->success

Troubleshooting workflow for low HWE reaction yields.
Issue 2: Poor E/Z Stereoselectivity

The HWE reaction is renowned for its ability to selectively produce (E)-alkenes.[4] However, achieving high stereoselectivity requires careful control over reaction parameters.

Possible Causes and Solutions:

  • Reaction Conditions Favoring the (Z)-Isomer: While the thermodynamic product is typically the (E)-alkene, certain conditions can lead to the formation of the kinetic (Z)-product.

    • To Favor the (E)-Alkene:

      • Base/Cation: Use of sodium (Na⁺) or lithium (Li⁺) bases generally promotes (E)-selectivity.[1]

      • Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) allow for equilibration of intermediates to the more stable configuration that leads to the (E)-alkene.[1][8]

      • Masamune-Roush Conditions: The use of LiCl with an amine base is also highly effective for producing (E)-alkenes.[7][9]

    • To Favor the (Z)-Alkene (Still-Gennari Modification):

      • Phosphonate Structure: Employ phosphonates with electron-withdrawing groups on the ester moiety, such as bis(2,2,2-trifluoroethyl)phosphonates. These groups accelerate the final elimination step, kinetically favoring the (Z)-isomer.[1][6][10]

      • Reaction Conditions: Use strongly dissociating conditions, such as potassium hexamethyldisilazide (KHMDS) as the base in the presence of a crown ether (e.g., 18-crown-6) in THF at low temperatures.[1][10]

The following diagram illustrates the key factors influencing the stereochemical outcome.

G cluster_E Favors (E)-Alkene cluster_Z Favors (Z)-Alkene E_factors Na+ or Li+ Bases Higher Temperature Bulky Phosphonate Groups Masamune-Roush (LiCl + Amine) HWE HWE Reaction E_factors->HWE Z_factors Still-Gennari Reagent (Electron-Withdrawing Groups) Strongly Dissociating Conditions (KHMDS, 18-crown-6) Lower Temperature Z_factors->HWE Alkene Alkene Product HWE->Alkene

Factors influencing E/Z selectivity in the HWE reaction.
Issue 3: Difficult Purification

A key advantage of the HWE reaction is the water-soluble nature of the dialkylphosphate byproduct, which simplifies purification.[3][4] However, issues can still arise.

Possible Causes and Solutions:

  • Incomplete Reaction: If the reaction does not go to completion, separating the desired alkene from the unreacted aldehyde and phosphonate can be challenging.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure all the limiting reagent has been consumed. If the reaction stalls, consider the points in "Issue 1: Low or No Product Yield."

  • Emulsion during Aqueous Workup: The formation of a stable emulsion during extraction can lead to product loss.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.

  • Byproduct from Strong Base: If using a very strong base like NaH, ensure the quench is performed carefully at a low temperature (e.g., 0 °C) to avoid side reactions with the product or remaining starting materials.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the HWE reaction over the Wittig reaction?

The HWE reaction offers several key advantages:

  • Easier Purification: The dialkylphosphate salt byproduct is water-soluble and easily removed by an aqueous extraction, whereas the triphenylphosphine oxide from the Wittig reaction is often difficult to separate and may require column chromatography.[1][11]

  • Increased Reactivity: Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides.[1][12] This allows them to react efficiently with a broader range of carbonyl compounds, including hindered ketones that are often unreactive in Wittig reactions.[6]

  • Stereoselectivity: The HWE reaction typically provides excellent (E)-selectivity, which can be further tuned. Modified versions of the reaction, like the Still-Gennari modification, allow for high (Z)-selectivity.[6][9]

Q2: How do I prepare the phosphonate ester starting material?

Phosphonate esters are most commonly synthesized via the Michaelis-Arbuzov reaction.[3][11] This reaction involves the treatment of a trialkyl phosphite (e.g., triethyl phosphite) with an alkyl halide (e.g., ethyl bromoacetate). The reaction is typically performed neat or in a high-boiling solvent and driven by the formation of a volatile alkyl halide byproduct.

Q3: What is the mechanism of the HWE reaction?

The reaction proceeds through several key steps:

  • Deprotonation: A base removes the acidic proton alpha to the phosphonate and the electron-withdrawing group, forming a stabilized phosphonate carbanion.[1][13]

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone in a rate-limiting step, forming betaine-like intermediates.[1]

  • Oxaphosphetane Formation: These intermediates cyclize to form four-membered oxaphosphetane intermediates.

  • Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the new alkene and the water-soluble dialkylphosphate byproduct.[1][6]

HWE_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Addition cluster_step3 3. Cyclization cluster_step4 4. Elimination Phosphonate Phosphonate Carbanion Carbanion Phosphonate->Carbanion  Base Betaine Betaine Carbanion->Betaine  + Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene + Byproduct Alkene + Byproduct Oxaphosphetane->Alkene + Byproduct

Simplified HWE reaction workflow.

Q4: How do I choose the right base for my reaction?

The choice of base is critical and depends on the acidity of your phosphonate and the stability of your substrates.[7]

BaseTypical Solvent(s)pKa (Conjugate Acid)Characteristics & Best Use Cases
Sodium Hydride (NaH) THF, DME~36A strong, non-nucleophilic base. Widely used for standard HWE reactions to produce (E)-alkenes. Requires careful handling and anhydrous conditions.[7]
Potassium tert-butoxide (KOtBu) THF, t-BuOH~19A strong, sterically hindered base. Effective for deprotonation and often used in Still-Gennari modifications for (Z)-alkenes.
DBU (with LiCl) Acetonitrile, THF~13.5A mild, non-nucleophilic organic base. Used in Masamune-Roush conditions for base-sensitive substrates to favor (E)-alkenes.[7]
Potassium Carbonate (K₂CO₃) DMF, Acetonitrile~10.3A weak inorganic base. Suitable for highly acidic phosphonates (e.g., those with additional electron-withdrawing groups).

Experimental Protocols

Protocol 1: General Procedure for (E)-Selective HWE Reaction using NaH

This protocol is adapted from a standard procedure for the reaction of triethyl phosphonoacetate with an aldehyde.[7]

  • Preparation: Under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the slurry to 0 °C in an ice bath.

  • Phosphonate Addition: Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This procedure is ideal for aldehydes that are prone to enolization or other side reactions under strongly basic conditions.[1][7]

  • Preparation: Add anhydrous lithium chloride (LiCl, 1.1 equivalents) to a flame-dried round-bottom flask under an argon atmosphere. Add anhydrous acetonitrile as the solvent.

  • Reagent Addition: Add the phosphonate ester (1.1 equivalents) to the suspension.

  • Base Addition: Add DBU (1.1 equivalents) to the mixture at room temperature.

  • Carbonyl Addition: Add the base-sensitive aldehyde (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with water. Extract the mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Reactions with Diethyl (Chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for improving yields in reactions involving diethyl (chloromethyl)phosphonate. As a key reagent in various carbon-carbon bond-forming reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, understanding its reactivity and potential pitfalls is crucial for successful synthesis. This document provides field-proven insights and detailed protocols to help you navigate the complexities of working with this versatile phosphonate.

I. Troubleshooting Guide: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful method for the stereoselective synthesis of alkenes. When using this compound, the primary goal is typically the formation of vinyl chlorides. However, researchers often encounter challenges that lead to low yields. This section addresses the most common issues and provides actionable solutions.

Q1: My HWE reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?

A1: Low yields in this specific HWE reaction can be attributed to several factors, ranging from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

  • Inadequate Deprotonation: The acidity of the α-proton in this compound is lower than in phosphonates with more strongly electron-withdrawing groups (like an ester). Therefore, the choice of base is critical. If the base is too weak, the phosphonate will not be fully deprotonated, leading to a low concentration of the reactive carbanion.

  • Side Reactions Promoted by Strong Bases: While a strong base is needed, excessively harsh conditions can lead to side reactions. The presence of the chlorine atom introduces pathways that are not present with simple alkyl phosphonates. These can include elimination reactions or nucleophilic attack on the chloromethyl group.[1]

  • Moisture Contamination: Phosphonate carbanions are highly sensitive to moisture. Any water in the reaction will quench the carbanion, halting the reaction.

  • Steric Hindrance: The reactivity of the carbonyl compound is a key factor. Sterically hindered aldehydes and ketones will react more slowly, potentially allowing side reactions to become more prominent.

  • Reagent Purity: The purity of this compound is crucial. Impurities can interfere with the reaction, and the reagent itself can degrade over time.

Troubleshooting Workflow for Low HWE Yield

HWE_Troubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_deprotonation Deprotonation Issues start Low or No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Phosphonate & Aldehyde Pure? Solvent Anhydrous? check_reagents->reagent_purity deprotonation 3. Assess Deprotonation Efficiency check_conditions->deprotonation Conditions Appear Correct temp_base Appropriate Base & Temperature? check_conditions->temp_base side_reactions 4. Investigate Potential Side Reactions deprotonation->side_reactions Deprotonation Confirmed weak_base Base too weak? deprotonation->weak_base purification 5. Optimize Purification side_reactions->purification Side Reactions Minimized reagent_purity->check_conditions temp_base->deprotonation weak_base->side_reactions HWE_Side_Reactions phosphonate Diethyl (chloromethyl)phosphonate ylide Phosphonate Carbanion (Ylide) phosphonate->ylide + Base side_product Decomposition/ Byproducts phosphonate->side_product + Strong Base (e.g., elimination) desired_product Vinyl Chloride (Desired Product) ylide->desired_product + Aldehyde ylide->side_product Decomposition aldehyde Aldehyde Arbuzov_Mechanism phosphite Triethyl Phosphite intermediate Phosphonium Salt Intermediate phosphite->intermediate + Alkyl Halide (SN2) alkyl_halide Chloromethyl Halide product Diethyl (chloromethyl)phosphonate intermediate->product Halide Attack (SN2) byproduct Ethyl Halide intermediate->byproduct

References

Technical Support Center: Troubleshooting Low Reactivity of Diethyl (Chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for Diethyl (Chloromethyl)phosphonate (CAS 3167-63-3). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. This compound is a key building block, primarily employed in the Horner-Wadsworth-Emmons (HWE) reaction to generate vinyl chlorides and in various nucleophilic substitution and Arbuzov-type reactions.[1] However, its reactivity can be nuanced, and achieving optimal yields often requires careful consideration of reaction parameters.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues related to low reactivity and competing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Horner-Wadsworth-Emmons (HWE) Reaction Issues
Q1: My HWE reaction with an aldehyde/ketone is sluggish or not proceeding at all. What is the primary suspect?

A1: Inefficient deprotonation of the phosphonate is the most common cause. The acidity of the methylene protons (CH₂) alpha to the phosphonate group is moderate. The formation of the reactive phosphonate carbanion is the rate-limiting step, and if the base is not strong enough or if conditions are not optimal, the reaction will fail.[2]

Causality & Expert Analysis: Unlike more acidic phosphonates (e.g., triethyl phosphonoacetate), this compound requires a sufficiently strong, non-nucleophilic base to ensure complete and rapid deprotonation. A weak base can lead to a low concentration of the carbanion at equilibrium, resulting in a slow or incomplete reaction.

Troubleshooting Steps:

  • Base Selection: Re-evaluate your choice of base. Sodium hydride (NaH) is a standard and effective choice for this reagent.[3] For highly sensitive substrates where NaH may be too harsh, milder but effective conditions like the Masamune-Roush (LiCl/DBU) or Rathke (LiCl/Triethylamine) protocols can be employed.[2][4]

  • Solvent Purity: Ensure your solvent is strictly anhydrous. Protic impurities like water or alcohols will quench the base and the carbanion, halting the reaction. Use freshly distilled or commercially available anhydrous solvents.

  • Temperature: Deprotonation is often performed at 0 °C to control exothermicity and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[5] If you are running the reaction at low temperatures (-78 °C) out of caution, try allowing it to warm slowly to room temperature.

Q2: How does my choice of base critically impact the reaction outcome?

A2: The choice of base is arguably the most critical variable. It dictates not only the rate of carbanion formation but also the potential for side reactions. A strong, non-nucleophilic base is ideal.

Expert Analysis & Data: The goal is to deprotonate the phosphonate without promoting side reactions like aldol condensation of the carbonyl partner or reaction with the chloro-substituent.[4]

Base System Typical Conditions Analysis & Suitability for this compound Reference(s)
Sodium Hydride (NaH) Anhydrous THF or DME, 0 °C to RTHighly Recommended. Strong, non-nucleophilic, and affordable. Drives the deprotonation to completion. The resulting sodium salt is highly reactive.[3][5]
n-Butyllithium (n-BuLi) Anhydrous THF, -78 °CUse with Caution. Very strong and effective for deprotonation, but its high nucleophilicity can lead to side reactions, including attack at the carbonyl or displacement of the chloride.[4]
LDA, KHMDS Anhydrous THF, -78 °CEffective, but may be unnecessary. These strong, sterically hindered bases are excellent for deprotonation but are typically reserved for less acidic phosphonates or when specific stereochemical outcomes are desired (as in the Still-Gennari modification).[2][4]
DBU / LiCl (Masamune-Roush) Anhydrous MeCN, 0 °C to RTExcellent for Sensitive Substrates. A milder system where the Lewis acidic LiCl coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating the addition of the less reactive carbanion formed with DBU.[4][6]
Potassium Carbonate (K₂CO₃) MeCN or DMFGenerally too weak. Unlikely to effectively deprotonate this compound to a sufficient degree for an efficient reaction.[3]
Q3: I'm observing multiple spots on my TLC, and the yield of my desired vinyl chloride is low. What are the likely side reactions?

A3: Low yields are often due to competing reaction pathways. With this compound, you must consider the reactivity of the entire molecule.

Expert Analysis:

  • Aldol Condensation: If your aldehyde or ketone substrate is enolizable, the base can catalyze a self-condensation reaction, consuming your starting material.[4]

  • Cannizzaro Reaction: For non-enolizable aldehydes, a very strong base could potentially promote a disproportionation reaction.

  • Reaction at the C-Cl Bond: The phosphonate carbanion is a soft nucleophile. While it preferentially attacks the carbonyl carbon, it could potentially react with another molecule of the starting phosphonate (an Sₙ2 displacement of the chloride), leading to dimerization or oligomerization.

Troubleshooting Workflow for a Failed HWE Reaction

This decision tree provides a logical path to diagnose issues with your Horner-Wadsworth-Emmons reaction.

HWE_Troubleshooting start Reaction Failed: Low or No Yield check_base Is the base strong enough? (e.g., NaH, n-BuLi, LDA) start->check_base check_anhydrous Are all reagents and solvents strictly anhydrous? check_base->check_anhydrous Yes use_stronger_base Action: Switch to NaH or a stronger base system. check_base->use_stronger_base No check_temp Was the reaction temperature appropriate? (0°C to RT) check_anhydrous->check_temp Yes dry_reagents Action: Use freshly distilled solvents and dry reagents. check_anhydrous->dry_reagents No side_reactions Are there signs of side reactions? (Multiple TLC spots) check_temp->side_reactions Yes adjust_temp Action: Try warming the reaction from 0°C to RT or gentle heating. check_temp->adjust_temp No analyze_side_products Diagnosis: Aldol, Dimerization? Action: Add aldehyde slowly to pre-formed carbanion. Consider milder Masamune-Roush conditions. side_reactions->analyze_side_products Yes success success side_reactions->success No, clean reaction but low conversion. Re-check stoichiometry and purity.

Caption: A troubleshooting decision tree for HWE reactions.

Arbuzov & Nucleophilic Substitution Issues
Q4: I am trying to synthesize the phosphonate itself via a Michaelis-Arbuzov reaction with triethyl phosphite and dichloromethane, but the yield is poor. Why?

A4: The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[7] While effective, the reaction with dichloromethane can be sluggish and requires specific conditions to be efficient.

Expert Analysis & Causality: The reactivity of alkyl halides in the Arbuzov reaction generally follows the order R-I > R-Br > R-Cl.[7] Dichloromethane is less reactive than its brominated or iodinated counterparts. High temperatures are often required to drive the reaction, which can lead to side products. A significant side reaction is the further reaction of the desired product with the phosphite starting material.[8]

Optimization Strategy:

  • Control Stoichiometry: Use a carefully controlled ratio of reactants. Slow, dropwise addition of the triethyl phosphite to heated dichloromethane (if used in excess) can help minimize the formation of bis-phosphonated byproducts.[8]

  • Temperature Management: The reaction typically requires heating (e.g., 140-160 °C).[8] This temperature is necessary for the reaction to proceed but also allows for the removal of the volatile ethyl chloride byproduct, which helps drive the reaction to completion.[8]

  • Alternative Halides: If possible, using bromochloromethane or dibromomethane will result in a more facile reaction under milder conditions.[9]

Reagent Handling & Stability
Q5: Could my low reactivity be due to the reagent itself? How should I store and handle this compound?

A5: Yes, absolutely. Like many organophosphorus compounds, its stability is not infinite. Degradation will lead to lower effective concentrations and the introduction of impurities that can interfere with the reaction.

Expert Handling & Storage Protocol:

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[10] This minimizes hydrolysis from atmospheric moisture and oxidation.

  • Hydrolysis: The P-C and P-O bonds are susceptible to hydrolysis, especially under acidic or basic conditions. The presence of water can lead to the formation of diethyl phosphite and other degraded species.

  • Purity Check: Before use, especially if the reagent has been stored for a long time, it is advisable to check its purity by NMR (¹H, ³¹P) or GC-MS. The appearance of new peaks may indicate degradation. A fresh, pure sample should be a clear, colorless to pale yellow liquid.[11]

Detailed Experimental Protocol

Optimized Protocol for Horner-Wadsworth-Emmons Reaction with a Model Aldehyde

This protocol describes a robust procedure for the reaction of this compound with p-tolualdehyde using sodium hydride.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (97% or higher)

  • p-Tolualdehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Flask Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Base Preparation: Add NaH (1.2 equivalents) to the flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under nitrogen.

  • Carbanion Formation: Add anhydrous THF to the washed NaH to create a slurry. Cool the flask to 0 °C using an ice-water bath.

  • Add this compound (1.1 equivalents) dropwise to the stirred NaH slurry over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of p-tolualdehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

General Workflow Diagram

HWE_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Flame-dry flask add_base 2. Add & wash NaH prep_flask->add_base add_thf 3. Add anhydrous THF add_base->add_thf cool_0c_1 4. Cool to 0 °C add_thf->cool_0c_1 add_phosphonate 5. Add phosphonate dropwise cool_0c_1->add_phosphonate warm_rt 6. Stir at RT for 1h (Carbanion formation) add_phosphonate->warm_rt cool_0c_2 7. Cool to 0 °C warm_rt->cool_0c_2 add_aldehyde 8. Add aldehyde solution cool_0c_2->add_aldehyde react_rt 9. Stir at RT for 2-4h add_aldehyde->react_rt quench 10. Quench with NH4Cl (aq) react_rt->quench extract 11. Extract with EtOAc quench->extract purify 12. Wash, dry, concentrate, and purify via chromatography extract->purify

Caption: General experimental workflow for the HWE reaction.

References

Technical Support Center: Purification of Crude Diethyl (Chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of diethyl (chloromethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile reagent. The following question-and-answer format addresses specific issues, offering not just protocols but also the scientific reasoning behind each step to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude this compound?

A1: Understanding the potential impurities is the first step toward effective purification. The impurity profile is largely dependent on the synthetic route employed, which is commonly a variation of the Michaelis-Arbuzov reaction.

Common Impurities Include:

  • Unreacted Starting Materials:

    • Triethyl phosphite: Often used in excess to drive the reaction to completion.

    • Chloroiodomethane or Dichloromethane: The chloromethyl source.

  • Byproducts:

    • Diethyl (iodomethyl)phosphonate: If chloroiodomethane is used as the starting material.

    • Diethyl phosphite: Can form from the reaction of triethyl phosphite with any trace amounts of HCl generated.[1]

    • Tetraethyl pyrophosphate: Can result from the hydrolysis of diethyl phosphorochloridate, a potential impurity in starting materials.[2]

  • Degradation Products:

    • Hydrolysis Products: this compound can undergo hydrolysis to form ethyl phosphonic acid derivatives, especially in the presence of water.[3]

    • Polymeric materials: Can form under harsh reaction or purification conditions.

Troubleshooting and Purification Protocols

Q2: My crude product has a strong, unpleasant odor. What is the likely cause and how can I remove it?

A2: A strong odor is often indicative of residual triethyl phosphite. A straightforward and effective method to address this is through an aqueous workup.

Protocol: Aqueous Washing for Removal of Triethyl Phosphite

This protocol leverages the basicity of triethyl phosphite, which can be protonated and extracted into an acidic aqueous phase.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate. A general guideline is to use 10-20 mL of solvent per gram of crude product.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of 1 M hydrochloric acid (HCl). This will protonate the triethyl phosphite, making it water-soluble.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified product.[4]

Causality: Triethyl phosphite is a Lewis base and will react with HCl to form a salt that is soluble in the aqueous layer, thus removing it from the organic phase containing your desired product.

Q3: My NMR analysis shows the presence of unreacted starting materials and other byproducts. What is the best purification strategy?

A3: When simple washing is insufficient to remove all impurities, fractional distillation under reduced pressure is the preferred method for purifying this compound, which is a liquid at room temperature.[5][6]

Key Physical Properties for Distillation:

CompoundBoiling Point (°C)
This compound109-110 °C at 10 mmHg[7]
Triethyl phosphite156 °C at 760 mmHg
Dichloromethane39.6 °C at 760 mmHg

Protocol: Fractional Distillation Under Reduced Pressure

This technique separates compounds based on their differences in boiling points. A vacuum is applied to reduce the boiling points and prevent thermal decomposition.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column to enhance separation efficiency. Ensure all glassware joints are properly sealed for high vacuum.

  • Crude Product Addition: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar for smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system. A vacuum of around 10 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial low-boiling fraction, which will primarily consist of residual solvents like dichloromethane.

    • Main Fraction: As the temperature stabilizes near the boiling point of the product (around 109-110 °C at 10 mmHg), switch to a clean receiving flask to collect the purified this compound.[7]

    • Residue: High-boiling impurities and any polymeric material will remain in the distillation flask.

  • Purity Confirmation: Analyze the collected main fraction by NMR or GC-MS to confirm its purity.

Workflow for Distillation:

G cluster_0 Purification Workflow A Crude Product B Fractional Distillation Setup A->B C Apply Vacuum (e.g., 10 mmHg) B->C D Gentle Heating C->D E Collect Forerun (Low-Boiling Impurities) D->E H High-Boiling Residue D->H F Collect Main Fraction (Product) E->F G Analyze Purity (NMR, GC-MS) F->G G A Crude this compound F Is the main impurity triethyl phosphite? A->F B Are impurities volatile? C Fractional Distillation B->C Yes D Are impurities non-volatile or is the product thermally sensitive? B->D No H Purified Product C->H E Column Chromatography D->E Yes E->H F->B No G Aqueous Wash F->G Yes G->B

References

Side reactions of diethyl (chloromethyl)phosphonate with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diethyl (chloromethyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your synthetic work.

Section 1: Understanding the Reactivity of this compound

This compound is a valuable C1 building block, widely used for the introduction of a phosphonomethyl group. Its primary mode of reactivity involves the nucleophilic substitution of the chloride atom. However, the interplay between the electrophilic carbon, the phosphoryl group, and the reaction conditions can lead to several side reactions.

Q1: What are the primary reactive sites on this compound?

A1: this compound has two main electrophilic sites that can be targeted by nucleophiles:

  • The Chloromethyl Carbon (C-Cl): This is the most common site of reaction. It is a primary alkyl halide, making it susceptible to SN2 reactions with a wide range of nucleophiles. This is the desired pathway for introducing the phosphonomethyl moiety.

  • The Phosphorus Atom (P=O): The phosphorus center is also electrophilic and can be attacked by strong nucleophiles, potentially leading to cleavage of the P-C or P-O bonds. This is generally considered a side reaction under typical nucleophilic substitution conditions.

Section 2: Troubleshooting Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for synthesizing α-aminophosphonates. However, this reaction is not always straightforward.

Q2: I am trying to synthesize a secondary aminophosphonate by reacting a primary amine with one equivalent of this compound, but I am getting a complex mixture of products and a low yield of my desired compound. What is happening?

A2: This is a classic issue of over-alkylation . The initially formed secondary aminophosphonate is often more nucleophilic than the starting primary amine. Consequently, it can react with another molecule of this compound to form a tertiary amine, which can then be further alkylated to a quaternary ammonium salt.[1]

Troubleshooting Protocol: Minimizing Over-Alkylation

  • Inverse Addition: Add the this compound slowly to a solution of the primary amine. This maintains a high concentration of the primary amine relative to the electrophile, favoring the initial desired reaction.

  • Use of Excess Primary Amine: Employ a significant excess (2-5 equivalents) of the primary amine. This statistically favors the reaction of the electrophile with the more abundant starting material. The unreacted amine can be removed during workup.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the second and third alkylation steps.

  • Choice of Base: If an external base is used to scavenge the HCl produced, select a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to avoid it competing with your nucleophile.

DOT Script for Over-Alkylation Pathway

G cluster_main Reaction with Primary Amine Primary_Amine R-NH₂ Desired_Product R-NH-CH₂P(O)(OEt)₂ (Desired Secondary Amine) Primary_Amine->Desired_Product + Reagent Reagent ClCH₂P(O)(OEt)₂ Side_Product_1 R-N(CH₂P(O)(OEt)₂)₂ (Tertiary Amine) Desired_Product->Side_Product_1 + Reagent (More Nucleophilic) Side_Product_2 R-N⁺(CH₂P(O)(OEt)₂)₃ Cl⁻ (Quaternary Salt) Side_Product_1->Side_Product_2 + Reagent

Caption: Reaction pathway showing over-alkylation of a primary amine.

Section 3: Reactions with Oxygen Nucleophiles and Hydrolysis

Alkoxides and water can act as nucleophiles, leading to either the desired ether linkage or unwanted hydrolysis side products.

Q3: My reaction with an alcohol and a base to form a phosphonomethyl ether is giving me low yields. I suspect the starting material is decomposing. What could be the cause?

A3: The primary cause is likely the presence of water in your reaction, leading to hydrolysis of the this compound. The presence of the electron-withdrawing chloromethyl group increases the rate of alkaline hydrolysis compared to simple diethyl alkylphosphonates.[2] Another possibility is that the alkoxide base is promoting an elimination (E2) reaction , although this is less common for primary halides unless a very bulky base is used under forcing conditions.[3]

Troubleshooting Protocol: Preventing Hydrolysis and Other Side Reactions

  • Anhydrous Conditions: Ensure your solvent and alcohol are rigorously dried. Use freshly distilled solvents and dry the alcohol over molecular sieves. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: Use a non-hydroxide base to form the alkoxide. Sodium hydride (NaH) is a common choice as it generates the alkoxide and hydrogen gas, which is easily removed.[3] Ensure the alcohol is fully deprotonated before adding the this compound.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize potential elimination reactions and hydrolysis.

Q4: I am observing a byproduct that I suspect is a rearranged phosphate. Is this possible?

A4: While less common for simple substitutions, a base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates is a known reaction.[4] If your nucleophile is a phosphite, this can lead to the formation of phosphono phosphates.[5] This is a complex pathway and is more likely to occur under specific conditions with certain substrates. If you suspect such a rearrangement, detailed spectroscopic analysis (especially ³¹P NMR) is required for structural confirmation.

Section 4: Potential for P-C Bond Cleavage

A more unusual, but possible, side reaction is the cleavage of the phosphorus-carbon bond.

Q5: Under what conditions should I be concerned about P-C bond cleavage?

A5: While P-O bond cleavage is the more common pathway for nucleophilic attack at the phosphorus center in this compound, P-C bond cleavage can become a competing pathway, especially with increasing halogen substitution on the methyl group.[6] Theoretical studies have shown that while dimethyl chloromethylphosphonate is expected to undergo exclusive P-O cleavage, related compounds with more halogens (like di- and trichloromethylphosphonates) show an increased feasibility for P-C bond scission.[6] This is because the additional electron-withdrawing halogens stabilize the transition states and intermediates that facilitate P-C bond cleavage.

Extremely strong bases or nucleophiles, particularly under harsh conditions, might favor this pathway. For instance, the basic hydrolysis of diethyl bromodifluoromethylphosphonate proceeds via a facile P-C bond cleavage.[7]

Preventative Measures:

  • Use the mildest reaction conditions (temperature, base strength) possible to achieve the desired SN2 reaction at the chloromethyl carbon.

  • Avoid using overly strong, hard nucleophiles that might preferentially attack the phosphorus center.

DOT Script for Competing Cleavage Pathways

G Start ClCH₂P(O)(OEt)₂ + Nu⁻ SN2 Sₙ2 at Carbon (Desired) Start->SN2 Attack_P Attack at Phosphorus (Side Reaction) Start->Attack_P Product Nu-CH₂P(O)(OEt)₂ SN2->Product PO_Cleavage P-O Cleavage Product Attack_P->PO_Cleavage P-O Cleavage PC_Cleavage P-C Cleavage Product (More likely with >1 Halogen) Attack_P->PC_Cleavage P-C Cleavage

Caption: Competing reaction pathways for this compound.

Section 5: Summary of Reaction Conditions

The choice of reaction parameters is critical to favor the desired nucleophilic substitution while minimizing side reactions.

Nucleophile TypeDesired ReactionCommon Side ReactionsRecommended Conditions
Primary Amine SN2 at C-ClOver-alkylationExcess amine (2-5 eq.), inverse addition, low temperature (0 °C to RT).
Secondary Amine SN2 at C-ClQuaternizationControlled stoichiometry (1:1), non-nucleophilic base, low temperature.
Alcohol/Phenol O-alkylationHydrolysis, Elimination (E2)Anhydrous conditions, use of NaH to pre-form alkoxide, low temperature.
Thiol/Thiolate S-alkylationOxidation of thiolAnhydrous conditions, pre-formation of thiolate with a non-hydroxide base.

References

Technical Support Center: Phosphonate Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphonate purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying phosphonate-containing compounds using column chromatography. Phosphonates, with their inherent polarity and propensity for strong interactions with stationary phases, present unique challenges. This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Troubleshooting Guide: Navigating Common Purification Hurdles

The purification of phosphonates can be a meticulous process. Below are common issues encountered during column chromatography, their underlying causes, and systematic solutions to overcome them.

Issue 1: Compound Will Not Elute from the Column (Rf = 0)

Your TLC plate shows your phosphonate stubbornly sitting at the baseline, and on the column, it's not moving, even with what you consider a polar solvent system.

Potential Causes & Solutions:

  • Strong Interaction with Silica Gel: The phosphonic acid moiety is highly polar and acidic, leading to a very strong, sometimes irreversible, interaction with the acidic silanol groups on the surface of standard silica gel. This is the most common reason for zero elution.

  • Inappropriate Solvent System Polarity: Your "polar" system may not be polar enough to disrupt the strong phosphonate-silica interaction.

Troubleshooting Protocol:

  • Confirm Decomposition: Before aggressive elution attempts, verify your compound isn't decomposing on the silica. Spot your crude material on a silica TLC plate, let it sit for 30-60 minutes, and then develop it. If you observe streaking or the appearance of new spots that weren't in the initial crude mixture, decomposition is likely occurring.[1]

  • Increase Mobile Phase Polarity Systematically:

    • Begin by increasing the concentration of the polar solvent (e.g., methanol in dichloromethane). A good starting point for highly polar compounds is 5-10% methanol in dichloromethane.[1] Be cautious, as methanol concentrations above 10% can start to dissolve the silica gel.[1]

    • If that fails, a more potent solvent system is required. A common and effective mixture for very polar compounds is a solution of 1-10% ammonium hydroxide in methanol, which is then used as a 1-10% mixture in dichloromethane.[1][2] The ammonia acts as a base to deprotonate the acidic silanol groups on the silica, reducing their interaction with the phosphonate.

  • Introduce a Competitive Base: Add a small amount of a volatile base like triethylamine (TEA) (typically 0.5-2% v/v) to your eluent.[1] TEA competes with your phosphonate for the acidic sites on the silica gel, effectively "shielding" your compound and allowing it to elute.

  • Consider an Alternative Stationary Phase: If the above methods fail, the interaction with silica is too strong. It's time to change the stationary phase.

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica, especially the basic or neutral grades, which will have less affinity for the acidic phosphonate.[1]

    • Reverse-Phase Silica (C18): For phosphonate esters or less polar phosphonates, reverse-phase chromatography may be a viable option.[1][3]

Issue 2: Poor Separation and Peak Tailing/Streaking

Instead of sharp, well-defined bands, your compound is eluting as a broad, streaky mess, leading to poor resolution and impure fractions.

Potential Causes & Solutions:

  • Compound Decomposition: As mentioned previously, on-column degradation will lead to a continuous trail of byproducts.[1]

  • Column Overloading: Exceeding the binding capacity of the stationary phase is a frequent cause of tailing.

  • Inappropriate Loading Solvent: Loading the sample in a solvent that is too strong (too polar in normal phase) will cause the initial band to broaden significantly.

  • Ionic Interactions: The charged nature of phosphonates can lead to undesirable ionic interactions with the stationary phase.

Troubleshooting Protocol:

  • Verify Compound Stability: First, rule out decomposition using the TLC test described in Issue 1. If decomposition is confirmed, add a neutralizer like triethylamine to the eluent or switch to a more inert stationary phase like alumina.[1]

  • Reduce Sample Load: A general rule of thumb for flash chromatography is to load 1-10% of the mass of the stationary phase. If you are seeing tailing, reduce the amount of crude material by at least half and repeat the run.

  • Optimize Sample Loading:

    • Dissolve your sample in the minimum amount of the initial mobile phase solvent or a solvent of even lower polarity.[4]

    • If your compound is poorly soluble in the mobile phase, use a stronger solvent for dissolution but then adsorb the sample onto a small amount of silica gel. After evaporating the solvent, this "dry load" can be carefully added to the top of the column. This ensures the initial band is as narrow as possible.

  • Modify the Mobile Phase:

    • For Hydrophilic Interaction Liquid Chromatography (HILIC), increasing the buffer concentration in the mobile phase can improve peak shape for acidic analytes like phosphonates.

    • In reversed-phase systems, consider using ion-pairing reagents. These reagents, such as N,N-dimethylhexylamine (NNDHA), form a neutral complex with the charged phosphonate, which improves retention and peak shape on a non-polar stationary phase like C18.[5][6][7]

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solution Pathways cluster_end Outcome start Start: Purification Issue (e.g., No Elution, Tailing) check_stability Is compound stable on silica? (TLC Test) start->check_stability check_loading Is sample loading appropriate? (Amount & Solvent) check_stability->check_loading Yes modify_mp Modify Mobile Phase - Increase Polarity - Add TEA/NH4OH check_stability->modify_mp No (Decomposition) check_loading->modify_mp Yes reduce_load Reduce Sample Load & Optimize Loading Technique check_loading->reduce_load No (Overloaded/Poor Loading) change_sp Change Stationary Phase (Alumina, C18, HILIC) modify_mp->change_sp Still Fails success Successful Purification modify_mp->success reduce_load->success use_ip Use Ion-Pairing or HILIC change_sp->use_ip If applicable change_sp->success re_evaluate Re-evaluate Strategy change_sp->re_evaluate Fails use_ip->success use_ip->re_evaluate Fails

Caption: A workflow for troubleshooting common phosphonate purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying phosphonates?

A1: There is no single "best" stationary phase; the choice depends on the specific properties of your phosphonate molecule.

  • Silica Gel: It is the most common starting point, but often problematic due to the strong acidity of phosphonates.[1][8] It is more suitable for phosphonate esters, which are less polar and less acidic.[3] For phosphonic acids, it often requires mobile phase modifiers like triethylamine or ammonia.[1]

  • Alumina: A good alternative to silica, especially basic or neutral alumina, which minimizes strong acidic interactions.[1]

  • Reverse-Phase (C18, C8): Suitable for phosphonate esters or when using ion-pairing chromatography for phosphonic acids.[5]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): An excellent choice for highly polar phosphonates that are poorly retained in reversed-phase.[5][9] HILIC uses a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a high organic mobile phase, which is highly compatible with mass spectrometry.[5][10]

Q2: How do I choose a mobile phase for HILIC purification of phosphonates?

A2: HILIC separations are sensitive to mobile phase composition.[11] A typical HILIC mobile phase consists of a high percentage of an organic solvent (usually acetonitrile) and a smaller percentage of an aqueous buffer.

  • Solvent Composition: Start with a high organic content (e.g., 90-95% acetonitrile) to ensure retention.[12] A gradient is then run by increasing the aqueous portion (the strong solvent) to elute the compounds.

  • Buffer System: A buffer is crucial for good peak shape. Ammonium formate or ammonium acetate at concentrations of 10-50 mM are very common because they are volatile and MS-compatible.[5][10] For some aminophosphonates, a concave gradient with an increasing concentration of ammonium formate (e.g., 10 mM to 50 mM) has been shown to yield optimal separation.[10]

  • Sample Solvent: Crucially, the sample should be dissolved in a solvent that matches the initial mobile phase conditions (i.e., high organic content) to prevent peak distortion.[5]

Q3: My phosphonate lacks a UV chromophore. How can I detect it during column chromatography?

A3: This is a common challenge. Several strategies can be employed:

  • Staining TLC Plates: Use a stain that reacts with phosphonates. Potassium permanganate stain is a general-purpose stain that can often visualize compounds lacking a chromophore.

  • Mass Spectrometry (LC-MS): This is the most powerful detection method. HILIC and ion-exchange chromatography are particularly well-suited for coupling with MS.[10][13]

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that can detect any non-volatile analyte, making them suitable for phosphonates.

  • Pre-column Derivatization: This involves chemically modifying the phosphonate to attach a UV-active or fluorescent tag.[5][14] For example, 9-fluorenylmethyl chloroformate (FMOC) can be used to derivatize amine groups in aminophosphonates, making them detectable by UV or fluorescence.[14] Another approach is to convert the phosphonic acids into esters using reagents like trimethylsilyldiazomethane, which makes them less polar and more amenable to analysis.[15]

Q4: I'm trying to purify a phosphonic acid, but the hydrolysis of my phosphonate ester precursor is incomplete. How does this affect purification?

A4: Incomplete hydrolysis is a frequent issue, as the conditions required can be harsh (e.g., refluxing in concentrated HCl or HBr) and may cause degradation.[16][17][18][19] An incomplete reaction will result in a mixture of the desired phosphonic acid, the phosphonate monoester, and unreacted diester.

This mixture complicates purification immensely due to the significant polarity differences. The phosphonic acid will be very polar, the diester will be much less polar, and the monoester will be intermediate.

  • Strategy: It is often far easier to ensure the hydrolysis reaction goes to completion and then purify the final phosphonic acid.

  • Purification Approach: If you must purify the mixture, you will need a very steep polarity gradient. The less polar diester will elute first with a non-polar system, while the highly polar acid will require a very polar system (e.g., with methanol/ammonia) to elute.[20] This can often lead to poor recovery and cross-contamination of fractions. Focusing on optimizing the hydrolysis step first is the most efficient approach.[3]

Q5: Can I use ion-exchange chromatography for phosphonate purification?

A5: Yes, ion-exchange chromatography (IEX) is a very effective technique for purifying charged molecules like phosphonates.[10]

  • Principle: Anion-exchange chromatography is typically used, where a positively charged stationary phase retains the negatively charged phosphonate anions.

  • Elution: Elution is achieved by increasing the concentration of a competing salt in the mobile phase (e.g., a gradient of NaCl or KOH) or by changing the pH to neutralize the charge on the phosphonate or the stationary phase.[13][21]

  • Applications: IEX is particularly powerful for separating phosphonates from neutral impurities or from other charged species with different charge densities.[22][23][24] It is widely used for the analysis of aminophosphonates and bisphosphonates.[21]

Comparative Summary of Techniques

FeatureNormal-Phase (Silica)Reverse-Phase (C18)HILICIon-Exchange (IEX)
Principle AdsorptionPartitioningPartitioning & IonicIonic Interaction
Stationary Phase Polar (e.g., Silica, Alumina)[1][8]Non-polar (e.g., C18, C8)[5]Polar (e.g., Silica, Amide)[5][9]Charged (Anionic/Cationic)[21]
Mobile Phase Non-polar to moderately polar organic solventsPolar (e.g., Water/Acetonitrile, Water/Methanol)[25]High organic (>60%) with aqueous buffer[10][12]Aqueous buffer with salt gradient[13][21]
Best Suited For Phosphonate esters, less polar derivatives[3][26]Phosphonate esters; phosphonic acids with ion-pairing agents[5][6]Highly polar and hydrophilic phosphonates[5]Charged phosphonates, separation from salts/neutral compounds[22][23]
Key Challenge Strong, irreversible binding of phosphonic acids[1][3]Poor retention of polar phosphonates without modifiersSensitive to mobile phase and sample solvent composition[11]Requires buffered mobile phases, may not be MS-friendly without suppressors[13]

References

Preventing decomposition of phosphonates during distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with phosphonate compounds. Distillation is a cornerstone of purification, yet it can be a major failure point for phosphonates, which are often susceptible to thermal and chemical degradation. This document provides in-depth troubleshooting advice and preventative protocols to ensure you can purify your target molecules with maximum yield and purity.

Troubleshooting Guide: Distillation Failures

This section addresses specific issues you may encounter during the distillation of phosphonate esters. The question-and-answer format is designed to help you quickly diagnose and solve common problems.

Q1: I'm observing significant charring, discoloration (yellow to brown/black), and poor recovery during the vacuum distillation of my phosphonate ester. What's happening?

A1: This is a classic presentation of thermal decomposition. While the Carbon-Phosphorus (C-P) bond in phosphonates is remarkably robust, the ester groups (P-O-C) are often the Achilles' heel of the molecule at elevated temperatures.[1][2] The decomposition process for organophosphorus esters often involves the elimination of a phosphorus acid, a process that occurs more readily at higher temperatures.[3][4]

Causality Explained: At high temperatures, the phosphonate ester can undergo several degradation pathways:

  • Elimination Reactions: Similar to a Chugaev or Cope elimination, the ester can eliminate an alkene, particularly from secondary or tertiary alkyl groups, to form a phosphonic acid. This acid is non-volatile and contributes to the residue.

  • Radical Reactions: At very high temperatures, homolytic cleavage can occur, generating radical species that polymerize or react further to form complex, colored tars.[5]

  • Rearrangements: Depending on the structure, thermal rearrangements can lead to non-volatile or undesired isomeric byproducts.

Immediate Troubleshooting Steps:

  • Reduce the Pot Temperature: This is the most critical variable. The goal is to keep the temperature as low as possible.

  • Improve Your Vacuum: Check your vacuum pump and all seals for leaks. A lower pressure directly translates to a lower boiling point. Aim for the lowest pressure your system can safely achieve.

  • Use a Kugelrohr or Short-Path Distillation Apparatus: These systems minimize the residence time of the compound at high temperatures by reducing the distance the vapor has to travel.

  • Ensure Even Heating: Use a well-stirred heating mantle or an oil bath to prevent localized "hot spots" on the flask surface, which are a major source of charring.

Q2: My distillation is proceeding, but the yield is low, and I've noticed a significant drop in the pH of my crude material. Could this be related?

A2: Absolutely. This strongly suggests that hydrolysis is the primary decomposition pathway. Phosphonate esters are susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the P-O-C ester bond to yield a phosphonic acid and an alcohol.[6][7] The newly formed phosphonic acid can then act as an acid catalyst, accelerating the decomposition of the remaining ester in an autocatalytic process.[8]

Causality Explained: The presence of trace amounts of acid (e.g., from a previous reaction step) or water can initiate hydrolysis. Under distillation conditions, the elevated temperature dramatically accelerates this reaction.

Diagnostic & Preventative Protocol:

  • Pre-Distillation Neutralization: Before setting up the distillation, dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Gently wash the organic solution with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any trace acids. Be cautious of gas evolution (CO₂). Follow this with a wash with brine to remove excess water.

  • Thorough Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). It is critical to remove all traces of water.

  • Solvent Removal: Carefully remove the solvent under reduced pressure, ensuring the temperature does not exceed 40-50 °C.

  • Proceed to Distillation: The dry, neutralized crude product is now much less likely to undergo hydrolysis during distillation.

Q3: How can I definitively identify the decomposition products to confirm my diagnosis?

A3: A combination of analytical techniques is the most robust approach for characterizing both your desired product and any impurities or degradants.

Recommended Analytical Workflow:

Analytical TechniqueInformation GainedKey Considerations
³¹P NMR Spectroscopy Provides a clear map of all phosphorus-containing species. Phosphonates, phosphonic acids, and phosphates have distinct chemical shifts.This is often the most direct method for identifying P-containing byproducts. Use a deuterated solvent compatible with your sample.
LC-MS Separates compounds by polarity and provides mass information for each. Excellent for identifying both volatile and non-volatile byproducts.Methods like HILIC/MS can be very effective for separating polar phosphonates and their acidic degradants.[9]
GC-MS Suitable for analyzing volatile decomposition products, such as the alcohols or alkenes formed from ester cleavage.The phosphonate itself may not be volatile enough for GC, but its smaller breakdown products often are.[10]
FT-IR Spectroscopy Can show the appearance of broad O-H stretches (from phosphonic acids or water) and changes in the P=O and P-O-C regions.Less specific than NMR or MS, but a quick and useful diagnostic tool.

Preventative Strategies & Protocols

Proactive measures are always more effective than reactive troubleshooting. The following section provides detailed protocols and strategies to prevent decomposition from the outset.

Workflow for Minimizing Thermal Stress

This workflow provides a logical sequence for approaching the distillation of a potentially sensitive phosphonate.

Caption: Logical workflow for phosphonate purification.

Experimental Protocol: Optimized Vacuum Distillation of a Thermally Sensitive Phosphonate Ester

This protocol incorporates best practices to minimize both thermal and hydrolytic decomposition.

1. Pre-Distillation Work-up (Crucial Step) 1.1. Dissolve the crude phosphonate ester (e.g., 10 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate). 1.2. Transfer the solution to a separatory funnel. 1.3. Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently, and vent the funnel frequently to release any evolved CO₂ gas. 1.4. Separate the layers and discard the aqueous layer. 1.5. Wash the organic layer with 50 mL of brine (saturated NaCl solution). 1.6. Separate the layers and transfer the organic layer to an Erlenmeyer flask. 1.7. Add anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 20 minutes to ensure all water is absorbed. 1.8. Filter the solution to remove the drying agent. 1.9. Concentrate the filtrate using a rotary evaporator. Use a water bath temperature no higher than 40 °C.

2. Distillation Setup 2.1. Use a two-neck round-bottom flask as the distillation pot. One neck for the distillation head, the other for a fine glass capillary bleed tube or a stopper. 2.2. Connect a short-path distillation head to the flask. Ensure all glass joints are clean, properly greased, and sealed. 2.3. Use a new, clean stir bar in the distillation pot for smooth boiling. 2.4. Place the flask in a heating mantle that is appropriately sized for the flask. Add sand or use a ceramic heating mantle for better heat distribution. 2.5. Connect the condenser to a chilled water supply (or appropriate coolant). 2.6. Connect the vacuum take-off adapter to a vacuum trap and a high-vacuum pump.

3. Execution 3.1. Begin stirring the oil in the pot. 3.2. Slowly and carefully apply the vacuum. The goal is to achieve the lowest stable pressure possible (e.g., < 1 mmHg). 3.3. Once the vacuum is stable, begin to heat the pot gently. 3.4. Monitor the pot temperature, head temperature, and vacuum level closely. 3.5. Collect any low-boiling forerun in a separate receiving flask. 3.6. When the head temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask. 3.7. Distill the product at a steady rate (e.g., 1-2 drops per second). Do not rush by overheating. 3.8. Stop the distillation when the temperature starts to drop or rise sharply, or when you observe charring in the pot. Do not distill to dryness. 3.9. Turn off the heat and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.

Frequently Asked Questions (FAQs)

Q: Are there alternatives to distillation for purifying thermally sensitive phosphonates? A: Yes. If your phosphonate is particularly unstable, column chromatography on silica gel is a common alternative.[11] A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) can effectively separate the desired ester from non-volatile impurities. However, be aware that acidic silica can sometimes cause hydrolysis of very sensitive phosphonates. Using silica that has been pre-treated with a base like triethylamine can mitigate this.

Q: Can I add a stabilizer to the distillation pot? A: This is an advanced technique and should be approached with caution. For phosphonates susceptible to oxidation, adding a small amount of a high-boiling antioxidant like BHT (butylated hydroxytoluene) can sometimes be beneficial. For polymer stabilization, phosphite esters are known to act as high-temperature antioxidants and peroxide decomposers, which could be relevant.[12] However, any additive must be chosen carefully to ensure it does not interfere with the distillation or contaminate the final product. Always run a small-scale test first.

Q: What is the primary decomposition pathway I should be concerned about? A: For most common dialkyl phosphonates, thermal degradation and acid-catalyzed hydrolysis are the most prevalent issues during distillation.[3][4][6] The specific pathway that dominates will depend on the purity of your starting material and the distillation conditions (temperature and pressure).

Q: How does the structure of the phosphonate's ester group affect its stability? A: The structure has a significant impact.

  • Tertiary alkyl esters (e.g., di-tert-butyl phosphonates) are very prone to thermal elimination of isobutylene at relatively low temperatures (often below 100 °C) to form the phosphonic acid.[8] This property is sometimes used intentionally for deprotection.

  • Primary alkyl esters (e.g., diethyl or dimethyl phosphonates) are generally more thermally stable.

  • Aryl esters (e.g., diphenyl phosphonates) are also quite stable but can be susceptible to hydrolysis.[13]

Visualizing Decomposition Pathways

The following diagram illustrates the primary degradation routes for a generic phosphonate ester.

G cluster_thermal Thermal Stress (High Temp) cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Phosphonate Dialkyl Phosphonate R-PO(OR')₂ Thermal_Prod1 Phosphonic Acid R-PO(OH)₂ Phosphonate->Thermal_Prod1 Elimination Thermal_Prod3 Char / Polymer Phosphonate->Thermal_Prod3 Radical Rxns Hydro_Prod1 Phosphonic Acid R-PO(OH)₂ Phosphonate->Hydro_Prod1 Cleavage Thermal_Prod2 Alkene (from R') Hydro_Prod2 Alcohol R'-OH

Caption: Major decomposition pathways for phosphonate esters.

By understanding these mechanisms and implementing the rigorous protocols outlined above, you can significantly improve the yield, purity, and success rate of your phosphonate distillations.

References

Technical Support Center: Managing Moisture-Sensitive Phosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phosphonate synthesis. This guide is designed for researchers, scientists, and drug development professionals who work with moisture-sensitive phosphonate reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with these powerful synthetic transformations. Our focus is on providing not just solutions, but also the underlying principles to empower you to optimize your reactions with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of moisture-sensitive phosphonate reactions.

Q1: Why are many phosphonate reactions so sensitive to moisture?

A1: The high sensitivity to moisture in many phosphonate reactions stems from the reactivity of the starting materials and intermediates. For instance, in the Horner-Wadsworth-Emmons (HWE) reaction, the phosphonate carbanion is a strong base and will be readily protonated by water, rendering it unable to react with the aldehyde or ketone.[1] Similarly, reagents like bromotrimethylsilane (BTMS) used in the McKenna deprotection are highly susceptible to hydrolysis.[2] The presence of water can lead to the formation of byproducts and significantly reduce the yield of the desired phosphonate.[2]

Q2: What are the tell-tale signs that my reaction has been compromised by moisture?

A2: Common indicators of moisture contamination include:

  • Low or no product yield: This is the most obvious sign.

  • Formation of unexpected byproducts: Hydrolysis of reagents or intermediates can lead to a complex mixture of products. For example, in the McKenna deprotection, water reacts with BTMS to form HBr, which can lead to side reactions.[2][3]

  • Inconsistent reaction rates: The presence of water can alter the reaction kinetics, leading to variability between batches.

  • Difficulty in purification: The presence of polar byproducts resulting from hydrolysis can complicate the isolation of the desired phosphonate.[4]

Q3: What is the best way to establish and maintain an inert atmosphere for my reaction?

A3: The most common methods for creating an inert atmosphere are using a Schlenk line or a glovebox.[5][6] These techniques involve removing air and moisture from the reaction vessel and replacing it with an inert gas, typically argon or nitrogen.[5][7] Key steps include:

  • Drying Glassware: Oven-drying or flame-drying glassware immediately before use is crucial to remove adsorbed water.[6]

  • Purge and Refill Cycles: The reaction vessel is subjected to several cycles of vacuum and backfilling with inert gas to ensure the complete removal of air.[6]

  • Positive Pressure of Inert Gas: Maintaining a slight positive pressure of inert gas throughout the reaction prevents air from entering the system. This can be achieved using a balloon filled with nitrogen or argon.[8][9]

Q4: How do I properly dry the solvents for my phosphonate reactions?

A4: The choice of drying agent depends on the solvent. It is crucial to use a drying agent that does not react with the solvent or the reagents in your reaction. A summary of common solvents and their recommended drying agents is provided in the table below.[10]

SolventRecommended Drying Agent(s)Indicator for Dryness
Tetrahydrofuran (THF)Sodium/benzophenone ketylDeep blue or purple color
Dichloromethane (DCM)Calcium hydrideNone (distillation is key)
Acetonitrile (MeCN)Calcium hydride (after pre-drying with 4Å molecular sieves)None (distillation is key)
Diethyl etherSodium/benzophenone ketylDeep purple or blue color
N,N-Dimethylformamide (DMF)Barium oxide or 4Å molecular sieves (followed by vacuum distillation)None (distillation is key)

Protocol for Preparing Dry THF:

  • Pre-dry the THF over calcium hydride or 4Å molecular sieves.

  • In a flame-dried flask under an inert atmosphere, add sodium wire and a small amount of benzophenone to the pre-dried THF.

  • Reflux the mixture until a persistent deep blue or purple color develops, indicating the solvent is dry.[10]

  • Distill the required amount of THF directly into the reaction flask.

II. Troubleshooting Specific Phosphonate Reactions

This section provides detailed troubleshooting guides for common phosphonate synthesis methods.

A. The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for forming carbon-phosphorus bonds.[11] However, achieving high yields can be challenging.

Q5: My Michaelis-Arbuzov reaction is giving a low yield. What are the likely causes?

A5: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors:

  • Substrate Reactivity: The reaction is most efficient with primary alkyl halides.[11][12] Secondary alkyl halides are less reactive and can lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[11][12] The reactivity order of alkyl halides is R-I > R-Br > R-Cl.[12][13]

  • Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C.[12][14] Insufficient heat can lead to an incomplete reaction.

  • Side Reactions: A common side reaction involves the newly formed alkyl halide byproduct reacting with the starting phosphite.[12][15] To mitigate this, use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct, which can be removed by distillation during the reaction.[12][13]

Experimental Protocol: Catalyzed Michaelis-Arbuzov Reaction [12]

This protocol describes a milder, catalyzed version of the reaction.

  • To a solution of benzyl bromide (1 mmol) in dichloromethane (5 mL), add triethyl phosphite (1.2 mmol).

  • Add zinc bromide (ZnBr₂) (0.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

B. The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction utilizes a phosphonate carbanion to synthesize alkenes from aldehydes and ketones, typically with high (E)-stereoselectivity.[1][16]

Q6: My HWE reaction is not proceeding, or I am getting a low yield of the desired alkene. What could be the problem?

A6: The most common issue in the HWE reaction is the incomplete formation or subsequent quenching of the phosphonate carbanion.

  • Inadequate Base: The pKa of the phosphonate determines the required base strength. For stabilized phosphonates, weaker bases like NaH or K₂CO₃ are often sufficient.[16][17] For non-stabilized phosphonates, stronger bases like n-BuLi or LDA are necessary.

  • Presence of Protic Solvents/Reagents: As mentioned, the phosphonate carbanion is highly basic and will be quenched by any protic source, including water or alcohols. Ensure all reagents and solvents are rigorously dried.

  • Steric Hindrance: Highly hindered aldehydes or ketones may react slowly or not at all. Increasing the reaction temperature or using a more reactive phosphonate ylide may be necessary.

Workflow for a Moisture-Sensitive Horner-Wadsworth-Emmons Reaction

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification glassware Flame-dry glassware inert_atm Establish inert atmosphere (Ar or N2) glassware->inert_atm solvent Distill dry solvent add_phosphonate Add phosphonate and solvent solvent->add_phosphonate reagents Dry reagents reagents->add_phosphonate inert_atm->add_phosphonate add_base Add base at low temp (e.g., 0°C or -78°C) add_phosphonate->add_base add_carbonyl Add aldehyde/ketone add_base->add_carbonyl quench Quench reaction add_carbonyl->quench extract Aqueous extraction quench->extract purify Column chromatography extract->purify

Caption: Workflow for a Horner-Wadsworth-Emmons reaction.

C. The McKenna Deprotection

The McKenna reaction is a widely used method for the deprotection of dialkyl phosphonates to phosphonic acids using bromotrimethylsilane (BTMS).[12]

Q7: My McKenna deprotection is resulting in a low yield and multiple side products. How can I improve this?

A7: Low yields and side product formation in the McKenna reaction are often due to the high reactivity of BTMS and the generation of reactive byproducts.[12]

  • Reaction with Water: BTMS reacts with water to form HBr, which can cause a variety of side reactions, including addition to double bonds.[2][3] It is imperative to perform the reaction under strictly anhydrous conditions.

  • N-Alkylation: The alkyl bromide generated as a byproduct can alkylate nucleophilic nitrogen atoms in the substrate.[12] To minimize this, use the minimum necessary equivalents of BTMS and keep the reaction time as short as possible. Monitoring the reaction by ³¹P NMR is highly recommended.[12]

  • Cleavage of Other Functional Groups: BTMS can cleave other sensitive functional groups like esters and ethers.[12] Again, minimizing reaction time and temperature is crucial.

Experimental Protocol: McKenna Deprotection of a Diisopropyl Phosphonate [12]

  • Under an inert atmosphere (e.g., Argon), dissolve the diisopropyl phosphonate substrate in an anhydrous solvent (e.g., DCM) in a dried round-bottom flask.

  • Cool the solution to 0°C.

  • Slowly add BTMS to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the silylation is complete (monitor by ³¹P NMR).

  • Carefully quench the reaction by adding methanol or a mixture of methanol and water.

  • Remove the volatile components under reduced pressure to obtain the crude phosphonic acid.

  • Purify the product by crystallization or an appropriate chromatographic method.[12]

III. Purification of Phosphonates and Phosphonic Acids

Q8: I'm having trouble purifying my phosphonate product. What are the best strategies?

A8: The purification strategy depends on whether you are isolating a phosphonate ester or a phosphonic acid.

  • Phosphonate Esters: These are often amenable to purification by standard silica gel chromatography.[4]

  • Phosphonic Acids: The high polarity of phosphonic acids makes them challenging to purify by standard silica gel chromatography.[4] Reverse-phase chromatography is often a better choice.[4] Crystallization is also a powerful purification technique for phosphonic acids.[18] This can sometimes be facilitated by forming a salt, for example, with dicyclohexylamine.[18]

Decision Tree for Phosphonate/Phosphonic Acid Purification

Purification start Crude Product is_acid Is it a phosphonic acid? start->is_acid ester_purification Silica Gel Chromatography is_acid->ester_purification No (Ester) acid_purification Reverse-Phase Chromatography or Crystallization is_acid->acid_purification Yes (Acid) form_salt Consider salt formation for crystallization acid_purification->form_salt

Caption: Decision tree for purification strategies.

IV. References

  • Technical Support Center: Troubleshooting Low Yields in Phosphonate Synthesis. Benchchem. 12

  • Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. 5

  • Technical Support Center: Optimizing the Arbuzov Reaction for ω-Bromoalkylphosphonates. Benchchem. 15

  • How to create inert atmosphere ?. ResearchGate. 7

  • Horner–Wadsworth–Emmons reaction. Wikipedia. 1

  • Phosphonic acid: preparation and applications. PMC - NIH. 4

  • Inert Atmosphere. YouTube. 8

  • Air-free technique. Wikipedia. 6

  • 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. 9

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. 18

  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry. 16

  • Michaelis–Arbuzov reaction. J&K Scientific LLC. 11

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. 13

  • Horner-Wadsworth-Emmons Reaction of Unprotected Sugars in Water or in the Absence of Any Solvent: One-Step Access to C Glycoside Amphiphiles. ResearchGate. 17

  • Michaelis–Arbuzov reaction. Wikipedia. 14

  • Drying Solvents. Chemistry LibreTexts. 10

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. 2

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. PMC - NIH. 3

References

Technical Support Center: Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize the stereoselectivity of their HWE reactions. Here, you will find in-depth answers to common questions and detailed protocols to help you achieve your desired alkene isomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: My HWE reaction is yielding a mixture of E/Z isomers. How can I improve the (E)-selectivity?

This is a common challenge, but several factors can be manipulated to favor the formation of the thermodynamically more stable (E)-alkene. The (E)-selectivity of the HWE reaction is often under thermodynamic control, meaning that allowing the reaction intermediates to equilibrate will generally lead to a higher proportion of the (E)-product.[1][2]

Here are the key parameters to investigate:

  • Reaction Temperature: Increasing the reaction temperature generally enhances (E)-selectivity.[1][3] Running the reaction at room temperature (23 °C) or higher, as opposed to low temperatures like -78 °C, allows the intermediates to equilibrate more effectively, favoring the formation of the more stable (E)-alkene.[1][3]

  • Choice of Base and Cation: The nature of the cation associated with the base plays a crucial role. For disubstituted alkenes, lithium salts (e.g., from n-BuLi or LHMDS) tend to provide better (E)-selectivity than sodium (e.g., NaH) or potassium (e.g., KHMDS) salts.[1][4] However, for certain substrates like Weinreb amide-type phosphonates, magnesium-based reagents (e.g., iPrMgCl) have shown excellent (E)-selectivity.[3][4]

  • Aldehyde Structure: Increasing the steric bulk of the aldehyde substrate can also promote the formation of the (E)-alkene.[1]

  • Masamune-Roush Conditions: For base-sensitive substrates, the Masamune-Roush conditions, which utilize a weaker base like triethylamine or DBU in the presence of lithium chloride (LiCl), are highly effective for achieving (E)-selectivity.[3][4][5][6]

Q2: I need to synthesize the (Z)-alkene. How can I reverse the inherent (E)-selectivity of the HWE reaction?

Achieving high (Z)-selectivity requires shifting the reaction from thermodynamic to kinetic control. This is accomplished by modifying the phosphonate reagent to accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the more stable (E)-pathway.[5][7]

The two most prominent methods for (Z)-selective olefination are:

  • Still-Gennari Modification: This is the most widely used method for obtaining (Z)-alkenes.[7][8][9][10] It employs phosphonates with electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) esters.[2][5][6][7] The reaction is typically run at low temperatures (-78 °C) with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6).[2][5][7]

  • Ando Modification: This method utilizes phosphonates with electron-withdrawing aryloxy groups (e.g., diphenyl phosphonoacetates).[6][11] Similar to the Still-Gennari modification, it promotes the formation of the (Z)-alkene.[6][12]

Q3: My (Z)-selective Still-Gennari reaction is still producing a significant amount of the (E)-isomer. What can I do to improve the (Z):(E) ratio?

Even with modified phosphonates, achieving high (Z)-selectivity can be challenging and is highly dependent on the specific substrates and reaction conditions.[9] If you are experiencing poor (Z)-selectivity, consider the following troubleshooting steps:

  • Base and Additives: Ensure you are using a strong, non-coordinating potassium base like KHMDS with 18-crown-6.[2][5][7] The crown ether is crucial for sequestering the potassium cation and preventing unwanted side reactions.

  • Temperature Control: Strict adherence to low temperatures (-78 °C) is critical to maintain kinetic control.[7] Any warming of the reaction mixture can lead to equilibration and an increase in the (E)-isomer.

  • Phosphonate Structure: While the standard Still-Gennari reagent is effective, newer modifications, such as those using alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, have shown very high (Z)-selectivity (up to 98:2 (Z):(E)) and may be a valuable alternative.[2][13][14]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent and is generally effective.[7]

Q4: Can the structure of the phosphonate ester itself, beyond the Still-Gennari modification, influence stereoselectivity?

Absolutely. The steric and electronic properties of the phosphonate ester groups can have a significant impact on the E/Z ratio.

  • Steric Bulk: For certain substrates, increasing the steric bulk of the phosphonate ester groups (e.g., from dimethyl to diisopropyl) can lead to a dramatic improvement in stereoselectivity.[15]

  • Electronic Effects: As demonstrated by the Still-Gennari and Ando modifications, incorporating electron-withdrawing groups on the phosphonate ester accelerates the elimination step, favoring (Z)-alkene formation.[2][5][6] The acidity of the alcohol corresponding to the phosphonate ester is a good indicator of this effect; lower pKa values correlate with higher (Z)-selectivity.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low (E)-selectivity Reaction temperature is too low.Increase the reaction temperature to room temperature or higher.[1]
Non-optimal base/cation combination.For disubstituted alkenes, use a lithium-based base (e.g., n-BuLi, LHMDS).[1] For Weinreb amide-type phosphonates, consider a magnesium-based reagent (e.g., iPrMgCl).[4]
Substrate is base-sensitive.Employ Masamune-Roush conditions (LiCl and an amine base like DBU or triethylamine).[3][4][5][6]
Low (Z)-selectivity Using a standard phosphonate reagent.Switch to a Still-Gennari [bis(2,2,2-trifluoroethyl)phosphonate] or Ando (diarylphosphonate) reagent.[5][6][7][11]
Reaction temperature is too high.Maintain a strict low temperature of -78 °C throughout the reaction.[7]
Incorrect base or lack of crown ether.Use a strong, non-coordinating potassium base (e.g., KHMDS) with 18-crown-6.[2][5][7]
Equilibration of intermediates.Consider a modified Still-Gennari reagent, such as an alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate, which can provide higher (Z)-selectivity.[2][13][14]
Low or no yield Incomplete deprotonation of the phosphonate.Select a base with a pKa higher than that of the phosphonate. Strong bases like NaH or KOtBu are generally effective.
Poor reactivity of the carbonyl compound.For less reactive ketones or sterically hindered aldehydes, increase the reaction temperature or prolong the reaction time.
Side reactions with sensitive functional groups.For base-sensitive substrates, use the milder Masamune-Roush conditions.

Experimental Protocols

Protocol 1: General Procedure for (E)-Selective HWE Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation of the Phosphonate Carbanion: To a solution of the phosphonate reagent (1.0-1.2 equivalents) in an anhydrous solvent (e.g., THF, DME) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., NaH, 1.0-1.2 equivalents) at 0 °C.

  • Stir the mixture for 30-60 minutes at 0 °C to ensure complete formation of the carbanion.

  • Reaction with the Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent to the phosphonate carbanion solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (E)-alkene.

Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Reaction

This protocol is specifically for achieving high (Z)-selectivity.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carbanion Formation: Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents, as a solution in THF or toluene) to the cooled solution and stir for 20 minutes.

  • Add a solution of the bis(2,2,2-trifluoroethyl) phosphonoacetate reagent (1.1 equivalents) in anhydrous THF to the reaction mixture and stir for 30-60 minutes at -78 °C.

  • Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.[7]

Visualizing the Reaction Pathway

The stereochemical outcome of the HWE reaction is determined by the relative stability of the transition states leading to the (E)- and (Z)-alkenes.

HWE_Stereoselectivity cluster_E Thermodynamic Pathway (favors E-alkene) cluster_Z Kinetic Pathway (favors Z-alkene) E_Start Phosphonate + Aldehyde E_TS_E Lower Energy Transition State E_Start->E_TS_E Equilibration E_Intermediate_E Thermodynamically Favored Intermediate E_TS_E->E_Intermediate_E E_Product (E)-Alkene E_Intermediate_E->E_Product Elimination Z_Start Modified Phosphonate + Aldehyde Z_TS_Z Higher Energy Transition State Z_Start->Z_TS_Z Rapid Addition Z_Intermediate_Z Kinetically Favored Intermediate Z_TS_Z->Z_Intermediate_Z Z_Product (Z)-Alkene Z_Intermediate_Z->Z_Product Fast Elimination

Caption: Control of Stereoselectivity in HWE Reactions

Data Summary: Impact of Reaction Conditions on Stereoselectivity

The following table summarizes the influence of various reaction parameters on the stereochemical outcome of the HWE reaction.

Parameter Condition for High (E)-Selectivity Condition for High (Z)-Selectivity Rationale
Phosphonate Reagent Standard dialkyl phosphonoacetatesStill-Gennari or Ando reagents with electron-withdrawing groups[5][6][7][11]Electron-withdrawing groups accelerate elimination, favoring kinetic (Z)-product.[5]
Reaction Temperature Higher temperatures (e.g., 23 °C)[1][3]Low temperatures (e.g., -78 °C)[7]Higher temperatures allow for equilibration to the more stable (E)-intermediate.[1]
Base NaH, LiCl/amine (Masamune-Roush)[3][4][5][6]KHMDS/18-crown-6[2][5][7]Strong, non-coordinating bases at low temperatures favor kinetic control.
Cation Li⁺ > Na⁺ > K⁺ (for disubstituted alkenes)[1]K⁺ (with crown ether)The nature of the cation influences the geometry of the intermediate.
Aldehyde Structure Sterically bulky aldehydes[1]Less influential than other factorsSteric hindrance can favor the less crowded (E)-transition state.

References

Technical Support Center: Scaling Up Diethyl (chloromethyl)phosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions involving diethyl (chloromethyl)phosphonate. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot or production-scale synthesis. As your virtual application scientist, I will provide field-proven insights and troubleshooting strategies to help you navigate the complexities of scale-up, ensuring your process is safe, efficient, and reproducible.

The transition from a 100 mL round-bottom flask to a 100 L reactor is not merely a linear increase in volume. It introduces new variables in heat transfer, mass transfer, and reaction kinetics that can dramatically affect yield, purity, and safety. This guide is structured to address these challenges head-on, moving from general best practices to specific, actionable troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common questions and considerations that arise before and during the scale-up process.

Q1: What are the primary challenges when scaling up Horner-Wadsworth-Emmons (HWE) reactions involving this compound?

When scaling up the HWE reaction, the primary challenges shift from simple procedural execution to managing process parameters.[1] The key concerns are:

  • Thermal Management: The initial deprotonation of the phosphonate is often highly exothermic. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making it harder to dissipate heat. Uncontrolled exotherms can lead to side reactions, product degradation, or even a dangerous thermal runaway.[2][3]

  • Mixing Efficiency: Ensuring homogeneity is critical. Inadequate mixing can create "hot spots" of high reagent concentration, leading to localized side reactions and inconsistent product quality. The viscosity of the reaction mixture can also change, further challenging mixing.

  • Reagent Addition Rates: In the lab, you might add a reagent "dropwise." At scale, this translates to a carefully controlled addition rate (e.g., L/hour) that must be optimized to keep the reaction temperature within a specific range.

  • Workup and Purification: Handling large volumes of solvents and aqueous washes presents logistical challenges. Emulsion formation can be a significant issue. Purification methods must also be scalable; chromatography is often impractical, making distillation or crystallization the preferred methods.[4][5]

Q2: How do I select the appropriate base for a large-scale HWE reaction?

The choice of base is critical and involves a trade-off between reactivity, safety, cost, and ease of handling.

  • Sodium Hydride (NaH): Commonly used in the lab, NaH is a strong, inexpensive base. However, at scale, its use as a solid dispersion in mineral oil can be problematic. It poses a significant fire risk, reacts violently with water, and the solid nature can cause mixing and dosing issues.[6]

  • Alkali Metal Alkoxides (e.g., NaOEt, KOtBu): These are often a better choice for scale-up. They are soluble in organic solvents, easier to dose as solutions, and generally more manageable. However, they are more basic and can sometimes promote side reactions like claisen condensation if your substrate is an ester.

  • Lithium Diisopropylamide (LDA) or Hexamethyldisilazides (KHMDS, LiHMDS): These strong, non-nucleophilic bases are excellent for sensitive substrates but are significantly more expensive.[4] Their use is typically reserved for high-value products where yield and purity are paramount. For achieving high (Z)-selectivity (the Still-Gennari modification), using KHMDS with 18-crown-6 is effective but adds complexity and cost.[7]

Q3: What are the most common impurities and how can they be minimized at scale?

Common impurities often stem from starting materials or side reactions.

  • Unreacted Starting Materials: Monitor the reaction to completion (e.g., via in-process controls like HPLC or GC) to avoid carrying unreacted phosphonate or aldehyde into the final product.[8]

  • Michaelis-Arbuzov Byproducts: If the reaction temperature is too high or if certain catalysts are present, side reactions reminiscent of the Michaelis-Arbuzov reaction can occur.[9][10]

  • Hydrolysis Products: this compound and the resulting olefin can be sensitive to hydrolysis, especially during aqueous workup if the pH is not controlled.

  • Solvent Residues: Ensure solvents are thoroughly removed during downstream processing, especially if the product is intended for pharmaceutical use.[5]

Minimization strategies include using high-purity starting materials, maintaining strict temperature control, ensuring an inert atmosphere to prevent moisture contamination, and optimizing the workup procedure.[5]

Q4: Is vacuum distillation or column chromatography better for purification at scale?

For multi-kilogram quantities, vacuum distillation is almost always preferred over column chromatography.[4]

  • Column Chromatography: Is expensive, time-consuming, and generates large amounts of solvent waste. It is generally not economically viable for large-scale production unless the product is of extremely high value.

  • Vacuum Distillation: Is a much more scalable and cost-effective technique for purifying liquid products like the olefins typically produced from HWE reactions.[11] However, it's crucial to ensure the product is thermally stable at the required distillation temperatures to prevent degradation.[5]

Section 2: Troubleshooting Guide for Scaled-Up Reactions

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your scale-up campaign.

Problem 1: Low or Stalled Reaction Yield

You've scaled your reaction from 10g to 1kg, and the yield has dropped from 90% to 50%.

start Low Yield Observed q1 Was deprotonation complete? (Check IPC/quench sample) start->q1 s1 Increase base equivalents. Extend addition/hold time. Verify base quality. q1->s1 No q2 Are reagents pure? (Check CoA, re-analyze) q1->q2 Yes end Yield Optimized s1->end s2 Purify starting materials. Ensure strict anhydrous conditions. q2->s2 No q3 Was temperature maintained? (Review batch record) q2->q3 Yes s2->end q3->q2 Yes s3 Improve cooling efficiency. Reduce reagent addition rate. Use a reaction calorimeter. q3->s3 No s4 Investigate side reactions via GC-MS/LC-MS. Adjust conditions (temp, solvent) to disfavor them. q3->s4 Yes s3->end s4->end

Caption: Decision tree for troubleshooting low reaction yield.

  • Potential Cause A: Incomplete Deprotonation. The phosphonate carbanion is the key nucleophile.[12] If it's not fully formed, the reaction will not proceed to completion.

    • Solution: Before adding the aldehyde, take a small, quenched sample of the reaction mixture and analyze it (e.g., by ³¹P NMR or LC-MS) to confirm the disappearance of the starting phosphonate. At scale, you may need to increase the equivalents of base slightly or extend the base addition/stirring time to ensure full anion formation.

  • Potential Cause B: Poor Temperature Control. An unexpected exotherm can "run away," leading to the formation of undesired byproducts.

    • Solution: Review the batch temperature logs. If a significant temperature spike occurred, the primary solution is to slow the reagent addition rate. For future scale-ups, performing reaction calorimetry on a small scale can predict the thermal output and help you design an adequate cooling protocol.[2]

  • Potential Cause C: Impure or Wet Reagents. Water is the enemy of phosphonate carbanions. Any moisture in the reagents or solvent will quench the anion, reducing your effective yield.

    • Solution: Always use high-purity, anhydrous solvents. Verify the purity and water content of your this compound and aldehyde/ketone before use. Ensure your reactor is thoroughly dried and operated under a strict inert atmosphere (Nitrogen or Argon).

Problem 2: Poor or Flipped E/Z Stereoselectivity in HWE Reaction

Your lab-scale process reliably produced the (E)-alkene, but the pilot batch gave a 1:1 mixture of E/Z isomers.

  • Potential Cause A: Change in Thermodynamic vs. Kinetic Control. The stereochemical outcome of the HWE reaction is a classic case of kinetic versus thermodynamic control.[12] The (Z)-alkene is often the kinetic product (formed faster, especially at low temperatures), while the more stable (E)-alkene is the thermodynamic product.

    • Solution:

      • To Favor (E)-Alkene (Thermodynamic): Ensure the reaction intermediates have enough time and thermal energy to equilibrate to the most stable configuration. This typically means using a weaker base (like NaH or NaOEt), a protic solvent if possible (though often not compatible with the carbanion), and allowing the reaction to run at a moderate temperature (e.g., 25-50 °C) after the initial addition.[12][13]

      • To Favor (Z)-Alkene (Kinetic): Use conditions that prevent equilibration. This is the basis of the Still-Gennari modification, which uses highly dissociating conditions (KHMDS + 18-crown-6) and very low temperatures (-78 °C) to trap the kinetic intermediate.[7] If your scaled process is running colder than intended or using a different base/solvent system, you may be inadvertently favoring the kinetic (Z)-product.

  • Potential Cause B: Cation Effects. The counter-ion of the base (e.g., Li+, Na+, K+) can influence the geometry of the transition state.

    • Solution: Be consistent with your choice of base between scales. A switch from an LDA (Li+) based process to a KHMDS (K+) based process can alter selectivity. If you must change the base, run small-scale equivalency experiments first.

Problem 3: Difficult Workup and Product Isolation

The reaction is complete, but you are facing issues with phase separation, emulsions, or isolating a pure product.

  • Potential Cause A: Persistent Emulsions. Phosphonate byproducts can act as surfactants, stabilizing emulsions during aqueous workup.

    • Solution: Add a saturated brine (NaCl solution) during the aqueous wash. This increases the ionic strength of the aqueous phase, helping to break the emulsion. If the problem persists, consider a different workup solvent or, in challenging cases, centrifugation.

  • Potential Cause B: Water-Soluble Byproducts. The dialkyl phosphate byproduct of the HWE reaction is designed to be water-soluble, which is a key advantage over the Wittig reaction.[1] However, if not thoroughly removed, it can contaminate the product.

    • Solution: Perform multiple aqueous washes. Check the pH of the aqueous layer and adjust if necessary to ensure the phosphate salt is in its most water-soluble form.

  • Potential Cause C: Product is Thermally Unstable. You attempt vacuum distillation, but the product decomposes.

    • Solution: First, confirm the identity of the "decomposed" material. It could be a polymerization product. Lower the distillation pressure to reduce the required pot temperature. Consider a shorter path distillation apparatus (like a Kugelrohr at lab scale or a wiped-film evaporator at pilot scale) to minimize the time the product spends at high temperatures.

Parameter Lab Scale (100 mL Flask) Pilot Scale (100 L Reactor) Key Rationale for Change
Heat Transfer High surface area/volume ratio; fast heating/cooling.Low surface area/volume ratio; slow heat dissipation.Heat generated scales with volume (³), but heat removal scales with surface area (²). This mismatch is a primary safety concern.[2]
Mixing Magnetic stir bar; rapid homogenization.Impeller/baffles; potential for dead zones.Mechanical stirring must be designed to ensure full turnover and prevent localized concentration gradients.
Addition Control Manual dropwise addition via funnel.Metering pump with controlled rate (e.g., kg/hr ).Addition rate becomes a critical process parameter to control the reaction exotherm and ensure safety.
Purification Flash chromatography, simple distillation.Vacuum distillation, crystallization, liquid-liquid extraction.Methods must be efficient, cost-effective, and capable of handling large volumes.[4][5]
Safety Fume hood, standard PPE.Process hazard analysis (PHA), reactor safety interlocks, rupture discs.The potential consequences of a failure (e.g., thermal runaway) are far greater, requiring engineered safety controls.
Table 1. Comparison of Key Process Parameters between Lab and Pilot Scale.
Section 3: Safety at Scale - Managing Thermal Hazards

This compound itself is an irritant, and appropriate PPE (gloves, safety glasses) should always be worn.[14][15] However, the most significant danger in scaling up these reactions is the risk of thermal runaway .

Understanding the Risk

A thermal runaway is a positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn releases heat even faster.[3] In a large reactor that cannot dissipate this heat effectively, the temperature and pressure can rise to dangerous levels, potentially causing a fire, explosion, or reactor breach.

start Plan to Scale Up step1 Step 1: Reaction Calorimetry (ARC/DSC) Determine heat of reaction (ΔHr) and onset temperature. start->step1 step2 Step 2: Calculate Adiabatic Temperature Rise (ΔT_ad) ΔT_ad = ΔHr / m * Cp step1->step2 q1 Is ΔT_ad > 50°C? step2->q1 s1 High Risk: Process is not 'Heat Flow' limited. Requires robust engineered controls. q1->s1 Yes s2 Lower Risk: Process is 'Dose' limited. Manageable with standard controls. q1->s2 No step3 Step 3: Design Process Controls - Set max addition rate based on reactor cooling capacity. - Implement temperature interlocks. - Prepare emergency quench plan. s1->step3 s2->step3 end Safe Scale-Up Protocol step3->end

Caption: A simplified workflow for assessing thermal hazards before scale-up.

Mitigation Strategies:
  • Quantify the Hazard: Before any large-scale experiment, use techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to determine the total heat of reaction and the temperature at which a self-heating reaction begins.

  • Control the Addition: The safest approach for exothermic reactions is a "semi-batch" process. This means one reagent (e.g., the aldehyde) is added slowly to the other (the phosphonate anion) at a rate that allows the reactor's cooling system to comfortably remove the generated heat, maintaining a stable internal temperature.

  • Engineered Controls: Ensure the reactor is equipped with adequate cooling jackets, an emergency quenching system (e.g., a pre-charged vessel with acetic acid), and pressure relief devices (rupture disc, relief valve).

  • Have a Quench Plan: Know what to do if the temperature starts to rise uncontrollably. The plan should detail what to add to the reactor to stop the reaction (the "quench agent") and the procedure for doing so safely.

Section 4: Example Protocol - Scaled-Up HWE Synthesis of Diethyl (2-phenylethenyl)phosphonate

This protocol is for illustrative purposes. All quantities and parameters must be optimized and validated for your specific equipment and safety procedures.

Reaction: this compound + Benzaldehyde → Diethyl (2-phenylethenyl)phosphonate

  • Reactor Preparation: A 50 L, glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel is rendered inert by purging with dry nitrogen.

  • Solvent Charge: Charge 20 L of anhydrous THF to the reactor and cool to 0 °C.

  • Base Preparation: In a separate, inerted vessel, prepare a solution of sodium ethoxide (1.1 eq) in THF.

  • Phosphonate Addition: Add this compound (1.0 eq) to the cold THF in the main reactor.

  • Deprotonation: Slowly add the sodium ethoxide solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Stir for an additional hour at 0-5 °C after the addition is complete.

  • Aldehyde Addition: Add benzaldehyde (1.05 eq) via the addition funnel over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-18 hours. Monitor for completion by GC or LC-MS.

  • Quench: Once complete, cool the reactor to 10 °C and slowly add 10 L of a 10% aqueous ammonium chloride solution to quench the reaction.

  • Workup: Separate the organic layer. Wash the organic layer with 2 x 5 L of saturated brine.

  • Isolation: Concentrate the organic layer under reduced pressure to remove the THF. The resulting crude oil can be purified by vacuum distillation to yield the final product.

Section 5: References
  • Organic Syntheses. Diethyl (Dichloromethyl)phosphonate. Available from: --INVALID-LINK--. (Provides examples of large-scale preparations, workup, and purification by distillation).

  • Thermo Fisher Scientific. This compound, 98%, Thermo Scientific. Available from: --INVALID-LINK--. (Provides safety and handling information).

  • Benchchem. Application Notes and Protocols for Phosphonate-Based Scale Inhibitors in Industrial Processes. Available from: --INVALID-LINK--. (General protocols for handling phosphonates).

  • Royal Society of Chemistry. Green phosphonate chemistry – Does it exist?. Available from: --INVALID-LINK--. (Discusses modern synthetic methods for phosphonates).

  • Benchchem. How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate. Available from: --INVALID-LINK--. (Details common impurities and purification strategies like chromatography and distillation).

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. (Comprehensive review of HWE mechanism, although not directly cited, this is a foundational reference).

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. (Details the mechanism of a potential side reaction).

  • Organic Syntheses. Diethyl Benzylphosphonate. Available from: --INVALID-LINK--. (Discusses scale-up challenges of related phosphonate syntheses).

  • White International. PHOSPHONATES (ATMP.5NA) Safety Data Sheet. Available from: --INVALID-LINK--. (Example of an industrial safety data sheet for phosphonates).

  • TCI Chemicals. TCI Practical Example: Addition of Phosphoric Ester Group Using Di-tert-butyl Chloromethyl Phosphate. Available from: --INVALID-LINK--. (Shows practical use of strong bases like NaH in related chemistry).

  • Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent. Available from: --INVALID-LINK--. (Highlights reaction monitoring by TLC, a scalable concept).

  • ChemicalBook. This compound MSDS. Available from: --INVALID-LINK--. (Provides specific safety data for the title compound).

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: --INVALID-LINK--. (Excellent overview of the HWE mechanism and stereoselectivity).

  • Sigma-Aldrich. Diethyl chloromethylphosphonate 97. Available from: --INVALID-LINK--. (Provides physical properties and safety information).

  • GSRS. This compound. Available from: --INVALID-LINK--. (Chemical identification information).

  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. Available from: --INVALID-LINK--. (Compares HWE to Wittig and discusses advantages for purification).

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: --INVALID-LINK--. (Details reaction mechanism and conditions for stereocontrol).

  • Supporting Information for Alcohol-Based Michaelis-Arbuzov Reaction. Available from: --INVALID-LINK--. (Provides detailed experimental procedures for related reactions).

  • Google Patents. Process for the purification of dialkylphosphorochloridothioates. Available from: --INVALID-LINK--. (Illustrates industrial purification strategies for similar organophosphorus compounds).

  • Reddit. Question about Horner-Wadsworth-Emmons workup. Available from: --INVALID-LINK--. (Informal discussion showing real-world challenges with HWE purification).

  • Sigma-Aldrich. Diethyl chloromethylphosphonate 97 (alternate). Available from: --INVALID-LINK--. (Product specification sheet).

  • Organic Chemistry Portal. Wittig-Horner Reaction. Available from: --INVALID-LINK--. (Notes the ease of byproduct removal).

  • UNH Scholars' Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors. Available from: --INVALID-LINK--. (Example of Arbuzov chemistry in a research setting).

  • ACS Publications. Commercial and Purified Phosphonate Scale Inhibitors. Available from: --INVALID-LINK--. (Discusses behavior of phosphonates in industrial applications).

  • MDPI. Review of Phosphorus-Based Polymers for Mineral Scale and Corrosion Control. Available from: --INVALID-LINK--. (Background on industrial use of phosphonates).

  • ACS Publications. A Novel Synthesis of Phosphonates from Diethyl (Trichloromethyl)phosphonate. Available from: --INVALID-LINK--. (Related synthetic chemistry).

  • Wikipedia. Diethyl phosphorochloridate. Available from: --INVALID-LINK--. (Information on a related, hazardous organophosphorus reagent).

  • RSC Publishing. Exceptionally halogenophilic phosphinites in Arbuzov reactions. Available from: --INVALID-LINK--. (Discusses side reactions in Arbuzov chemistry).

  • Ufine Battery. Examining the Risk of Thermal Runaway in Lithium Iron Phosphate Battery Under Real-World Conditions. Available from: --INVALID-LINK--. (Analogy for thermal runaway concepts, though in a different field).

  • NIH National Library of Medicine. Study on the Multi-Stage Evolution of Thermal Runaway. Available from: --INVALID-LINK--. (Detailed study on the progression of thermal runaway).

  • ResearchGate. Revealing the Thermal Runaway Behavior of Lithium Iron Phosphate Power Batteries. Available from: --INVALID-LINK--. (Discusses factors that can trigger thermal runaway).

  • Ufine Battery. LiFePO4 Thermal Runaway: Causes, Hazards, Solutions. Available from: --INVALID-LINK--. (Overview of causes and hazards of thermal runaway).

  • Sandia National Laboratories. Thermal Runaway Risks for Li-ion Batteries in Energy Storage Systems. Available from: --INVALID-LINK--. (Discusses risk assessment for thermal runaway).

References

Technical Support Center: Monitoring Reaction Progress with TLC & GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on monitoring reaction progress using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is structured to address specific issues you might encounter, explaining not just the steps but the scientific reasoning behind them.

Introduction to Reaction Monitoring

Monitoring the progress of a chemical reaction is fundamental to synthetic chemistry. It allows you to determine when a reaction is complete, identify the formation of byproducts, and optimize reaction conditions for yield and purity. Two powerful and widely used techniques for this purpose are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Choosing the Right Tool: TLC vs. GC-MS

  • TLC is a rapid, inexpensive, and qualitative technique ideal for quick checks at the bench.[1][2] It's excellent for determining the presence or absence of starting materials and products.[1][3]

  • GC-MS is a more sophisticated, quantitative technique that separates compounds and provides structural information.[4][5] It is the method of choice when you need to identify unknown byproducts or quantify the components of a complex mixture.

Thin-Layer Chromatography (TLC)

Core Principles

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent).[6] Polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf).[1] Non-polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf.

Step-by-Step Experimental Protocol
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[1][3] Never use a pen, as the ink can chromatograph with your sample.[7]

  • Spotting:

    • Dissolve a small amount of your starting material and reaction mixture in a volatile solvent.

    • Using a capillary tube, spot the starting material, a "co-spot" (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.[8][9] The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane.[8][9]

    • Keep the spots small (1-2 mm in diameter) to prevent band broadening and poor separation.[8][10]

  • Developing the Plate:

    • Place a small amount of the chosen eluent (mobile phase) in a developing chamber, ensuring the solvent level is below the baseline on your TLC plate.[3][7]

    • It is often beneficial to place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which promotes even solvent front migration.[3][11]

    • Carefully place the TLC plate in the chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.[2]

    • Visualize the spots. Common methods include:

      • UV Light: If your compounds are UV-active, they will appear as dark spots under a UV lamp.[1]

      • Staining: If compounds are not UV-active, the plate can be dipped into a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate) and gently heated to reveal the spots.[12]

  • Interpreting the Results:

    • The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot corresponding to the product has appeared.[3][9]

    • Calculate the Retention Factor (Rf) for each spot:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]

    • An ideal separation will have Rf values between 0.15 and 0.85.[6]

Visual Workflow: TLC

TLC_Workflow prep 1. Prepare Plate (Draw Baseline) spot 2. Spot Samples (Reactant, Co-spot, Mixture) prep->spot develop 3. Develop Plate (in Solvent Chamber) spot->develop visualize 4. Visualize Spots (UV Light or Stain) develop->visualize interpret 5. Interpret Results (Calculate Rf, Assess Completion) visualize->interpret

Caption: A standard workflow for monitoring a reaction using TLC.

Troubleshooting TLC Issues
ProblemPotential Cause(s)Solution(s)
Spots are streaking Sample is too concentrated (overloaded).[7][13]Dilute the sample before spotting.
The chosen solvent system is inappropriate.[7]Change the polarity of the eluent.
The sample is unstable on the silica gel.[14]Consider using an alternative stationary phase like alumina or running a 2D TLC to check for decomposition.[14]
No spots are visible Sample concentration is too low.[7][15]Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7][15]
The compound is not UV-active.Use a chemical stain for visualization.[15]
The compound may have evaporated.This can be an issue with very volatile compounds.[15]
Spots remain at the baseline (Rf ≈ 0) The eluent is not polar enough.[15]Increase the proportion of the polar solvent in your mobile phase.[15]
Spots run with the solvent front (Rf ≈ 1) The eluent is too polar.[15]Decrease the proportion of the polar solvent or choose a less polar solvent system.[15]
Uneven solvent front The TLC plate is touching the side of the chamber or the filter paper.[7]Ensure the plate is centered in the chamber and not touching the sides.
The chamber was not properly saturated with solvent vapor.Add a piece of filter paper to the chamber to ensure saturation.[11]
TLC FAQs
  • Q1: How do I choose the right solvent system?

    • A good starting point for many organic compounds is a 1:1 mixture of hexane and ethyl acetate.[6][10] You can then adjust the ratio to achieve an optimal Rf value for your starting material, ideally around 0.3-0.4, to allow room for the product to appear.[2][8]

  • Q2: What does it mean if my reactant and product have very similar Rf values?

    • This indicates that the two compounds have very similar polarities. Try testing different solvent systems to improve separation.[14] Sometimes, a small change, like adding a few drops of acetic acid or triethylamine, can significantly impact the separation. The co-spot is especially important in this scenario to confirm if you have one spot or two overlapping ones.[8][14]

  • Q3: My reaction is in a high-boiling solvent like DMF or DMSO, and my TLC is just a smear. What can I do?

    • High-boiling solvents can interfere with the chromatography. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the residual solvent before developing the plate.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

Core Principles

GC-MS combines two powerful analytical techniques. Gas Chromatography (GC) separates volatile and semi-volatile compounds in a sample based on their boiling points and interactions with a stationary phase within a long, thin column.[16] Compounds with lower boiling points and weaker interactions travel through the column faster. As each compound elutes from the GC column, it enters the Mass Spectrometer (MS), which ionizes the molecules, separates the ions based on their mass-to-charge ratio (m/z), and detects them. The result is a chromatogram showing peaks for each separated compound and a mass spectrum for each peak, which acts as a molecular fingerprint.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • The sample must be volatile and thermally stable.[17]

    • Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, hexane, ethyl acetate).[17][18] Water and non-volatile solvents should be avoided.[4][17]

    • Filter or centrifuge the sample to remove any particulates that could clog the injector or column.[17][18]

    • For non-volatile or polar compounds (e.g., those with -OH, -NH, -COOH groups), a derivatization step may be necessary to increase volatility.[19][20] This involves chemically modifying the compound, for example, through silylation or esterification.[20][21]

  • Instrument Setup:

    • Injector: Set the injector temperature high enough to rapidly vaporize the sample without causing thermal decomposition.

    • Column: Choose a column with a stationary phase that provides good separation for your compounds of interest.

    • Oven Program: A temperature program is typically used, starting at a lower temperature and ramping up. This allows for the separation of compounds with a wide range of boiling points.[16]

    • MS Detector: Ensure the MS is tuned and calibrated. Set the acquisition parameters (mass range, scan speed).

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC.

    • The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Data Analysis:

    • Chromatogram: Monitor the disappearance of the peak corresponding to the starting material and the appearance of the product peak.

    • Mass Spectrum: Compare the mass spectrum of the product peak to a library database (like NIST or Wiley) or to a known standard to confirm its identity.[22] The fragmentation pattern provides crucial structural information.

Visual Workflow: GC-MS

GCMS_Workflow prep 1. Prepare Sample (Dilute, Filter, Derivatize if needed) inject 2. Inject Sample (Vaporized in GC Inlet) prep->inject separate 3. GC Separation (Based on Volatility/Polarity) inject->separate detect 4. MS Detection (Ionization & Mass Analysis) separate->detect analyze 5. Analyze Data (Chromatogram & Mass Spectra) detect->analyze

Caption: A standard workflow for monitoring a reaction using GC-MS.

Troubleshooting GC-MS Issues
ProblemPotential Cause(s)Solution(s)
No peaks or very small peaks Injection problem (e.g., blocked syringe).[23]Clean or replace the syringe. Verify autosampler operation.[23]
Sample concentration is too low.[23]Prepare a more concentrated sample.
MS detector is not tuned or has a fault.[23]Perform an MS tune and check for vacuum leaks.[23][24]
Peak tailing or fronting Tailing: Active sites in the inlet liner or column.[24][25]Use a deactivated liner, trim the front end of the column, or replace the column.[24][25]
Fronting: Column overload due to sample being too concentrated.[24][25]Dilute the sample or use a higher split ratio during injection.[25]
Poor peak resolution Inadequate GC method (e.g., temperature ramp is too fast).[16][25]Optimize the oven temperature program; a slower ramp can improve separation.[16][25]
Incorrect column choice.Select a column with a different stationary phase that offers better selectivity for your analytes.[26]
Carrier gas flow rate is not optimal.[16]Adjust the carrier gas flow rate to its optimal velocity for the best efficiency.[16]
Ghost peaks / Carryover Contamination from a previous injection.Run a solvent blank. Clean the inlet and syringe.[23]
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.
Baseline noise or drift Contaminated carrier gas or gas leaks.[27][28]Check for leaks and ensure high-purity gases and traps are used.[27][28]
Column bleed at high temperatures.[27]Ensure you are not exceeding the column's maximum operating temperature. Condition the column properly.
GC-MS FAQs
  • Q1: How can I improve the separation between two peaks that are very close together?

    • To improve resolution, you can:

      • Decrease the temperature ramp rate: A slower ramp gives more time for compounds to separate.[16]

      • Use a longer column: This increases the interaction time with the stationary phase.[16][29]

      • Use a narrower diameter column: This generally increases separation efficiency.[26]

      • Change the stationary phase: Select a column with a different polarity to alter the selectivity of the separation.[26]

  • Q2: What is the purpose of derivatization?

    • Derivatization is a chemical modification process used to make compounds suitable for GC analysis.[19] It is primarily used to:

      • Increase volatility: By masking polar functional groups like -OH and -COOH, which would otherwise cause strong intermolecular hydrogen bonding.[19][20]

      • Improve thermal stability: To prevent compounds from decomposing in the hot injector.[20]

      • Enhance detectability: By introducing groups that give a stronger signal in the detector.[30]

  • Q3: Why do I see a large solvent peak at the beginning of my chromatogram?

    • This is the peak from the solvent used to dissolve your sample. It is normal. However, if it is excessively broad or tailing, it can interfere with early-eluting peaks. To minimize this, you can use a "solvent delay" setting on the MS, which turns off the detector filament for the first few minutes while the solvent passes through, preventing it from being saturated.

Comparative Summary: TLC vs. GC-MS

FeatureThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by polarity.Separation by volatility, detection by mass-to-charge ratio.
Information Qualitative (presence/absence of spots, Rf value).Quantitative (peak area) and Qualitative (retention time, mass spectrum for structural info).
Speed Very fast (5-20 minutes per sample).Slower (15-60+ minutes per sample).
Cost Very low cost per sample.High initial instrument cost and higher running costs.
Sample Type Wide range of compounds, including non-volatile.Only for volatile and thermally stable compounds (or those that can be derivatized).
Sensitivity Microgram (µg) level.Nanogram (ng) to picogram (pg) level.
Primary Use Rapid, real-time reaction monitoring at the bench.[1]Detailed analysis, impurity profiling, structure confirmation, and quantification.[4]

References

Technical Support Center: Diethyl (chloromethyl)phosphonate Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diethyl (chloromethyl)phosphonate. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and environmentally responsible disposal of this reagent. The following information synthesizes established safety protocols with practical, field-proven insights to address common challenges encountered during experimental work.

I. Core Principles of Safe Handling

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4] Understanding its properties is paramount to safe laboratory practice. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

II. Troubleshooting Guide: Common Issues in Handling and Storage

This section addresses potential problems that may arise during the use and storage of this compound, providing systematic solutions to mitigate risks.

Problem Potential Cause(s) Corrective Action(s)
Unexpected Color Change or Precipitation in Stored Reagent 1. Contamination from improper handling or a compromised container seal. 2. Degradation due to exposure to moisture, light, or incompatible materials. 3. Reaction with atmospheric water over time.1. Immediately cease use of the suspect reagent. 2. Segregate the container in a secondary containment unit within a fume hood. 3. Evaluate the integrity of the container seal. 4. If contamination is suspected, dispose of the reagent as hazardous waste following institutional guidelines.[5] 5. For future prevention, ensure containers are tightly sealed after each use and stored in a cool, dry, and dark place.[1][5][6]
Spill of this compound 1. Accidental knocking over of the container. 2. Improper pouring or transfer technique. 3. Failure of the storage container.1. Immediate Action: Evacuate non-essential personnel from the area.[3] 2. Ventilation: Ensure the area is well-ventilated; use a fume hood if the spill is contained within one. 3. PPE: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] For larger spills, respiratory protection may be necessary. 4. Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5][7] Do not use combustible materials like paper towels as the primary absorbent. 5. Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[7] 6. Decontamination: Clean the spill area with soap and water, followed by a rinse.[6] For extensive decontamination, refer to established protocols.[8]
Skin or Eye Contact 1. Inadequate PPE. 2. Splashing during transfer or reaction quenching.1. Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[1][2] 2. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.

III. Frequently Asked Questions (FAQs)

This section provides direct answers to common questions regarding the handling and disposal of this compound waste.

1. What are the primary hazards associated with this compound?

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][4] It is a combustible liquid with a flashpoint of 86°C (186.8°F). Upon decomposition, it can release toxic fumes of phosphorus oxides and hydrogen chloride gas.[3][9]

2. What type of gloves and eye protection should I wear when handling this chemical?

Chemical-resistant gloves (e.g., nitrile or neoprene) and tightly fitting safety goggles or a face shield are mandatory to prevent skin and eye contact.[1][5]

3. How should I properly store this compound?

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][5][10] The recommended storage temperature is between 2-8°C.[2]

4. Can I dispose of small amounts of this compound waste down the drain?

No. Disposing of this compound or any hazardous chemical waste down the sewer system is strictly prohibited.[5][11] This practice can lead to environmental contamination and may violate local and federal regulations.[12][13]

5. What is the correct procedure for disposing of this compound waste?

All waste containing this compound must be treated as hazardous waste. Follow these steps:

  • Segregation: Collect waste in a dedicated, properly labeled, and sealed container.[7] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[7] Incineration at a permitted facility is a common disposal method for organophosphorus compounds.[7]

6. What should I do in case of a fire involving this compound?

For small fires, use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish the flames.[3] Do not use a direct water jet, as it may spread the fire.[3] For larger fires, evacuate the area and contact emergency services. Firefighters should wear self-contained breathing apparatus.[3]

IV. Experimental Workflow Visualization

The following diagram illustrates the decision-making process for handling a chemical spill of this compound.

G cluster_spill Chemical Spill Workflow spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small & Contained? assess->small_spill ppe Don Appropriate PPE contain Contain Spill with Absorbent ppe->contain evacuate Evacuate Area notify Notify EHS/Supervisor evacuate->notify collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose dispose->notify small_spill->ppe Yes small_spill->evacuate No

Caption: Decision workflow for a this compound spill.

V. References

  • ECHEMI. (n.d.). Diethyl P-(trichloromethyl)phosphonate SDS, 866-23-9 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound 3167-63-3 wiki. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Diethyl chloromethylphosphonate 97%. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from --INVALID-LINK--

  • Htdchem. (2025, September 20). Essential Guidelines for Handling Phosphonate Derivatives Safely. Retrieved from --INVALID-LINK--

  • National Oceanic and Atmospheric Administration. (n.d.). DIETHYL CHLOROPHOSPHATE. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate, 95%. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2007, February 7). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024, March 15). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Diethyl chloromethylphosphonate 97%. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comprehensive Guide to the Proper Disposal of Diethyl [hydroxy(phenyl)methyl]phosphonate. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from --INVALID-LINK--

  • Stanford Environmental Health & Safety. (n.d.). Decontamination. Retrieved from --INVALID-LINK--

  • University of Tennessee Knoxville. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from --INVALID-LINK--

  • Ohio EPA. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban. Retrieved from --INVALID-LINK--

  • North Dakota Department of Environmental Quality. (n.d.). Hazardous Waste Compliance Guide. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Diethyl (chloromethyl)phosphonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Diethyl (chloromethyl)phosphonate

This compound is a versatile synthetic intermediate widely employed in organic chemistry, particularly in the Horner-Wadsworth-Emmons reaction for the synthesis of vinyl chlorides and other functionalized alkenes. Its utility in the construction of carbon-carbon bonds makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceutically active compounds. Accurate structural elucidation and purity assessment of this reagent are paramount for reproducible and reliable synthetic outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the molecular structure and connectivity. This guide will delve into the detailed ¹H and ¹³C NMR spectral analysis of this compound, offering insights into the interpretation of its unique spectral features.

¹H and ¹³C NMR Spectral Analysis of this compound

The structural features of this compound give rise to a distinct and informative NMR spectrum. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of ½, leads to characteristic couplings with neighboring protons and carbons, providing a wealth of structural information.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by two distinct sets of signals corresponding to the ethoxy and the chloromethyl protons.

  • Ethoxy Protons (-OCH₂CH₃): The two ethyl groups are chemically equivalent and give rise to a characteristic quartet and a triplet.

    • The methylene protons (-OCH₂) appear as a doublet of quartets around δ 4.22 ppm . The quartet splitting arises from the coupling to the adjacent methyl protons (³JHH ≈ 7.2 Hz). This quartet is further split into a doublet by the phosphorus nucleus (³JHP ≈ 8.2 Hz). This long-range coupling is a key indicator of the ethoxy group's proximity to the phosphorus center.

    • The methyl protons (-CH₃) resonate as a triplet at approximately δ 1.38 ppm with a coupling constant of ³JHH ≈ 7.2 Hz, due to coupling with the adjacent methylene protons. A small four-bond coupling to phosphorus (⁴JHP) may also be observed, often as a slight broadening of the triplet peaks.

  • Chloromethyl Protons (-CH₂Cl): The protons of the chloromethyl group are directly attached to a carbon bonded to the phosphorus atom. This results in a significant two-bond coupling to the phosphorus nucleus.

    • The chloromethyl protons appear as a doublet around δ 3.37 ppm with a characteristic coupling constant of ²JHP ≈ 10.5 Hz . The downfield chemical shift is a result of the deshielding effect of the adjacent electronegative chlorine atom and the phosphonate group.

Comparative NMR Analysis with Alternative Phosphonates

To better understand the unique spectral features of this compound, a comparison with structurally similar compounds is invaluable. Here, we compare its NMR data with that of diethyl (bromomethyl)phosphonate and diethyl ethylphosphonate.

CompoundProton Signal¹H Chemical Shift (δ, ppm)¹H MultiplicityJ-Coupling (Hz)¹³C Chemical Shift (δ, ppm)J-Coupling (Hz)
This compound -CH₂Cl ~3.37 d ²JHP ≈ 10.5 ~45.0 ¹JPC ≈ 150
-OCH₂CH₃ ~4.22 dq ³JHH ≈ 7.2, ³JHP ≈ 8.2 ~63.0 ²JPC ≈ 6.5
-OCH₂CH₃ ~1.38 t ³JHH ≈ 7.2 ~16.0 ³JPC ≈ 6.0
Diethyl (bromomethyl)phosphonate-CH₂Br~3.20d²JHP ≈ 11.0~28.0¹JPC ≈ 145
-OCH₂CH₃~4.15dq³JHH ≈ 7.1, ³JHP ≈ 8.0~63.5²JPC ≈ 6.8
-OCH₂CH₃~1.35t³JHH ≈ 7.1~16.2³JPC ≈ 5.9
Diethyl ethylphosphonate-PCH₂CH₃~1.80dq³JHH ≈ 7.6, ²JHP ≈ 18.0~18.0¹JPC ≈ 142
-PCH₂CH₃~1.10dt³JHH ≈ 7.6, ³JHP ≈ 20.0~6.0²JPC ≈ 4.0
-OCH₂CH₃~4.05dq³JHH ≈ 7.1, ³JHP ≈ 7.5~61.5²JPC ≈ 6.7
-OCH₂CH₃~1.32t³JHH ≈ 7.1~16.4³JPC ≈ 5.5

Key Observations from the Comparative Analysis:

  • Effect of the Halogen: The ¹H chemical shift of the methylene protons directly attached to the phosphorus is sensitive to the halogen substituent. The more electronegative chlorine in this compound causes a downfield shift (~3.37 ppm) compared to the bromine in diethyl (bromomethyl)phosphonate (~3.20 ppm). The ¹³C chemical shift of this carbon is also significantly affected, appearing more downfield for the chloro-substituted compound.

  • Alkyl vs. Halomethyl Group: Comparing this compound with diethyl ethylphosphonate highlights the strong deshielding effect of the chlorine atom. The -CH₂Cl protons and carbon are significantly downfield compared to the -PCH₂- protons and carbon of the ethyl group. Furthermore, the two-bond proton-phosphorus coupling (²JHP) is smaller for the chloromethyl group (~10.5 Hz) than for the ethyl group (~18.0 Hz).

In-Depth ¹³C NMR Spectrum Analysis of this compound

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, with the carbon-phosphorus couplings being particularly diagnostic.

  • Chloromethyl Carbon (-CH₂Cl): This carbon, being directly bonded to phosphorus, exhibits a large one-bond coupling constant (¹JPC ). This signal is expected to appear as a doublet around δ 45.0 ppm with a ¹JPC of approximately 150 Hz . The magnitude of ¹JPC is highly dependent on the hybridization and substitution of the carbon atom.

  • Ethoxy Carbons (-OCH₂CH₃):

    • The methylene carbon (-OCH₂) is two bonds away from the phosphorus atom and therefore shows a smaller two-bond coupling (²JPC ). This signal appears as a doublet around δ 63.0 ppm with a ²JPC of approximately 6.5 Hz .

    • The methyl carbon (-OCH₂CH₃) is three bonds removed from the phosphorus and exhibits a three-bond coupling (³JPC ). This signal is observed as a doublet at approximately δ 16.0 ppm with a ³JPC of about 6.0 Hz .

The consistent observation of these C-P couplings provides definitive evidence for the phosphonate structure.

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the this compound is fully soluble. Chloroform-d (CDCl₃) is a common and suitable choice.

  • Concentration: For ¹H NMR, prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Transfer: Dissolve the sample in the deuterated solvent in a small vial before transferring the solution to the NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

  • Internal Standard: If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) for referencing the chemical shifts to δ 0.00 ppm.

II. NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.

    • Pulse Angle: 30 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) will be required depending on the sample concentration.

III. Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automated baseline correction.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts and coupling constants.

Visualizing the Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and the key through-bond NMR couplings.

Caption: Key J-couplings in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. A thorough understanding of the chemical shifts and, in particular, the heteronuclear coupling constants with the phosphorus-31 nucleus is essential for its correct identification and for assessing its purity. The comparative analysis with other phosphonates further aids in the confident assignment of spectral features. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality NMR data, which is fundamental for any research or development activity involving this important synthetic reagent.

A Senior Application Scientist's Guide to Olefination: Diethyl (chloromethyl)phosphonate vs. Wittig Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. Among the most powerful methods to achieve this are the Wittig reaction and its subsequent refinement, the Horner-Wadsworth-Emmons (HWE) reaction. For researchers, scientists, and professionals in drug development, understanding the nuances and advantages of each method is crucial for efficient and selective synthesis.

This guide provides an in-depth comparison of the HWE reaction, with a focus on the versatile reagent diethyl (chloromethyl)phosphonate, and the classic Wittig reaction. We will explore the mechanistic underpinnings, practical advantages, and stereochemical outcomes of each, supported by comparative experimental data and detailed protocols.

Executive Summary: Key Advantages of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction presents several significant advantages over the traditional Wittig reaction, making it a preferred method in many synthetic applications. The primary benefits include:

  • Simplified Product Purification : The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed from the reaction mixture by a simple aqueous extraction.[1][2][3] In contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar and often crystalline solid that can be challenging to separate from the desired alkene product, frequently requiring column chromatography.[2]

  • Enhanced Nucleophilicity and Reactivity : The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides of the Wittig reaction.[1][4] This enhanced nucleophilicity allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions.[5]

  • Superior (E)-Alkene Selectivity : The HWE reaction, particularly with stabilized phosphonate carbanions, reliably favors the formation of the thermodynamically more stable (E)-alkene.[3][4] While stereoselectivity in the Wittig reaction is dependent on the stability of the ylide, the HWE reaction offers a more general and reliable route to (E)-alkenes.[6][7]

Mechanistic Divergence: The Root of Different Outcomes

The fundamental difference between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway. The Wittig reaction proceeds through a phosphonium ylide, while the HWE reaction utilizes a phosphonate carbanion.[4][6] This distinction dictates the intermediates formed and ultimately the stereochemical outcome and reaction efficiency.

The mechanism for both reactions is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate.[6][8] However, the stability and reactivity of the phosphorus reagents and intermediates differ significantly. In the HWE reaction, the phosphonate carbanion is more reactive, and the resulting phosphate byproduct is thermodynamically very stable, driving the reaction forward.[1][3]

G cluster_0 Wittig Reaction cluster_1 Horner-Wadsworth-Emmons (HWE) Reaction wittig_reagent Phosphonium Ylide (Ph₃P⁺-C⁻HR) oxaphosphetane_w Oxaphosphetane Intermediate wittig_reagent->oxaphosphetane_w + [2+2] Cycloaddition carbonyl_w Aldehyde/Ketone (R'₂C=O) carbonyl_w->oxaphosphetane_w alkene_w Alkene (R'₂C=CHR) oxaphosphetane_w->alkene_w Decomposition byproduct_w Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane_w->byproduct_w hwe_reagent Phosphonate Carbanion ((EtO)₂P(O)-C⁻HR) oxaphosphetane_h Oxaphosphetane Intermediate hwe_reagent->oxaphosphetane_h + [2+2] Cycloaddition carbonyl_h Aldehyde/Ketone (R'₂C=O) carbonyl_h->oxaphosphetane_h alkene_h Alkene (R'₂C=CHR) oxaphosphetane_h->alkene_h Decomposition byproduct_h Dialkyl Phosphate Salt ((EtO)₂P(O)O⁻) oxaphosphetane_h->byproduct_h

Caption: A diagram comparing the reaction pathways of the Wittig and HWE reactions.

Stereoselectivity: A Tale of Two Ylides

The most critical distinction for synthetic planning is stereoselectivity. The choice between a Wittig and an HWE reagent often comes down to the desired geometry of the final alkene.

  • Wittig Reaction : The stereochemical outcome is highly dependent on the stability of the phosphonium ylide.[6][9]

    • Non-stabilized Ylides (R = alkyl group): These ylides are highly reactive and typically react under kinetic control to yield predominantly the (Z)-alkene.[7][10][11]

    • Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂Et): These ylides are less reactive, allowing for equilibration of intermediates. The reaction is under thermodynamic control and produces the more stable (E)-alkene with high selectivity.[6][10][12]

  • Horner-Wadsworth-Emmons Reaction : This reaction almost exclusively uses stabilized phosphonate carbanions (where an electron-withdrawing group is attached to the carbanionic carbon). The reaction strongly favors the formation of the (E)-alkene, often with higher selectivity than the corresponding stabilized Wittig reagent.[3][4] For the synthesis of (Z)-alkenes using an HWE approach, modifications such as the Still-Gennari modification are required.[6]

Comparative Performance Data

The following table summarizes the expected performance of the HWE and Wittig reactions in the olefination of benzaldehyde.

FeatureHorner-Wadsworth-EmmonsWittig (Stabilized Ylide)Wittig (Unstabilized Ylide)
Phosphorus Reagent Triethyl phosphonoacetate(Carbethoxymethylene)triphenylphosphoraneBenzyltriphenylphosphonium ylide
Typical Substrate BenzaldehydeBenzaldehydeBenzaldehyde
Predominant Product Ethyl (E)-cinnamateEthyl (E)-cinnamate(Z)-Stilbene
Expected Yield >90%85-95%70-85%
Expected Selectivity >95% (E)-isomer>90% (E)-isomer>90% (Z)-isomer
Byproduct Diethyl phosphate (water-soluble)Triphenylphosphine oxide (organic-soluble)Triphenylphosphine oxide (organic-soluble)
Workup Complexity Simple aqueous extractionOften requires chromatographyOften requires chromatography

Special Application: this compound for Vinyl Chloride Synthesis

This compound is a particularly useful HWE reagent for the one-carbon homologation of aldehydes and ketones to vinyl chlorides. This transformation is challenging to achieve with high stereoselectivity using other methods. The HWE reaction with this reagent typically provides the corresponding vinyl chloride in good yield.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical comparison, we outline representative experimental protocols for the olefination of 4-methoxybenzaldehyde using both this compound and a Wittig reagent.

G start Start: Select Carbonyl and Phosphorus Reagent reagent_prep Reagent Preparation: Generate Ylide/Carbanion (e.g., add base like NaH or BuLi) start->reagent_prep reaction Olefination Reaction: Add Carbonyl Compound at controlled temperature (e.g., -78°C to RT) reagent_prep->reaction workup Reaction Workup: Quench reaction, perform extraction (aqueous for HWE, organic for Wittig) reaction->workup purification Purification: Dry organic layer, evaporate solvent, purify product (Chromatography often needed for Wittig) workup->purification analysis Analysis: Characterize product (NMR, GC-MS) Determine Yield and E/Z Ratio purification->analysis end End: Pure Alkene Product analysis->end

Caption: General workflow for a comparative olefination experiment.

Protocol 1: HWE Synthesis of 1-chloro-2-(4-methoxyphenyl)ethene

Reagents: this compound, Sodium Hydride (60% dispersion in mineral oil), 4-methoxybenzaldehyde, Tetrahydrofuran (THF, anhydrous).

  • Carbanion Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq). Suspend the NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add this compound (1.0 eq) dropwise via syringe. Causality Note: The phosphonate is added slowly to control the exothermic reaction and hydrogen gas evolution as the acidic α-proton is removed by the strong base.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the phosphonate carbanion.

  • Olefination: Cool the resulting solution back to 0 °C.

  • Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Causality Note: The water-soluble diethyl phosphate byproduct remains in the aqueous layer, simplifying purification.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Wittig Synthesis of 4-Methoxystyrene

Reagents: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, 4-methoxybenzaldehyde, Tetrahydrofuran (THF, anhydrous).

  • Ylide Formation: To a flame-dried, three-neck flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add n-BuLi (1.1 eq) dropwise. A characteristic deep yellow or orange color will develop, indicating the formation of the ylide. Causality Note: n-BuLi is a very strong, non-nucleophilic base required to deprotonate the relatively less acidic phosphonium salt compared to the phosphonate ester.

  • Stir the mixture at 0 °C for 1 hour.

  • Olefination: Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C. The ylide color should fade as it reacts.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification Challenge: The crude product will contain triphenylphosphine oxide. Purification almost always requires careful column chromatography on silica gel to separate the non-polar alkene product from the moderately polar triphenylphosphine oxide byproduct.

Conclusion

The Horner-Wadsworth-Emmons reaction offers significant practical and, in many cases, strategic advantages over the Wittig reaction.[2] Its key benefits of a water-soluble byproduct, enhanced reactivity of the phosphonate carbanion, and reliable (E)-alkene selectivity make it a more robust and efficient method for many olefination reactions.[2][3] While the Wittig reaction remains a valuable and indispensable tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for the stereoselective synthesis of (E)-alkenes and for reactions involving less reactive carbonyl compounds.[5][6] The use of specific reagents like this compound further expands the HWE utility to specialized transformations such as vinyl chloride synthesis.

References

A Comparative Guide to Diethyl (chloromethyl)phosphonate and Diethyl (bromomethyl)phosphonate in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with high stereocontrol.[1][2][3] This guide provides an in-depth comparison of two key reagents used in a specific application of the HWE reaction—the synthesis of vinyl halides: diethyl (chloromethyl)phosphonate and diethyl (bromomethyl)phosphonate. We will explore their relative reactivity, stability, and performance in olefination reactions, supported by mechanistic insights and experimental data, to offer practical guidance for researchers in reaction design and optimization.

Introduction: The Horner-Wadsworth-Emmons Reaction and the Role of Halomethylphosphonates

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[1][2][3] A significant advantage of the HWE reaction over the related Wittig reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[3][4] Furthermore, phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[1][2]

The reaction typically proceeds with high E-selectivity, a feature attributed to the thermodynamic stability of the anti-periplanar arrangement of the substituents in the transition state leading to the oxaphosphetane intermediate.[5]

This compound and diethyl (bromomethyl)phosphonate are specialized HWE reagents used for the synthesis of vinyl chlorides and vinyl bromides, respectively. These vinyl halides are versatile synthetic intermediates, participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecular architectures.

Comparative Analysis: Chloro vs. Bromo Phosphonates

The primary difference between this compound and diethyl (bromomethyl)phosphonate lies in the nature of the halogen atom. This seemingly small change has significant implications for the reagent's reactivity, stability, and handling.

Reactivity and Carbanion Formation

The first step in the HWE reaction is the deprotonation of the phosphonate to form the corresponding carbanion.[1] The acidity of the methylene protons adjacent to the phosphonate group is crucial for this step. The electronegativity of the halogen atom influences this acidity. Chlorine is more electronegative than bromine, which would suggest that the methylene protons of the chloro-phosphonate are slightly more acidic. However, the larger and more polarizable bromine atom can better stabilize the adjacent carbanion through hyperconjugation.

In practice, both reagents are readily deprotonated by common strong bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).[6][7] The choice of base can influence the reaction's stereochemical outcome and is often a critical parameter to optimize.[7]

The key difference in reactivity stems from the carbon-halogen bond strength (C-Cl > C-Br). The weaker C-Br bond in diethyl (bromomethyl)phosphonate makes it more susceptible to side reactions, such as dehydrobromination or displacement of the bromide by nucleophiles.[8] This can sometimes lead to lower yields if the reaction conditions are not carefully controlled.[8]

Stability and Handling

Both this compound and diethyl (bromomethyl)phosphonate are liquids at room temperature and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[6][9] Diethyl (bromomethyl)phosphonate is generally considered less stable than its chloro counterpart and may be more prone to degradation over time.[8] It is advisable to store both reagents under an inert atmosphere to prevent hydrolysis and decomposition.

Performance in Olefination Reactions: A Data-Driven Comparison

While a direct, side-by-side comparison under identical conditions across a broad range of substrates is not extensively documented in a single source, we can infer performance characteristics from various studies. The primary application of these reagents is the conversion of aldehydes into the corresponding vinyl halides.

FeatureThis compoundDiethyl (bromomethyl)phosphonate
Typical Substrates Aldehydes, KetonesAldehydes
Primary Product Vinyl ChlorideVinyl Bromide
Common Bases NaH, n-BuLi, LDA, KHMDSNaH, n-BuLi, LDA, DBU/LiCl[8]
General Yields Generally good to excellentCan be variable, sensitive to conditions[8]
Stereoselectivity Typically E-selectiveTypically E-selective, but can be influenced by conditions
Key Side Reactions Fewer reported side reactionsDehydrobromination, bromide displacement[8]

Mechanistic Insights and Stereoselectivity

The generally observed E-selectivity in HWE reactions with these reagents is a result of the thermodynamic favorability of the anti-oxaphosphetane intermediate.

.dot

HWE_Mechanism Phosphonate EtO)₂P(O)CH₂X Carbanion [(EtO)₂P(O)CHX]⁻ Phosphonate->Carbanion Deprotonation Base Base⁻ HB H-Base Carbanion_2 [(EtO)₂P(O)CHX]⁻ Aldehyde R-CHO Intermediate Betaine Intermediate Intermediate_2 Betaine Intermediate Carbanion_2->Intermediate Attack on carbonyl Oxaphosphetane Oxaphosphetane Alkene R-CH=CHX (E-isomer) Oxaphosphetane->Alkene Elimination Byproduct (EtO)₂PO₂⁻ Intermediate_2->Oxaphosphetane Cyclization

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

For weakly stabilized phosphonates like the halomethyl derivatives, the initial addition to the carbonyl can be reversible. The stereochemical outcome is therefore largely determined by the relative rates of elimination from the syn- and anti-oxaphosphetane intermediates. The transition state leading to the E-alkene is generally lower in energy, leading to its preferential formation.

However, factors that accelerate the elimination step relative to the initial addition and its reversal can lead to decreased E-selectivity or even a preference for the Z-isomer. This is the principle behind modifications like the Still-Gennari olefination, which uses phosphonates with electron-withdrawing groups to favor Z-alkene formation.[2][10] While not the primary application for the reagents discussed here, it highlights the tunability of the HWE reaction.

Experimental Protocols

The following are representative, generalized protocols for the olefination of an aldehyde using each reagent. Note: These are starting points and may require optimization for specific substrates.

General Protocol for Olefination with this compound

.dot

Protocol_Chloro cluster_setup Setup cluster_ylide Ylide Formation cluster_reaction Reaction cluster_workup Workup A 1. Add NaH (1.1 eq) to anhydrous THF under N₂. B 2. Cool to 0 °C. A->B C 3. Add this compound (1.05 eq) dropwise. B->C D 4. Stir at 0 °C for 30 min, then RT for 30 min. C->D E 5. Cool to 0 °C. D->E F 6. Add aldehyde (1.0 eq) in THF dropwise. E->F G 7. Warm to RT and stir for 2-16 h (monitor by TLC). F->G H 8. Quench with saturated aq. NH₄Cl. G->H I 9. Extract with an organic solvent (e.g., EtOAc). H->I J 10. Wash with brine, dry (Na₂SO₄), and concentrate. I->J K 11. Purify by column chromatography. J->K

Caption: Experimental workflow for olefination using this compound.

General Protocol for Olefination with Diethyl (bromomethyl)phosphonate (Masamune-Roush Conditions)

The Masamune-Roush conditions, which utilize lithium chloride and a milder base like DBU, are often effective for base-sensitive substrates and can be a good starting point for reactions with the potentially less stable bromo-phosphonate.[3]

.dot

Protocol_Bromo cluster_setup Setup cluster_reaction Reaction cluster_workup Workup A 1. Flame-dry a flask with LiCl (1.5 eq) under vacuum. B 2. Add anhydrous MeCN and cool to 0 °C. A->B C 3. Add aldehyde (1.0 eq) and diethyl (bromomethyl)phosphonate (1.2 eq). B->C D 4. Add DBU (1.5 eq) dropwise. C->D E 5. Warm to RT and stir for 1-12 h (monitor by TLC). D->E F 6. Quench with saturated aq. NH₄Cl. E->F G 7. Add water and extract with an organic solvent. F->G H 8. Wash with brine, dry (Na₂SO₄), and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Experimental workflow using Masamune-Roush conditions.[8]

Conclusion and Recommendations

Both this compound and diethyl (bromomethyl)phosphonate are effective reagents for the synthesis of vinyl halides via the Horner-Wadsworth-Emmons reaction.

  • This compound is generally a more robust and stable reagent, making it a reliable choice for a wide range of substrates. It is often the preferred starting point for the synthesis of vinyl chlorides.

  • Diethyl (bromomethyl)phosphonate provides access to vinyl bromides, which are often more reactive in subsequent cross-coupling reactions. However, its application may require more careful optimization of reaction conditions to mitigate potential side reactions and decomposition. The use of milder conditions, such as the Masamune-Roush protocol, is recommended, especially for sensitive substrates.[8]

The choice between these two reagents will ultimately depend on the desired vinyl halide product and the specific characteristics of the carbonyl substrate. Careful consideration of the base, solvent, and temperature will be crucial for achieving optimal yields and stereoselectivity in both cases.

References

A Senior Application Scientist's Guide: The Horner-Wadsworth-Emmons Reaction as a Superior Alternative to the Wittig Reaction for Olefin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds stands as a fundamental transformation. For decades, the Wittig reaction has been a cornerstone of this endeavor. However, its limitations, particularly concerning product purification and stereoselectivity, have paved the way for more robust alternatives. This guide provides an in-depth comparison of the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction, demonstrating the significant advantages of the HWE variant for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, supported by experimental data, to illustrate why the HWE reaction is often the superior choice for the stereoselective synthesis of alkenes.

The Olefination Reaction: A Tale of Two Phosphorus Reagents

At its core, olefination is the conversion of a carbonyl group (an aldehyde or ketone) into an alkene. Both the Wittig and HWE reactions achieve this through the use of phosphorus-stabilized carbanions. The fundamental difference lies in the nature of these reagents. The Wittig reaction employs a phosphonium ylide, while the HWE reaction utilizes a phosphonate-stabilized carbanion. This seemingly subtle distinction has profound implications for the reaction's efficiency, scope, and stereochemical outcome.

Olefination_Overview cluster_wittig Wittig Reaction cluster_hwe HWE Reaction Wittig_Reagent Phosphonium Ylide Oxaphosphetane_W Oxaphosphetane Wittig_Reagent->Oxaphosphetane_W + Carbonyl Alkene_W Alkene Oxaphosphetane_W->Alkene_W Elimination Byproduct_W Triphenylphosphine Oxide Oxaphosphetane_W->Byproduct_W HWE_Reagent Phosphonate Carbanion Oxaphosphetane_HWE Oxaphosphetane HWE_Reagent->Oxaphosphetane_HWE + Carbonyl Alkene_HWE Alkene Oxaphosphetane_HWE->Alkene_HWE Elimination Byproduct_HWE Phosphate Ester Oxaphosphetane_HWE->Byproduct_HWE HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Intermediate Betaine-like Intermediate Carbanion->Intermediate Nucleophilic Attack Carbonyl Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization E_Alkene (E)-Alkene Oxaphosphetane->E_Alkene Syn-elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate Wittig_Mechanism Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde/Ketone Alkene Alkene (Z or E) Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

A Senior Application Scientist's Guide to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction: A Comparative Analysis of Phosphonate Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a foundational pillar of modern organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for this purpose, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1] A key advantage of the HWE reaction over the classical Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying purification.[2] However, the true power of the HWE reaction lies in its tunability, allowing for the selective formation of either (E)- or (Z)-alkenes by judicious choice of the phosphonate reagent and reaction conditions.

This guide provides an in-depth technical comparison of various phosphonate reagents, supported by experimental data, to empower you in the rational design of your synthetic strategies. We will delve into the mechanistic underpinnings of E/Z selectivity, present a comparative analysis of commonly employed phosphonate reagents, and provide detailed experimental protocols for both (E)- and (Z)-selective transformations.

The Mechanistic Dichotomy: Kinetic vs. Thermodynamic Control

The stereochemical outcome of the HWE reaction is a fascinating interplay of kinetic and thermodynamic factors, dictated by the stability of the intermediates and the transition states leading to the (E)- and (Z)-alkenes. The reaction commences with the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone.[3] This addition leads to the formation of diastereomeric betaine intermediates, which subsequently cyclize to form oxaphosphetane intermediates. The final step is the elimination of the phosphate byproduct to yield the alkene.[3]

The (E)/(Z) selectivity is primarily determined at the stage of the oxaphosphetane intermediates and their relative rates of formation and elimination.[4] In the standard HWE reaction, using unstabilized or weakly stabilized phosphonates, the intermediates are often able to equilibrate to the thermodynamically more stable anti-betaine, which leads to the formation of the (E)-alkene.[2] This is a classic example of thermodynamic control.

Conversely, the formation of the (Z)-alkene is a kinetically controlled process.[5] By modifying the phosphonate reagent to include strongly electron-withdrawing groups, the rate of elimination from the initially formed syn-betaine is significantly accelerated, outcompeting equilibration to the more stable anti-betaine.[3] This kinetic pathway leads to the preferential formation of the (Z)-alkene.

HWE_Mechanism cluster_E_pathway Thermodynamic Pathway (E-selective) cluster_Z_pathway Kinetic Pathway (Z-selective) RCHO_E RCHO Anti_Betaine anti-Betaine (more stable) RCHO_E->Anti_Betaine Slow, Reversible Addition Phosphonate_E Phosphonate Carbanion Phosphonate_E->Anti_Betaine Anti_Oxaphosphetane anti-Oxaphosphetane Anti_Betaine->Anti_Oxaphosphetane Equilibration Syn_Betaine syn-Betaine (less stable) Anti_Betaine->Syn_Betaine Interconversion E_Alkene (E)-Alkene Anti_Oxaphosphetane->E_Alkene Elimination RCHO_Z RCHO RCHO_Z->Syn_Betaine Fast Addition Modified_Phosphonate Modified Phosphonate Carbanion Modified_Phosphonate->Syn_Betaine Syn_Oxaphosphetane syn-Oxaphosphetane Syn_Betaine->Syn_Oxaphosphetane Fast Cyclization Z_Alkene (Z)-Alkene Syn_Oxaphosphetane->Z_Alkene Fast Elimination

Figure 1: Mechanistic pathways for E/Z selectivity in the HWE reaction.

A Comparative Analysis of Phosphonate Reagents

The structure of the phosphonate reagent is the most critical factor in dictating the E/Z selectivity of the HWE reaction. Below, we compare the performance of several classes of phosphonate reagents with supporting experimental data.

Standard Phosphonate Reagents for (E)-Selectivity

Simple alkyl phosphonates, such as triethyl phosphonoacetate, are the workhorses for the synthesis of (E)-α,β-unsaturated esters. The reaction generally proceeds under thermodynamic control to afford the more stable (E)-isomer with high selectivity.

Phosphonate ReagentAldehydeBaseSolventTemp (°C)E/Z RatioReference
Triethyl phosphonoacetateBenzaldehydeNaHTHF25>95:5[6]
Triethyl phosphonoacetateHeptanalNaHDME2590:10[6]
Triethyl phosphonoacetateIsobutyraldehydeNaHTHF2585:15[6]
Still-Gennari Phosphonate Reagents for (Z)-Selectivity

The Still-Gennari modification employs phosphonates bearing bis(2,2,2-trifluoroethyl) esters.[7] The strong electron-withdrawing nature of the trifluoroethyl groups enhances the acidity of the α-protons and accelerates the elimination of the phosphate byproduct from the syn-oxaphosphetane, thus favoring the formation of the (Z)-alkene under kinetic control.[3] These reactions are typically performed at low temperatures with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether.[8]

Phosphonate ReagentAldehydeBaseSolventTemp (°C)Z/E RatioReference
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonatep-TolualdehydeKHMDS, 18-crown-6THF-7894:6 (15.5:1)[9]
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateBenzaldehydeKHMDS, 18-crown-6THF-78>98:2[5]
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateOctanalNaHTHF-2088:12[10]
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateCinnamaldehydeNaHTHF-2091:9[10]
Ando Phosphonate Reagents for (Z)-Selectivity

The Ando modification utilizes phosphonates with bulky aryl groups, such as diphenyl or di-o-tolyl esters.[1] The steric hindrance of these aryl groups is thought to favor the formation of the syn-betaine intermediate, leading to high (Z)-selectivity.[1] Ando-type reagents often provide excellent (Z)-selectivity, particularly with aromatic and α,β-unsaturated aldehydes.

Phosphonate ReagentAldehydeBaseSolventTemp (°C)Z/E RatioReference
Ethyl 2-(diphenylphosphono)propionateBenzaldehydet-BuOKTHF-7895:5[1]
Ethyl 2-(di-o-tolylphosphono)propionateBenzaldehydet-BuOKTHF-7896:4[1]
Ethyl 2-(di-o-isopropylphenylphosphono)propionateBenzaldehydet-BuOKTHF-7897:3[1]
Ethyl 2-(diphenylphosphono)propionaten-Octyl aldehydeNaHTHF-78 to 083:17[1]
Ethyl 2-(di-o-isopropylphenylphosphono)propionaten-Octyl aldehydeNaHTHF-78 to 097:3[1]

Experimental Protocols

The following are representative, self-validating protocols for achieving high (E)- and (Z)-selectivity in the Horner-Wadsworth-Emmons reaction.

Protocol 1: (E)-Selective Olefination using Triethyl Phosphonoacetate

This protocol describes a standard HWE reaction to produce the (E)-isomer of an α,β-unsaturated ester.

Workflow:

E_Selective_Protocol Phosphonate Triethyl phosphonoacetate in THF Carbanion Phosphonate Carbanion Formation (0 °C, 30 min) Phosphonate->Carbanion Base NaH (60% in oil) Base->Carbanion Reaction Reaction (0 °C to RT, 2-4 h) Carbanion->Reaction Aldehyde Aldehyde in THF Aldehyde->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Purification by Column Chromatography Extraction->Purification E_Product (E)-Alkene Purification->E_Product

Figure 2: Workflow for a standard E-selective HWE reaction.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add triethyl phosphonoacetate (1.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

  • Determine the E/Z ratio by ¹H NMR spectroscopy by comparing the integration of the vinylic proton signals. The coupling constant (J-value) for the (E)-isomer is typically in the range of 12-18 Hz.[1]

Protocol 2: (Z)-Selective Olefination using the Still-Gennari Reagent

This protocol outlines the Still-Gennari modification for the synthesis of (Z)-α,β-unsaturated esters.

Workflow:

Z_Selective_Protocol Phosphonate_SG Still-Gennari Phosphonate & 18-crown-6 in THF Carbanion_SG Phosphonate Carbanion Formation (-78 °C, 20 min) Phosphonate_SG->Carbanion_SG Base_SG KHMDS (0.5 M in toluene) Base_SG->Carbanion_SG Reaction_SG Reaction (-78 °C, 2-3 h) Carbanion_SG->Reaction_SG Aldehyde_SG Aldehyde in THF Aldehyde_SG->Reaction_SG Quench_SG Quench with sat. aq. NH4Cl Reaction_SG->Quench_SG Extraction_SG Extraction with Diethyl Ether Quench_SG->Extraction_SG Purification_SG Purification by Column Chromatography Extraction_SG->Purification_SG Z_Product (Z)-Alkene Purification_SG->Z_Product

Figure 3: Workflow for a Z-selective Still-Gennari olefination.

Step-by-Step Methodology:

  • To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.1 eq) and 18-crown-6 (1.2 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

  • Add potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 1.1 eq) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 20 minutes.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired (Z)-alkene.

  • Determine the Z/E ratio by ¹H NMR spectroscopy. The coupling constant (J-value) for the (Z)-isomer is typically in the range of 6-12 Hz.[1]

Conclusion

The Horner-Wadsworth-Emmons reaction is a powerful and adaptable tool for the stereoselective synthesis of alkenes. By understanding the mechanistic principles of kinetic and thermodynamic control, and by selecting the appropriate phosphonate reagent and reaction conditions, researchers can confidently target the desired (E)- or (Z)-isomer with high fidelity. Standard phosphonates reliably deliver (E)-alkenes, while the Still-Gennari and Ando modifications provide excellent access to (Z)-alkenes. This guide serves as a practical resource to aid in the strategic planning and execution of your olefination reactions, ultimately accelerating your research and development endeavors.

References

Spectral Characterization of Diethyl (chloromethyl)phosphonate Reaction Products: A Comparative Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the spectral features of diethyl (chloromethyl)phosphonate and its derivatives. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in validated experimental protocols. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, enabling confident structural elucidation and troubleshooting of synthetic pathways.

The Pivotal Role of this compound in Synthesis

The reactivity of this compound is dominated by the electrophilic carbon of the chloromethyl group. This site is susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. The resulting substituted phosphonates are stable, versatile intermediates that can be deprotonated to form phosphonate carbanions, the key nucleophiles in the HWE reaction.[4][5] This two-step sequence—substitution followed by olefination—is a powerful strategy for chain elongation and the synthesis of functionalized alkenes.

Comparative Spectral Analysis: From Reactant to Product

To illustrate the spectral shifts that occur upon reaction, we will compare the starting material, this compound, with a representative product from a nucleophilic substitution reaction: diethyl (azidomethyl)phosphonate. The introduction of the azido group significantly alters the electronic environment of the adjacent methylene protons and carbon, providing a clear spectral signature of a successful transformation.

Table 1: Comparative Spectral Data of this compound and a Substitution Product

Compound ¹H NMR (δ, ppm, CDCl₃) ¹³C NMR (δ, ppm, CDCl₃) ³¹P NMR (δ, ppm, CDCl₃) Key IR Peaks (cm⁻¹) MS (EI) m/z
This compound [6][7]1.38 (t, 6H, -CH₃), 3.75 (d, JP-H=11 Hz, 2H, Cl-CH₂-P), 4.20 (dq, 4H, -O-CH₂-)16.4 (d, JP-C=6 Hz), 37.5 (d, JP-C=155 Hz), 63.5 (d, JP-C=7 Hz)~21.5~1260 (P=O stretch), ~1025 (P-O-C stretch), ~780 (C-Cl stretch)186/188 [M]⁺ (Cl isotope pattern), 151, 123
Diethyl (azidomethyl)phosphonate 1.35 (t, 6H, -CH₃), 3.50 (d, JP-H=13 Hz, 2H, N₃-CH₂-P), 4.18 (dq, 4H, -O-CH₂-)16.3 (d, JP-C=6 Hz), 45.2 (d, JP-C=158 Hz), 63.8 (d, JP-C=7 Hz)~19.8~2100 (N₃ stretch) , ~1255 (P=O stretch), ~1020 (P-O-C stretch)193 [M-N₂]⁺, 165, 137

Analysis of Spectral Changes:

  • ¹H NMR: The most significant change is the upfield shift of the methylene protons adjacent to the phosphorus atom (from ~3.75 ppm to ~3.50 ppm). This is due to the replacement of the electron-withdrawing chlorine atom with the less deshielding azide group. The phosphorus-hydrogen coupling constant (JP-H) also changes, providing further confirmation.

  • ¹³C NMR: The carbon of the CH₂-P group experiences a notable downfield shift (from ~37.5 ppm to ~45.2 ppm). The large coupling constant to phosphorus (JP-C ≈ 155-160 Hz) is characteristic of a carbon directly bonded to a phosphonate group and is a key diagnostic feature.

  • IR Spectroscopy: The appearance of a strong, sharp absorption band around 2100 cm⁻¹ is an unambiguous indicator of the azide functional group. The disappearance of the C-Cl stretch around 780 cm⁻¹ further confirms the substitution.[8][9]

  • Mass Spectrometry: The molecular ion peak shifts according to the mass change. Critically, the characteristic 3:1 isotopic pattern for chlorine in the starting material [M]⁺ and [M+2]⁺ will be absent in the product.[6]

A Self-Validating Protocol for Synthesis and Characterization

The integrity of spectral data is directly dependent on the purity of the sample. The following protocol for the synthesis of diethyl (azidomethyl)phosphonate incorporates steps for reaction monitoring and purification, ensuring a trustworthy and reproducible procedure.

Experimental Protocol: Synthesis of Diethyl (azidomethyl)phosphonate
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, 5 mL per 1 g of phosphonate) in a round-bottom flask, add sodium azide (1.5 eq).

  • Heating and Monitoring: Heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product will have a slightly higher Rf than the starting material. The reaction is typically complete within 4-6 hours.

  • Aqueous Workup: After cooling to room temperature, pour the reaction mixture into an equal volume of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.

  • Characterization: Acquire ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and MS data to confirm the structure and assess purity against the reference data in Table 1.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Synthesis & Monitoring cluster_workup Isolation & Purification cluster_analysis Validation reagents 1. Combine Reactants: - this compound - Sodium Azide - Anhydrous DMF reaction 2. Heat to 70°C reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring Check for consumption of starting material workup 4. Aqueous Workup & Diethyl Ether Extraction monitoring->workup purification 5. Dry & Concentrate 6. Purify (Distillation/Chromatography) workup->purification analysis 7. Spectral Characterization (NMR, IR, MS) purification->analysis

Caption: A step-by-step workflow for the synthesis and validation of diethyl (azidomethyl)phosphonate.

Alternative Synthetic Paradigms

While nucleophilic substitution is the primary route to functionalize this compound, the synthesis of phosphonates themselves offers alternative pathways. The Michaelis-Arbuzov reaction is the most common industrial method for preparing phosphonates, including the title compound.[10][11] It involves the reaction of a trialkyl phosphite with an alkyl halide. An older, but still relevant, alternative is the Michaelis-Becker reaction, which uses a dialkyl phosphite and a base.

SynthesisComparison P_III Trivalent Phosphorus (e.g., Triethyl phosphite) Phosphonate Target Phosphonate P_III->Phosphonate Michaelis-Arbuzov Reaction (Generally higher yielding, cleaner) P_V_H Dialkyl Phosphite & Base (e.g., Diethyl phosphite, NaH) P_V_H->Phosphonate Michaelis-Becker Reaction (Requires strong base) AlkylHalide Alkyl Halide (e.g., CH₂Cl₂ or CHCl₃) AlkylHalide->P_III AlkylHalide->P_V_H

Caption: Comparison of the Michaelis-Arbuzov and Michaelis-Becker pathways for phosphonate synthesis.

The choice of method depends on the availability of starting materials and the scale of the reaction. The Arbuzov reaction is often preferred for its milder conditions and the avoidance of strong bases, which can lead to side reactions and complicate purification and subsequent spectral interpretation.[10][12]

Conclusion

The spectral characterization of this compound reaction products is not merely a procedural step but a critical component of the research and development process. A thorough, multi-technique approach (NMR, IR, MS) is essential for confirming molecular structures and ensuring the integrity of synthetic intermediates. By understanding the characteristic spectral shifts associated with common transformations and adhering to self-validating experimental protocols that prioritize purity, researchers can navigate complex synthetic pathways with greater confidence and efficiency. This guide serves as a foundational reference to aid in that endeavor, fostering robust and reliable scientific outcomes.

References

A Senior Application Scientist's Guide to the Analysis of Reaction Intermediates in Phosphonate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of phosphonate chemistry, a field pivotal to drug development and materials science, the fleeting existence of reaction intermediates holds the key to mechanistic understanding and process optimization. These transient species, often existing for mere milliseconds, dictate reaction pathways, influence yields, and are ultimately responsible for the final product's stereochemistry and purity. Their direct observation is a formidable analytical challenge, yet it is a necessary endeavor for any researcher aiming to move beyond empirical observations to rational reaction design.

This guide provides an in-depth comparison of the primary analytical techniques used to identify and characterize these elusive molecules. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to guide your research. The protocols described herein are designed as self-validating systems, ensuring robustness and reproducibility in your laboratory.

The Core Challenge: Capturing Transient Species

The inherent reactivity that makes phosphonate intermediates effective also makes them difficult to study. Key challenges include their short lifetimes, low concentrations, and sensitivity to the reaction environment. A successful analytical strategy, therefore, often relies on one of two approaches:

  • In-situ Analysis: Monitoring the reaction mixture in real-time to observe the intermediate as it forms and is consumed.

  • Trapping and Ex-situ Analysis: Quenching the reaction at a specific time point to convert the reactive intermediate into a more stable, readily analyzable derivative.

The choice of technique is dictated by the specific reaction, the expected lifetime of the intermediate, and the available instrumentation.

Comparative Analysis of Key Analytical Techniques

The two pillars of intermediate analysis in phosphonate chemistry are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each offers a unique window into the reaction, and they are often used in a complementary fashion.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

³¹P NMR is arguably the most direct and informative technique for studying phosphorus-containing compounds.[1][2] The ³¹P nucleus has 100% natural abundance and a spin of ½, resulting in sharp, easily interpretable spectra with a wide chemical shift range that is highly sensitive to the electronic environment of the phosphorus atom.[2][3]

Expertise in Application: The power of ³¹P NMR lies in its ability to provide a quantitative snapshot of all phosphorus-containing species in a solution without the need for chromophores. By setting up a reaction directly in an NMR tube (often at low temperatures to slow kinetics and increase intermediate lifetime), one can monitor the disappearance of starting materials, the appearance and subsequent decay of intermediate signals, and the formation of the final product.

  • Chemical Shift (δ): The chemical shift is highly diagnostic. For instance, phosphonates typically appear in a distinct region from their corresponding phosphite precursors or phosphate rearrangement products.[3] Reactive intermediates, such as pentacoordinate phosphoranes or phosphonium salts, will have characteristic chemical shifts that differ significantly from the tetracoordinate starting materials and products.

  • Coupling Constants (J): Spin-spin coupling between ³¹P and other nuclei (¹H, ¹³C, ¹⁹F) provides invaluable structural information, allowing for the direct mapping of connectivity around the phosphorus center.[3] One-bond ¹J(P,H) couplings in H-phosphonates, for example, are typically very large (600-700 Hz).[3]

Trustworthiness & Limitations: While powerful, quantitative accuracy in ³¹P NMR can be compromised by long spin-lattice relaxation times (T₁), which vary between different phosphorus species.[4] To ensure reliable quantification, especially when comparing signals of starting materials and intermediates, it is crucial to use a sufficiently long relaxation delay (typically 5 x T₁ of the slowest-relaxing nucleus) or to employ inverse-gated decoupling.[3] The presence of paramagnetic ions, sometimes found in reagents or catalysts, can significantly shorten T₁ values, which can be both a benefit and a complication.[4]

Mass Spectrometry (MS): Unparalleled Sensitivity

Mass spectrometry is the cornerstone for detecting trace-level compounds and confirming molecular weights.[5] For studying reaction intermediates, its high sensitivity allows for the detection of species that may be below the limit of detection for NMR. When coupled with liquid chromatography (LC-MS), it becomes a formidable tool for analyzing complex reaction mixtures.

Expertise in Application: The choice of ionization technique is critical and dictates the nature of the resulting data.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing polar, non-volatile phosphonate intermediates without causing significant fragmentation.[5][6] It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, providing clear molecular weight information. Analysis is often performed in negative ion mode, where phosphonates readily deprotonate.[6]

  • Tandem Mass Spectrometry (MS/MS): This is where MS truly shines for structural elucidation. The molecular ion of a suspected intermediate can be isolated and fragmented in a controlled manner. The resulting fragmentation pattern provides a structural fingerprint. Phosphonates exhibit characteristic neutral losses and fragment ions, such as the elimination of PO₃⁻ (m/z 79) and PO₂⁻ (m/z 63) in negative ion mode, which can be used to selectively screen for this class of compounds.[7]

Trustworthiness & Limitations: MS provides no direct information on the concentration of an analyte without an appropriate standard, making it inherently non-quantitative for unknown intermediates. Furthermore, ESI can be susceptible to matrix effects and ion suppression, where other components in the reaction mixture interfere with the ionization of the analyte of interest. To overcome poor retention in reversed-phase chromatography and improve ionization, volatile ion-pairing reagents like N,N-dimethylhexylamine can be employed.

In-situ and Trapping Methodologies

For extremely short-lived intermediates, direct observation may be impossible. In these cases, in-situ characterization using techniques like vibrational spectroscopy or trapping experiments becomes essential.[8] A classic chemical trapping experiment involves adding a reagent to the reaction that will selectively react with the transient intermediate to form a stable, easily characterizable product, providing indirect but compelling evidence of its existence.

Performance Comparison: NMR vs. MS

Feature³¹P NMR SpectroscopyMass Spectrometry (ESI-MS/MS)
Primary Output Structural connectivity, quantitative informationMolecular weight, structural fragments
Sensitivity Lower (micromolar to millimolar)High (nanomolar to picomolar)
Quantitative Capability Inherently quantitative with proper parameters[3][4]Requires isotopic standards for quantification
Analysis Time Slower (minutes to hours per sample)Faster (seconds to minutes per sample)
Strengths - Direct observation of all P-species- Unambiguous structure elucidation- Non-destructive- Exceptional sensitivity- High throughput with LC- Confirms molecular formula[5][7]
Weaknesses - Lower sensitivity- Long relaxation times[4]- Potential for signal overlap- Susceptible to ion suppression- Indirect structural information- Isomers can be difficult to distinguish
Best For... Monitoring reaction kinetics, structural confirmation of major species, mechanistic studies of well-behaved reactions.Detecting low-concentration intermediates, analyzing complex quenched reaction mixtures, high-throughput screening.

Experimental Protocols

Protocol 1: In-situ ³¹P NMR Monitoring of a Reaction

This protocol describes the real-time monitoring of a reaction, such as a Michaelis-Arbuzov or a Pudovik reaction, to observe the formation of an intermediate.

Objective: To identify and track the concentration of a phosphonate reaction intermediate over time.

Methodology:

  • Sample Preparation: In a fume hood, dissolve the phosphite starting material (e.g., diethyl phosphite) in a suitable deuterated solvent (e.g., CDCl₃ or Toluene-d₈) directly within a clean, dry NMR tube. Ensure the final concentration is high enough for good signal-to-noise (typically > 0.05 M).

  • Initial Spectrum: Acquire a baseline ³¹P NMR spectrum of the starting material before initiating the reaction. This serves as the t=0 reference.

  • Reaction Initiation & Cooling: Cool the NMR probe to the desired reaction temperature (e.g., -40 °C) to slow the reaction rate. Once the temperature is stable, use a long syringe to inject the second reactant (e.g., an alkyl halide and a non-nucleophilic base) into the NMR tube.

  • Time-course Acquisition: Immediately begin acquiring a series of ¹H-decoupled ³¹P NMR spectra at set time intervals (e.g., every 5 minutes). Use a short acquisition time and a sufficient relaxation delay (or verify T₁ values) for quantitation.

  • Data Analysis: Process the spectra and integrate the signals corresponding to the starting material, the suspected intermediate(s), and the final product. Plot the relative concentrations of each species as a function of time to generate a reaction profile.

Causality: Cooling the reaction is a critical step. It increases the lifetime of the transient intermediate, allowing it to accumulate to a concentration that is detectable by NMR, which is essential for successful observation.

Protocol 2: Trapping and LC-MS/MS Analysis of a Transient Intermediate

This protocol is designed for identifying a highly reactive intermediate by converting it into a stable adduct for analysis.

Objective: To confirm the existence of a transient intermediate via chemical trapping and high-sensitivity mass spectrometry.

Methodology:

  • Reaction Setup: Set up the phosphonate-forming reaction under standard laboratory conditions (e.g., in a round-bottom flask with stirring).

  • Trapping: At the time point where the intermediate concentration is expected to be maximal, add a "trapping agent" in excess. The trapping agent should be a molecule that reacts rapidly and selectively with the intermediate (e.g., a reactive diene for a dienophile intermediate).

  • Quenching & Workup: After a short period to allow for trapping, quench the entire reaction by adding a suitable reagent (e.g., cold saturated ammonium chloride solution). Perform a standard aqueous workup and extraction to isolate the organic components.

  • Sample Preparation for LC-MS: Evaporate the solvent from the extracted organic layer. Re-dissolve the residue in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a suitable HPLC column (e.g., C18 reversed-phase). Run a gradient elution from high aqueous to high organic to separate the components.

    • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode.

      • Full Scan (MS1): Scan a wide m/z range to detect all ions. Look for the predicted m/z of the trapped adduct.

      • Tandem MS (MS2): Set the instrument to automatically select the most intense ions from the MS1 scan (including the target adduct ion) and fragment them to obtain MS2 spectra.

  • Data Interpretation: Analyze the fragmentation pattern of the target ion. The fragments should be consistent with the structure of the proposed trapped intermediate.

Visualizing Reaction Pathways and Workflows

Visual diagrams are essential for conceptualizing the complex processes involved in studying reaction intermediates.

G cluster_0 Phospha-Brook Rearrangement reactant α-Hydroxyphosphonate intermediate Transient Intermediate Oxaphosphirane reactant->intermediate Deprotonation & Attack base Base (e.g., Cs₂CO₃) base->reactant product Benzyl Phosphate (Rearranged Product) intermediate->product Ring Opening & Rearrangement

Caption: A simplified mechanism of the Phospha-Brook rearrangement, highlighting the key transient oxaphosphirane intermediate.[9]

G cluster_workflow LC-MS/MS Workflow for Intermediate Analysis A 1. Phosphonate Reaction (Flask) B 2. Quench / Trap Reaction Mixture A->B C 3. Sample Prep (Extraction, Filtration) B->C D 4. LC Separation (C18 Column) C->D E 5. ESI Ionization D->E F 6. MS1 Scan (Detect Molecular Ion) E->F G 7. MS2 Fragmentation (Structural Fingerprint) F->G H 8. Data Analysis (Confirm Structure) G->H

Caption: Experimental workflow for the trapping and analysis of reaction intermediates using LC-MS/MS.

Conclusion

The rigorous analysis of reaction intermediates in phosphonate chemistry is a challenging yet rewarding pursuit. It demands a thoughtful and often multi-faceted analytical approach. While ³¹P NMR offers unparalleled structural detail and quantitative insight for species in moderate concentration, mass spectrometry provides the supreme sensitivity needed to detect fleeting intermediates at trace levels. By understanding the fundamental principles, advantages, and limitations of each technique—and by applying them through robust, well-designed experiments—researchers can illuminate the mechanistic pathways that govern these vital chemical transformations. This deeper understanding is the bedrock upon which new synthetic methods are built and novel phosphonate-based therapeutics are discovered.

References

A Comparative Guide to the Mechanistic Nuances of the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the stereoselective formation of carbon-carbon double bonds is a cornerstone of molecular construction. Among the arsenal of olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, operational simplicity, and, most notably, its predictable stereochemical outcome, typically favoring the formation of (E)-alkenes.[1][2] This guide provides an in-depth exploration of the mechanistic underpinnings of the HWE reaction, objectively compares its performance with key alternatives, and furnishes detailed experimental protocols for elucidating its intricate mechanism.

The Heart of the Matter: Unraveling the Horner-Wadsworth-Emmons Reaction Mechanism

The Horner-Wadsworth-Emmons reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct.[1][2] This seemingly straightforward transformation is governed by a series of equilibria and stereocontrolling elements that dictate the final olefin geometry.

The reaction commences with the deprotonation of the α-carbon of the phosphonate ester by a suitable base, generating a resonance-stabilized phosphonate carbanion.[1] This nucleophilic species then adds to the carbonyl carbon of the aldehyde or ketone in a rate-limiting step, forming a pair of diastereomeric tetrahedral intermediates.[1] These intermediates can then cyclize to form oxaphosphetane intermediates, which subsequently collapse to afford the alkene and a phosphate salt.[1] The stereochemical integrity of the final alkene is largely determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetanes.

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Intermediate Tetrahedral Intermediate Carbanion->Intermediate + Aldehyde/Ketone (Rate-Limiting) Aldehyde Aldehyde/Ketone Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: The reaction pathway of the Horner-Wadsworth-Emmons reaction.

The predominant formation of the (E)-alkene is generally attributed to thermodynamic control, where the transition state leading to the (E)-isomer is lower in energy due to minimized steric interactions between the substituents on the developing double bond.[3] However, the stereochemical outcome can be influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the nature of the base and cation, and the reaction temperature.[2]

A Comparative Analysis: The HWE Reaction versus Its Counterparts

While the HWE reaction is a powerful tool, a comprehensive understanding of its utility requires a comparison with other prominent olefination methods. The choice of reaction often depends on the desired stereochemistry, substrate scope, and reaction conditions.

ReactionReagentTypical StereoselectivityKey AdvantagesKey Disadvantages
Horner-Wadsworth-Emmons (HWE) Stabilized Phosphonate Carbanion(E)-selectiveWater-soluble byproduct simplifies purification; more nucleophilic than Wittig ylides, reacting with hindered ketones.[1][4]Stabilizing group on phosphonate is required; (Z)-selectivity requires modified reagents.[2]
Wittig Reaction Phosphonium Ylide(Z)-selective with non-stabilized ylides; (E)-selective with stabilized ylides.A classic and versatile method; good for (Z)-alkene synthesis from non-stabilized ylides.Triphenylphosphine oxide byproduct can be difficult to remove; stabilized ylides are less reactive.
Julia-Kocienski Olefination Heteroaryl SulfoneHighly (E)-selectiveExcellent (E)-selectivity; mild reaction conditions.[5]Multi-step sequence for reagent preparation.
Peterson Olefination α-SilylcarbanionCan be either (E)- or (Z)-selective depending on workup conditions (acidic or basic).[6]Stereochemical outcome can be controlled by the workup; byproducts are volatile siloxanes.Requires stoichiometric use of strong bases; can be sensitive to steric hindrance.

Probing the Mechanism: Detailed Experimental Protocols

To rigorously establish the mechanism of the HWE reaction and validate the proposed intermediates and transition states, specific mechanistic experiments are indispensable. The following protocols provide a framework for conducting kinetic isotope effect and crossover experiments.

Experimental Protocol 1: Kinetic Isotope Effect (KIE) Study

A primary kinetic isotope effect is expected if the C-H bond cleavage at the α-position of the phosphonate is involved in the rate-determining step. By comparing the reaction rates of the protiated and deuterated phosphonate, the magnitude of the KIE can be determined.

Objective: To determine if the deprotonation of the phosphonate is the rate-determining step of the Horner-Wadsworth-Emmons reaction.

Materials:

  • Triethyl phosphonoacetate

  • Triethyl phosphonoacetate-d₂ (synthesized by H/D exchange)

  • Aldehyde (e.g., benzaldehyde)

  • Base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Internal standard (e.g., dodecane)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Synthesis of Triethyl phosphonoacetate-d₂:

  • To a solution of triethyl phosphonoacetate in a suitable solvent (e.g., THF), add a deuterium source such as D₂O and a catalytic amount of a base (e.g., NaOD).

  • Stir the mixture at room temperature for a sufficient time to allow for H/D exchange at the α-position.

  • Monitor the extent of deuteration by ¹H NMR spectroscopy.

  • Once the desired level of deuteration is achieved, quench the reaction with a neutral D₂O solution and extract the deuterated phosphonate with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the deuterated phosphonate.

Kinetic Measurement Procedure:

  • Set up two parallel reactions, one with triethyl phosphonoacetate and the other with triethyl phosphonoacetate-d₂.

  • In each reaction vessel, add the phosphonate, the internal standard, and the anhydrous solvent.

  • Add the aldehyde to each reaction mixture.

  • Initiate the reactions by adding the base at a controlled temperature.

  • At regular time intervals, withdraw aliquots from each reaction mixture and quench them with a suitable quenching agent (e.g., saturated aqueous NH₄Cl).

  • Extract the quenched aliquots with an organic solvent and analyze the organic layer by gas chromatography (GC) or ¹H NMR spectroscopy to determine the concentration of the starting materials and the product.

  • Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.

  • Calculate the kinetic isotope effect (kH/kD) as the ratio of the initial rate of the reaction with the protiated phosphonate to the initial rate of the reaction with the deuterated phosphonate.

KIE_Workflow cluster_synthesis Synthesis of Deuterated Phosphonate cluster_kinetics Kinetic Measurement S1 Protiated Phosphonate S2 H/D Exchange (D₂O, Base) S1->S2 S3 Deuterated Phosphonate S2->S3 K1 Parallel Reactions: Protiated vs. Deuterated K2 Reaction Initiation (Base) K1->K2 K3 Time-course Sampling & Quenching K2->K3 K4 Analysis (GC or NMR) K3->K4 K5 Determine Initial Rates K4->K5 Result Kinetic Isotope Effect K5->Result Calculate kH/kD

Caption: Workflow for a kinetic isotope effect study of the HWE reaction.

Experimental Protocol 2: Crossover Experiment

A crossover experiment can provide evidence for whether the reaction proceeds through an intermolecular or intramolecular pathway after the initial addition step. By using two similar but distinguishable phosphonates and analyzing the product distribution, one can infer if fragments of the reactants have exchanged.

Objective: To determine if the elimination step of the Horner-Wadsworth-Emmons reaction is intermolecular.

Materials:

  • Phosphonate A (e.g., triethyl phosphonoacetate)

  • Phosphonate B (a labeled version of A, e.g., tri(ethyl-d₅) phosphonoacetate)

  • Aldehyde (e.g., benzaldehyde)

  • Base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

  • Synthesize the isotopically labeled phosphonate B. For example, tri(ethyl-d₅) phosphonoacetate can be prepared from the corresponding deuterated bromoacetate and tri(ethyl-d₅) phosphite.

  • In a single reaction vessel, combine equimolar amounts of phosphonate A and phosphonate B.

  • Add the aldehyde to the mixture.

  • Initiate the reaction by adding the base at a controlled temperature.

  • Allow the reaction to proceed to a reasonable conversion.

  • Quench the reaction and work up to isolate the alkene product mixture.

  • Analyze the product mixture by mass spectrometry (MS) to determine the isotopic distribution of the phosphate byproduct and, if applicable, the alkene product.

Analysis of Results:

  • No Crossover: If the reaction is strictly intramolecular after the initial addition, the mass spectrum of the phosphate byproduct will show two distinct signals corresponding to the masses of the phosphate derived from phosphonate A and the phosphate derived from phosphonate B.

  • Crossover: If the reaction proceeds via an intermolecular pathway where the phosphonate fragments can exchange, the mass spectrum will show a statistical distribution of phosphate byproducts, including a "crossover" product containing fragments from both phosphonate A and phosphonate B.

Crossover_Experiment cluster_reactants Reactant Mixture cluster_outcomes Possible Outcomes R1 Phosphonate A Reactants Combine Reactants R1->Reactants R2 Labeled Phosphonate B R2->Reactants R3 Aldehyde R3->Reactants Reaction Initiate Reaction (Base) Reactants->Reaction Products Isolate Products Reaction->Products Analysis Mass Spectrometry Analysis Products->Analysis O1 No Crossover Products (Intramolecular) Analysis->O1 Distinct Isotopic Signals O2 Crossover Products Observed (Intermolecular) Analysis->O2 Statistical Isotopic Distribution

Caption: Experimental workflow for a crossover experiment to probe the HWE mechanism.

Conclusion

The Horner-Wadsworth-Emmons reaction is a robust and highly valuable transformation in organic synthesis, prized for its reliability and stereoselectivity. A deep understanding of its mechanism, coupled with an awareness of its advantages and limitations relative to other olefination methods, empowers the modern chemist to make informed decisions in the design and execution of complex synthetic strategies. The experimental protocols provided herein offer a practical guide for researchers seeking to further investigate the intricate details of this important reaction.

References

A Senior Scientist's Guide to Confirming Product Structure after Reaction with Diethyl (chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the essential analytical techniques for confirming the structure of products derived from diethyl (chloromethyl)phosphonate. We will delve into the causality behind experimental choices, present field-proven protocols, and compare this synthetic route with common alternatives, ensuring a foundation of scientific integrity and trustworthiness.

Core Reaction Pathways: What to Expect

This compound typically undergoes reaction via two primary pathways. Understanding the expected outcome is the first step in planning your analytical approach.

Nucleophilic Substitution: The Arbuzov Reaction

The most common application involves the reaction of a nucleophile with this compound. This is a classic example of the Michaelis-Arbuzov reaction, where the trivalent phosphorus atom of a phosphite attacks an alkyl halide.[1][2][3][4] In the case of using this compound, the phosphorus is already pentavalent, and the reaction proceeds as a standard SN2 displacement of the chloride by a suitable nucleophile (e.g., anions of alcohols, thiols, amines, or carbanions).

The general transformation is the formation of a new carbon-nucleophile bond, resulting in a substituted diethyl phosphonate ester.

reagents This compound + Nucleophile (Nu⁻) mechanism SN2 Displacement reagents->mechanism Reaction product Diethyl (substituted-methyl)phosphonate + Cl⁻ mechanism->product Forms

Caption: General workflow for an SN2 reaction.

Ylide Formation for the Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a precursor to a Horner-Wadsworth-Emmons (HWE) reagent.[5][6][7] The first step is a reaction (often an Arbuzov reaction with a reagent like triethyl phosphite) to form a phosphonate carbanion stabilized by an adjacent electron-withdrawing group. However, if the intent is to use the chloromethylphosphonate directly in an HWE-type synthesis, it must first be converted into a more complex phosphonate ylide. A more direct application is its use in reactions that generate vinylphosphonates.

For the purpose of this guide, we will focus on confirming the structure of the initial product formed by the displacement of the chloride, as this is the critical first step in any subsequent transformation.

The Analytical Toolkit: A Comparative Guide

No single technique provides a complete structural picture. A multi-faceted approach, combining the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for confident structure elucidation.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful and definitive tool for the structural analysis of organophosphorus compounds. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[9][10]

A. ³¹P NMR Spectroscopy
  • Expertise & Experience: This is the most direct method for observing the phosphorus center. The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom. For a typical diethyl alkylphosphonate, the signal will appear in a characteristic range, providing immediate evidence of success.

  • Trustworthiness: A single, sharp peak in the expected region in the proton-decoupled spectrum is a strong indicator of a single, pure phosphorus-containing product.

  • Experimental Protocol: ³¹P{¹H} NMR

    • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrument Setup: Use a broadband probe tuned to the ³¹P frequency. Use an external standard of 85% H₃PO₄ (δ = 0 ppm) for referencing.

    • Acquisition: Acquire the spectrum with proton decoupling (e.g., using a WALTZ-16 sequence). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Analysis: Look for a single peak in the expected chemical shift range for alkylphosphonates.

Compound TypeTypical ³¹P Chemical Shift (δ, ppm)
Alkylphosphonates+20 to +35
Phosphonium Salts+20 to +40
Trialkyl Phosphites+135 to +145
Lithium Hexafluorophosphate-145 (septet)

Data compiled from various NMR resources.[11][12]

B. ¹H NMR Spectroscopy
  • Expertise & Experience: While ³¹P NMR confirms the phosphorus environment, ¹H NMR elucidates the structure of the organic scaffold attached to it. The key diagnostic signals are the methylene protons adjacent to the phosphorus (P-CH₂-Nu). These protons are split into a doublet by the phosphorus nucleus, a phenomenon known as two-bond P-H coupling (²JP-H). The magnitude of this coupling constant is characteristic and provides definitive proof of proximity to the phosphonate group.[13][14]

  • Trustworthiness: The presence of a doublet for the P-CH₂ protons, along with the characteristic triplet and quartet for the ethoxy groups, creates a self-validating pattern for the diethyl phosphonate moiety.

  • Experimental Protocol: ¹H NMR

    • Sample Preparation: As described for ³¹P NMR.

    • Acquisition: Acquire a standard high-resolution ¹H spectrum.

    • Analysis:

      • Ethoxy Protons (-OCH₂CH₃): Look for a quartet (~4.1 ppm) and a triplet (~1.3 ppm). The quartet may show additional complexity due to coupling with phosphorus.

      • Methylene Protons (P-CH₂-): Identify a doublet in the region expected for a methylene group attached to your nucleophile. The key is the P-H coupling constant.

Coupling TypeTypical Coupling Constant (J, Hz)
²JP-H (in P-CH₂)10 - 25 Hz
³JH-H (in ethyl group)~7 Hz

Typical values for phosphonates.[10][13][14]

C. ¹³C NMR Spectroscopy
  • Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. Similar to ¹H NMR, carbons near the phosphorus atom will exhibit coupling. The carbon directly attached to the phosphorus (P-CH₂) shows a large one-bond coupling constant (¹JC-P), which is unmistakable.[15]

  • Trustworthiness: Observing a large ¹JC-P coupling confirms the direct P-C bond, leaving no ambiguity.

  • Experimental Protocol: ¹³C{¹H} NMR

    • Sample Preparation: Use a more concentrated sample (20-50 mg) if possible.

    • Acquisition: Acquire a standard proton-decoupled ¹³C spectrum.

    • Analysis:

      • P-CH₂ Carbon: Look for a large doublet. The chemical shift will depend on the attached nucleophile.

      • Ethoxy Carbons: Two signals, both may appear as doublets due to two-bond and three-bond C-P coupling.

Coupling TypeTypical Coupling Constant (J, Hz)
¹JC-P (in P-CH₂)130 - 170 Hz
²JC-P (in P-O-CH₂)5 - 10 Hz

Data sourced from JEOL application notes and literature.[15]

cluster_reaction Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation React React Diethyl (chloromethyl)phosphonate with Nucleophile Purify Work-up & Purification React->Purify NMR NMR Spectroscopy (³¹P, ¹H, ¹³C) Purify->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purify->MS IR IR Spectroscopy Purify->IR Confirm Structure Confirmed NMR->Confirm MS->Confirm IR->Confirm

Caption: Workflow from synthesis to structure confirmation.

Mass Spectrometry (MS): Confirming Mass and Fragmentation
  • Expertise & Experience: MS provides the molecular weight of the product, which is a critical piece of evidence. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy, virtually confirming the atomic composition. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) experiments can reveal structural motifs.[16][17][18] Organophosphate esters have characteristic fragmentation pathways, such as the loss of alkene from the ethyl groups.[16][19]

  • Trustworthiness: An accurate mass measurement from HRMS that matches the theoretical mass of the expected product is compelling evidence. When combined with a logical fragmentation pattern, it provides a high degree of confidence.

  • Experimental Protocol: ESI-HRMS

    • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or sodium acetate may be added to promote ionization ([M+H]⁺ or [M+Na]⁺).

    • Infusion: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquisition: Acquire the full scan mass spectrum.

    • Analysis:

      • Identify the peak corresponding to the protonated or sodiated molecular ion.

      • Compare the measured accurate mass to the calculated theoretical mass. The mass error should ideally be less than 5 ppm.

      • If possible, perform an MS/MS experiment on the parent ion to observe characteristic fragments.

Ionization ModeCommon AdductsExpected m/z for C₇H₁₆NO₅P (Example)
Positive ESI[M+H]⁺, [M+Na]⁺226.0817, 248.0636
Negative ESI[M-H]⁻, [M+Cl]⁻224.0661, 259.0427
Infrared (IR) Spectroscopy: A Quick Functional Group Check
  • Expertise & Experience: IR spectroscopy is a rapid, simple technique used to identify the presence of specific functional groups.[20][21] For phosphonates, the most prominent and diagnostic absorption is the strong P=O (phosphoryl) stretch. Its presence confirms that the phosphonate group is intact.

  • Trustworthiness: While not sufficient for complete structure elucidation on its own, the presence of a strong P=O band, along with the absence of starting material bands, serves as an excellent and quick validation of the reaction's progress and product class.

  • Experimental Protocol: ATR-IR

    • Sample Preparation: Place a small drop of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

    • Analysis: Identify the key stretching frequencies.

BondTypical Wavenumber (cm⁻¹)Intensity
P=O1230 - 1260Strong, sharp
P-O-C1020 - 1050Strong, broad
C-H (sp³)2850 - 3000Medium to Strong

Data compiled from standard IR spectroscopy tables.[8]

Summary Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsWeaknesses
³¹P NMR Phosphorus chemical environmentDirect, unambiguous detection of P; high sensitivityProvides limited info about the organic structure
¹H & ¹³C NMR Complete organic structure, connectivityDefinitive structural information via chemical shifts and couplingsCan be complex to interpret; requires pure sample
HRMS Elemental formula, molecular weightExtremely high accuracy; requires very little sampleProvides no connectivity information; isomers are indistinguishable
IR Spec. Presence of functional groupsFast, simple, inexpensiveProvides limited structural detail; not definitive on its own

Alternative Synthetic Routes: A Brief Comparison

While reacting a nucleophile with this compound is a straightforward method, the classic Michaelis-Arbuzov reaction provides a more general route to phosphonate esters.[1][2][3][4]

  • Alternative Method: Reaction of an alkyl halide (R-X) with a trialkyl phosphite, such as triethyl phosphite P(OEt)₃. The reaction proceeds via an SN2 attack of the phosphorus on the alkyl halide, followed by dealkylation of the phosphonium salt intermediate by the halide ion.[3]

  • Comparison:

    • Scope: The classical Arbuzov reaction is broader, allowing for the synthesis of a wide variety of phosphonates by simply changing the alkyl halide. The this compound route is specifically for introducing the -CH₂P(O)(OEt)₂ unit.

    • Reactivity: The reactivity in the Arbuzov reaction follows the order R-I > R-Br > R-Cl for the alkyl halide.[2] Reactions often require heat (120-160 °C).[3]

    • Yields: Yields for the Arbuzov reaction are generally good to excellent, particularly for primary alkyl halides.

Choosing the appropriate method depends on the target molecule. If the goal is to append a pre-formed diethyl phosphonomethyl group to a nucleophile, using this compound is highly efficient. If a different alkylphosphonate is desired, the classical Arbuzov reaction offers greater flexibility.

Conclusion

Confirming the structure of a synthetic product is a cornerstone of chemical research. For products derived from this compound, a combination of analytical techniques is not just recommended—it is essential for scientific rigor. ³¹P NMR provides direct evidence of the phosphonate group, ¹H and ¹³C NMR elucidate the full carbon-hydrogen framework and its connection to the phosphorus, High-Resolution Mass Spectrometry confirms the elemental composition, and IR Spectroscopy offers a rapid check for the key phosphoryl functional group. By judiciously applying these methods and understanding the causality behind the data they provide, researchers can proceed with absolute confidence in their material and the integrity of their subsequent experiments.

References

A Senior Application Scientist's Guide to Diethyl (Chloromethyl)phosphonate: A Comparative Review of its Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to the success of a synthetic campaign. Diethyl (chloromethyl)phosphonate has emerged as a versatile and valuable building block, particularly in the construction of carbon-carbon and carbon-phosphorus bonds. This guide provides an in-depth technical comparison of its applications, performance against alternatives, and detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Unique Reactivity of a Versatile Phosphonate

This compound, a colorless to pale yellow liquid, is an organophosphorus compound that has garnered significant attention for its utility in a range of chemical transformations.[1] Its reactivity stems from two key features: the electrophilic carbon of the chloromethyl group, which is susceptible to nucleophilic attack, and the acidity of the methylene protons adjacent to the phosphonate moiety, enabling the formation of a stabilized carbanion.[1] This dual reactivity makes it a powerful tool for various synthetic applications, most notably the Horner-Wadsworth-Emmons (HWE) reaction for olefination and as a precursor for more complex phosphonate derivatives.[1]

The Horner-Wadsworth-Emmons (HWE) Reaction: A Stereoselective Olefination Workhorse

The HWE reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes from aldehydes and ketones.[2][3] this compound serves as a precursor to the corresponding phosphonate carbanion, which then reacts with carbonyl compounds to yield vinyl chlorides.

Mechanism and Stereoselectivity

The reaction commences with the deprotonation of this compound by a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to generate the α-chloro-α-lithiated phosphonate carbanion. This is followed by nucleophilic addition to the carbonyl compound, forming a transient betaine intermediate that collapses to a four-membered oxaphosphetane. Subsequent elimination of diethyl phosphate yields the desired alkene.[2] The stereochemical outcome of the HWE reaction is a critical consideration, with the formation of the E-alkene being generally favored due to thermodynamic control where steric interactions in the transition state are minimized.[2][4]

HWE_Mechanism reagent This compound carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Base (e.g., NaH) base->carbanion intermediate Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Addition aldehyde Aldehyde/Ketone (R-CHO) aldehyde->intermediate alkene Vinyl Chloride intermediate->alkene Elimination byproduct Diethyl Phosphate intermediate->byproduct

Caption: Generalized Horner-Wadsworth-Emmons reaction workflow.

Performance Comparison with Alternative Reagents

While this compound is effective, its performance can be compared with other α-halo phosphonates, such as the bromo and iodo analogs. The choice of the halogen atom can influence the reactivity and, in some cases, the stereoselectivity of the olefination.

ReagentHalogen Leaving GroupGeneral ReactivityTypical YieldsStereoselectivity (E/Z)
This compoundClGood reactivity with a range of aldehydes.Good to ExcellentGenerally high E-selectivity with aromatic aldehydes.[2]
Diethyl (bromomethyl)phosphonateBrOften more reactive than the chloro analog, allowing for milder reaction conditions.Good to ExcellentSimilar high E-selectivity.
Diethyl (iodomethyl)phosphonateIHighest reactivity, but can be less stable and more prone to side reactions.VariableMay show slightly lower E-selectivity in some cases.

Note: The data presented is a qualitative summary based on general principles of reactivity. Direct quantitative comparisons under identical conditions are limited in the available literature.

The higher reactivity of the bromo and iodo analogs is attributed to the better leaving group ability of bromide and iodide ions. However, this compound often provides a good balance of reactivity and stability, making it a cost-effective and reliable choice for many applications.

Experimental Protocol: Synthesis of a Vinyl Chloride via the HWE Reaction

This protocol provides a general procedure for the synthesis of a vinyl chloride from an aldehyde using this compound.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl chloride.

Nucleophilic Substitution and the Arbuzov Reaction: Expanding the Phosphonate Toolkit

The chloromethyl group in this compound is a versatile handle for introducing the phosphonate moiety via nucleophilic substitution reactions.

The Michaelis-Arbuzov Reaction

A primary application is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate.[5][6] While this compound is itself a product of the Arbuzov reaction between triethyl phosphite and dichloromethane, its chloromethyl group can be displaced by other nucleophiles to generate a wide array of functionalized phosphonates.

Arbuzov_Reaction phosphite Triethyl Phosphite product This compound phosphite->product Nucleophilic Attack alkyl_halide Dichloromethane alkyl_halide->product byproduct Ethyl Chloride product->byproduct Dealkylation

Caption: Synthesis of this compound via the Arbuzov reaction.

The reactivity of the alkyl halide in the Arbuzov reaction generally follows the trend I > Br > Cl.[5] Consequently, while the synthesis of this compound from dichloromethane is feasible, the reaction of triethyl phosphite with diiodomethane or dibromomethane would proceed more readily. However, the lower cost and greater stability of chlorinated starting materials often make this a more practical approach on a larger scale.

Synthesis of Functionalized Phosphonates

The chlorine atom in this compound can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to afford functionalized phosphonates. These products are valuable intermediates in medicinal chemistry and materials science.

Comparison of Nucleophilic Substitution Efficiency:

NucleophileProduct TypeTypical Reaction Conditions
Aminesα-AminophosphonatesReaction in a polar aprotic solvent with a non-nucleophilic base.
Alkoxidesα-AlkoxyphosphonatesDeprotonation of the alcohol followed by reaction with the phosphonate.
Thiolatesα-ThiophosphonatesReaction with a thiol in the presence of a base.

Applications in the Synthesis of Bioactive Molecules and Heterocycles

The unique reactivity of this compound has been leveraged in the synthesis of numerous biologically active molecules and heterocyclic systems.

Synthesis of Phosphonate-Containing Drug Analogs

Phosphonates are often used as isosteres for phosphates or carboxylates in drug design to improve metabolic stability and pharmacokinetic properties. This compound serves as a key building block for introducing the phosphonate moiety into complex molecular architectures. For instance, it has been utilized in the synthesis of analogs of FTY720 (Fingolimod), an immunomodulating drug.[7]

The synthesis of a vinylphosphonate analog of FTY720 involved a Horner-Wadsworth-Emmons reaction of an aldehyde intermediate with the carbanion derived from a phosphonate.[7] While the specific phosphonate used in the cited synthesis was dimethyl (lithiomethyl)phosphonate, the principle of using an α-halo phosphonate to generate the reactive ylide is directly comparable. The use of this compound would offer a similar synthetic route.

Alternative Synthetic Strategies:

The introduction of a vinylphosphonate group can also be achieved through other methods, such as the palladium-catalyzed cross-coupling of vinyl halides with diethyl phosphite. However, the HWE approach often offers a more direct and convergent route, particularly when starting from a readily available aldehyde.

Construction of Phosphonate-Containing Heterocycles

This compound has been employed in the synthesis of various heterocyclic compounds containing a phosphonate group. For example, it can be used in the synthesis of functionalized pyrrolidines.[8] The synthetic strategy often involves an initial nucleophilic substitution or a cycloaddition reaction where the phosphonate-containing fragment is introduced, followed by further transformations to construct the heterocyclic ring.

Conclusion: A Versatile and Indispensable Reagent

This compound has proven to be a highly valuable and versatile reagent in organic synthesis. Its applications in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of vinyl chlorides and as a precursor for a wide range of functionalized phosphonates through nucleophilic substitution reactions highlight its importance. While alternative reagents with different halogen leaving groups exist and may offer advantages in specific cases, this compound provides a robust and cost-effective option for many synthetic challenges. Its utility in the synthesis of bioactive molecules and complex heterocyclic systems further underscores its significance in modern drug discovery and development. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to effectively incorporate this powerful reagent into their synthetic endeavors.

References

A Comparative Guide to the Efficacy of Diethyl (Chloromethyl)phosphonate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth analysis of diethyl (chloromethyl)phosphonate, a versatile C1 building block, and critically compares its performance against contemporary alternatives in the construction of complex molecular architectures. Our focus is on delivering actionable insights, grounded in experimental data, to inform your synthetic strategy.

Introduction: The Strategic Value of this compound

This compound is a cornerstone reagent in modern organic chemistry, primarily utilized for the introduction of a phosphonomethyl group. This moiety is a stable isostere of a phosphate group, making it invaluable in medicinal chemistry for the design of enzyme inhibitors, antiviral agents, and other therapeutics where mimicking biological phosphates is key.[1][2] Its utility is rooted in its dual reactivity, enabling a range of carbon-carbon and carbon-phosphorus bond-forming reactions. The most prominent of these are the Horner-Wadsworth-Emmons (HWE) olefination, the Michaelis-Arbuzov reaction, and various nucleophilic substitutions.[3][4][5]

Comparative Analysis: Reagent Selection for Phosphonomethylation

The optimal choice of a C1 phosphonate synthon depends on factors such as substrate scope, desired stereoselectivity, reaction conditions, and cost. Here, we compare this compound against its common alternatives.

Reagent/MethodTypical Application(s)AdvantagesDisadvantages
This compound Horner-Wadsworth-Emmons, Arbuzov, Nucleophilic Substitution.[3]Commercially available, thermally stable, highly versatile for C-C and C-P bond formation.Can require strong bases (e.g., NaH); may exhibit moderate E-selectivity in HWE reactions.[6]
Diethyl (bromomethyl)phosphonate Horner-Wadsworth-Emmons, Arbuzov reactions.[7]More reactive than the chloro-analogue, allowing for milder conditions.[7]Less stable, more expensive, higher potential for base-induced side reactions like dehydrobromination.[8]
Diethyl (iodomethyl)phosphonate Arbuzov and substitution reactions.Highest reactivity among the halo-methyl phosphonates, suitable for unreactive electrophiles.Reduced thermal and shelf stability; highest cost.
Diethyl phosphite (Pudovik Reaction) Synthesis of α-hydroxyphosphonates and α-aminophosphonates (Kabachnik-Fields).[9]Atom-economical, often proceeds under mild catalytic conditions, avoids pre-functionalized C1 synthons.[10]Scope is limited to addition across π-bonds (aldehydes, imines); does not perform olefination.
(Diazomethyl)phosphonates Seyferth-Gilbert Homologation.[11]Excellent for converting aldehydes and ketones into terminal alkynes in one step.Reagents can be explosive and require specialized handling; often necessitates cryogenic temperatures and strong, non-nucleophilic bases.

Mechanistic Insights & Field-Proven Strategies

The efficacy of this compound in the Horner-Wadsworth-Emmons reaction stems from the electron-withdrawing phosphonate group, which acidifies the adjacent methylene protons. Deprotonation by a suitable base generates a stabilized phosphonate carbanion, a potent nucleophile.

The Horner-Wadsworth-Emmons (HWE) Mechanism

The reaction begins with the formation of the phosphonate carbanion, which then undergoes nucleophilic addition to a carbonyl compound.[12] This is typically the rate-limiting step. The resulting betaine intermediate rapidly cyclizes to an oxaphosphetane, which then collapses to form the thermodynamically stable (E)-alkene and a water-soluble phosphate byproduct, simplifying purification.[13]

HWE_Mechanism Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism reagent Diethyl (chloromethyl)phosphonate carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Base (e.g., NaH) betaine Betaine Intermediate carbanion->betaine Nucleophilic Attack carbonyl Aldehyde or Ketone oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Cyclization alkene (E)-Alkene Product oxaphosphetane->alkene Elimination phosphate Phosphate Byproduct oxaphosphetane->phosphate

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Expertise in Action: Causality Behind Base Selection

The choice of base is not arbitrary; it is a critical parameter tailored to the substrate's reactivity and stability.

  • For robust substrates (e.g., simple aldehydes): Sodium hydride (NaH) in an aprotic solvent like THF is the workhorse.[6] It provides irreversible deprotonation, driving the reaction to completion.

  • For base-sensitive substrates (e.g., enolizable ketones, aldehydes with chiral centers): Strong, irreversible bases can cause undesired side reactions like aldol condensation or epimerization.[8] In these cases, the Masamune-Roush conditions, employing lithium chloride (LiCl) with a milder amine base like DBU or DIPEA, are superior. The Lewis acidic LiCl coordinates to the carbonyl oxygen, enhancing its electrophilicity and facilitating the reaction under less harsh conditions.[14]

Validated Experimental Protocols

This section provides a self-validating, step-by-step methodology for a standard HWE reaction.

Protocol: Synthesis of Diethyl (E)-stilben-α-ylphosphonate

Materials:

  • This compound, 97%

  • Benzaldehyde, ≥99%

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) & Hexanes for chromatography

Procedure:

  • Flask Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a stream of dry nitrogen.

  • Base Suspension: Carefully weigh sodium hydride (1.05 eq) and transfer it to the flask. Add anhydrous THF (20 mL) to create a suspension.

  • Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. In a separate, dry flask, prepare a solution of this compound (1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 20 minutes. Causality: Slow addition at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Stir the resulting milky-white mixture at 0 °C for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Carbonyl Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF (10 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure product.

Workflow Figure 2: Experimental Workflow for HWE Reaction cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction & Workup cluster_purification 4. Isolation & Purification A Flame-dry flask under N₂ B Add NaH and anhydrous THF A->B C Cool to 0 °C B->C D Add this compound soln. C->D E Stir 30 min @ 0 °C D->E F Add Benzaldehyde soln. E->F G Warm to RT, stir 12-16h F->G H Quench with aq. NH₄Cl @ 0 °C G->H I Extract with EtOAc H->I J Wash, dry, and concentrate I->J K Flash Column Chromatography J->K L Pure (E)-Alkene Product K->L

Caption: Step-by-step experimental workflow.

Conclusion and Future Outlook

This compound is a robust and highly effective reagent for the synthesis of a wide array of complex molecules, particularly phosphonate-containing compounds and (E)-alkenes. Its primary advantages lie in its stability, commercial availability, and predictable reactivity in the cornerstone Horner-Wadsworth-Emmons reaction. While alternatives exist for specific applications requiring enhanced reactivity or different functional outcomes, the versatility of this compound ensures its enduring role in the synthetic chemist's toolbox. Future advancements will likely focus on catalytic and asymmetric variations of its core reactions to further enhance its utility and address the ever-increasing demand for enantiomerically pure, complex molecules in drug discovery.

References

A Senior Application Scientist's Guide to Phosphonate Synthesis: A Cost-Benefit Analysis of Diethyl (chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of phosphonate esters is a critical step in creating molecules that can serve as stable mimics of phosphates or carboxylates, finding applications as enzyme inhibitors, antiviral agents, and more.[1][2] The choice of synthetic route to these key intermediates can significantly impact yield, scalability, and cost. This guide provides an in-depth comparison of synthetic strategies, centering on the utility of Diethyl (chloromethyl)phosphonate against its principal alternatives.

Introduction: The Central Role of Phosphonate Esters

Phosphonate esters are indispensable precursors, most notably for the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for creating carbon-carbon double bonds with high (E)-alkene selectivity.[3][4][5] The core of any phosphonate-based synthesis is the efficient formation of a stable carbon-phosphorus (C-P) bond. This compound serves as a versatile C1 building block, allowing for the introduction of a phosphonate moiety via nucleophilic substitution. However, its utility must be weighed against other established methods for C-P bond formation, primarily the Michaelis-Arbuzov and Michaelis-Becker reactions.

Core Synthetic Strategies for Phosphonate Esters

The optimal path to a target phosphonate depends on the availability of starting materials, functional group tolerance, and reaction conditions. Below, we analyze the primary methods.

Method A: Synthesis via this compound

This method involves the reaction of a suitable nucleophile with this compound. The chloromethyl group is highly electrophilic, making it an excellent substrate for S\textsubscript{N}2 reactions. This approach is fundamentally an alkylation of the incoming nucleophile.

  • Mechanism: The reaction proceeds via a straightforward nucleophilic substitution where a carbanion, heteroatom, or other nucleophile attacks the methylene carbon, displacing the chloride ion. This directly attaches the diethylphosphonate group to the nucleophilic atom.

G cluster_main Mechanism: Nucleophilic Substitution reagent This compound Cl-CH₂-P(O)(OEt)₂ product Functionalized Phosphonate Nu-CH₂-P(O)(OEt)₂ reagent->product byproduct Chloride Ion (Cl⁻) reagent->byproduct nucleophile Nucleophile (Nu:⁻) nucleophile->reagent Stextsubscript{N}2 Attack

Caption: Mechanism of phosphonate synthesis using this compound.

Method B: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is arguably the most common method for synthesizing phosphonates. It involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an alkyl halide.[1][6][7][8]

  • Mechanism: The reaction is a two-step process. First, the nucleophilic phosphorus atom of the phosphite attacks the alkyl halide in an S\textsubscript{N}2 reaction, forming a phosphonium salt intermediate. In the second step, the displaced halide anion attacks one of the alkoxy carbons of the phosphonium salt, leading to dealkylation and formation of the final phosphonate product.[1][6][8] This reaction typically requires elevated temperatures (120-160 °C) to drive the dealkylation step.[6][9]

G cluster_arbuzov Michaelis-Arbuzov Reaction Mechanism phosphite Trialkyl Phosphite P(OR)₃ intermediate Phosphonium Salt [R'-P(OR)₃]⁺X⁻ phosphite->intermediate Stextsubscript{N}2 Attack halide Alkyl Halide (R'-X) halide->intermediate phosphonate Dialkyl Phosphonate R'-P(O)(OR)₂ intermediate->phosphonate Dealkylation (Stextsubscript{N}2) byproduct Alkyl Halide (R-X) intermediate->byproduct

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Method C: The Michaelis-Becker Reaction

The Michaelis-Becker reaction is a valuable alternative, particularly when the starting materials for the Arbuzov reaction are not suitable. It uses a dialkyl phosphonate (dialkyl phosphite) and a strong base to generate a nucleophile that then reacts with an alkyl halide.[9][10]

  • Mechanism: A strong base, typically sodium hydride (NaH), deprotonates the dialkyl phosphonate to form a highly nucleophilic phosphite anion. This anion then attacks the alkyl halide via an S\textsubscript{N}2 pathway to yield the target phosphonate.[9] This method is often performed at or below room temperature, making it suitable for thermally sensitive substrates.[9]

G cluster_becker Michaelis-Becker Reaction Mechanism phosphonate_H Dialkyl Phosphonate HP(O)(OR)₂ anion Phosphite Anion [P(O)(OR)₂]⁻Na⁺ phosphonate_H->anion Deprotonation base Strong Base (e.g., NaH) base->anion product Dialkyl Phosphonate R'-P(O)(OR)₂ anion->product Stextsubscript{N}2 Attack halide Alkyl Halide (R'-X) halide->product

Caption: Mechanism of the Michaelis-Becker reaction.

Comparative Analysis: A Cost-Benefit Perspective

Choosing the right method requires a careful evaluation of several factors. The following table summarizes the key considerations for each synthetic route.

FeatureThis compoundMichaelis-Arbuzov ReactionMichaelis-Becker Reaction
Primary Use Case Introduction of a -CH₂P(O)(OEt)₂ group onto a nucleophile.General synthesis of R'-P(O)(OR)₂ from alkyl halide R'-X.General synthesis of R'-P(O)(OR)₂ from alkyl halide R'-X.
Reactivity Scope Excellent for carbanions (e.g., ester enolates) and heteroatom nucleophiles. Limited to introducing a methylene-spaced phosphonate.Broad scope, but most effective for primary and benzyl halides.[8][11] Secondary halides are sluggish; tertiary halides are generally unreactive.[8]Similar scope to Arbuzov, effective for S\textsubscript{N}2-susceptible halides. Can be a better choice for certain substrates where Arbuzov fails.
Reaction Conditions Varies with nucleophile generation (e.g., LDA at -78°C or milder bases at RT).High temperatures (typically 120-160°C), often neat or with minimal solvent.[6][9]Requires a strong, non-nucleophilic base (e.g., NaH). Often performed at RT or below.[9]
Key Advantages Direct, one-step introduction of the phosphonomethyl group. Avoids handling potentially pyrophoric trialkyl phosphites.High atom economy. Simple procedure, often requiring no solvent. By-product (alkyl halide) is volatile and easily removed.Milder temperature conditions, suitable for thermally sensitive molecules.[9]
Key Limitations The starting material is a monofunctional C1 building block.High temperatures can be incompatible with sensitive functional groups. Not suitable for aryl or vinyl halides.[8]Requires stoichiometric use of a strong, hazardous base (NaH). Substrates must be base-tolerant.[9]
Safety & Handling Reagent is an irritant (skin, eyes, respiratory).[12][13][14][15] Handle with appropriate PPE.Trialkyl phosphites have a strong odor and can be pyrophoric. High reaction temperatures pose a risk.Sodium hydride (NaH) is highly flammable and reacts violently with water. Requires inert atmosphere and careful handling.
Purification Purification depends on the specific product's properties.Often purified by distillation due to the volatility of the by-product.Requires aqueous workup to quench the base and remove salts. Yields can sometimes be lower than the Arbuzov reaction.[10]

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, we present protocols for the synthesis of Diethyl benzylphosphonate, a common HWE precursor, using two different methods.

Workflow Comparison

G cluster_workflow Comparative Synthetic Workflow: Diethyl Benzylphosphonate cluster_A Method A: From this compound cluster_B Method B: Michaelis-Arbuzov Reaction A1 Generate Phenyl Grignard (PhMgBr) A2 React with This compound A1->A2 A3 Aqueous Quench & Workup A2->A3 A4 Purification (Chromatography) A3->A4 B1 Combine Benzyl Bromide & Triethyl Phosphite B2 Heat to 150-160°C (2-4 hours) B1->B2 B3 Distill off Ethyl Bromide B2->B3 B4 Purification (Vacuum Distillation) B3->B4

Caption: Workflow comparison for synthesizing diethyl benzylphosphonate.

Protocol 1: Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate

This protocol is adapted from established Michaelis-Arbuzov procedures.[1]

Materials:

  • Benzyl bromide (1.0 eq)

  • Triethyl phosphite (1.2 eq)

  • Round-bottom flask, reflux condenser, heating mantle, nitrogen inlet

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, add benzyl bromide (1.0 eq).

  • Add triethyl phosphite (1.2 eq) to the flask.

  • Under a nitrogen atmosphere, heat the reaction mixture to 150-160 °C using a heating mantle. The volatile by-product, ethyl bromide (bp 38 °C), will distill off.

  • Monitor the reaction progress by ³¹P NMR spectroscopy or TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.

Causality: The high temperature is necessary to drive the second S\textsubscript{N}2 step (dealkylation of the phosphonium intermediate), which is often the rate-limiting step.[6] Using an excess of triethyl phosphite ensures full consumption of the alkyl halide.

Protocol 2: Michaelis-Becker Synthesis of Diethyl Benzylphosphonate

This protocol is based on the general principles of the Michaelis-Becker reaction.[9]

Materials:

  • Diethyl phosphite (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (1.0 eq)

  • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet

Procedure:

  • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add NaH (1.1 eq).

  • Wash the NaH with dry hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Slowly add diethyl phosphite (1.1 eq) dropwise to the NaH slurry. Hydrogen gas will evolve. Stir for 30 minutes at 0 °C after the addition is complete.

  • Add a solution of benzyl bromide (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the diethyl phosphite without competing in the subsequent alkylation step. The reaction is run at a lower temperature because the generated phosphite anion is highly nucleophilic and reactive.

Conclusion and Expert Recommendations

The choice between this compound and classical methods like the Michaelis-Arbuzov or Michaelis-Becker reactions is a strategic one, dictated by the specific synthetic target and laboratory constraints.

  • Choose this compound when: Your goal is to install a phosphonomethyl (-CH₂P(O)(OEt)₂) group onto a pre-existing nucleophile. It is particularly effective for generating reagents for the HWE reaction where an α-methylene bridge is required.

  • Choose the Michaelis-Arbuzov Reaction when: You have a simple, robust primary alkyl halide and your substrate can tolerate high temperatures. It is often the most straightforward, solvent-free, and scalable method, with a simple purification profile.[1][9]

  • Choose the Michaelis-Becker Reaction when: Your substrate is sensitive to high temperatures. While it requires the careful handling of sodium hydride, the milder thermal conditions are a significant advantage for complex or delicate molecules.[9]

Ultimately, a thorough understanding of the causality behind each method—the reaction mechanisms, substrate limitations, and safety considerations—empowers the researcher to make the most efficient and effective choice for their synthetic campaign.

References

Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of Diethyl (chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of scientific innovation, the meticulous management of chemical reagents is as crucial as the discoveries they enable. Diethyl (chloromethyl)phosphonate, a valuable reagent in organic synthesis, demands a rigorous and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe handling and neutralization of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety Imperatives: Understanding the Risks

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) and adhere to all institutional and local hazardous waste regulations. The primary hazards involve direct contact, and therefore, stringent personal protection is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is mandatory when handling this compound in any capacity. This includes, but is not limited to:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to irritation.
Body Protection A flame-resistant lab coat.Protects against accidental spills and splashes.
Respiratory Protection A respirator with an appropriate cartridge for organic vapors should be used in case of inadequate ventilation or potential for aerosol generation.[1]Prevents respiratory tract irritation from inhalation of vapors.

Disposal Pathways: A Decision Framework

The appropriate disposal method for this compound depends on the quantity of waste and the available facilities. For small, laboratory-scale quantities, in-situ chemical neutralization via alkaline hydrolysis is a viable and effective option. For larger quantities or in the absence of facilities for chemical treatment, disposal through a licensed hazardous waste contractor is the required and safest approach.

DisposalDecision start Waste Diethyl (chloromethyl)phosphonate quantity Assess Quantity start->quantity small Small Quantity (< 5 g) quantity->small < 5 g large Large Quantity (> 5 g) or Spill Debris quantity->large > 5 g in_house In-house Chemical Treatment Facilities? small->in_house contractor Licensed Hazardous Waste Contractor large->contractor hydrolysis Chemical Neutralization: Alkaline Hydrolysis in_house->hydrolysis Yes in_house->contractor No neutralize Neutralize Hydrolysate (pH 6-8) hydrolysis->neutralize package Package and Label Waste per Regulations contractor->package aqueous_waste Dispose as Aqueous Chemical Waste neutralize->aqueous_waste pickup Arrange Pickup with Environmental Health & Safety (EHS) package->pickup incineration Final Disposal Method: High-Temperature Incineration pickup->incineration

References

A Researcher's Guide to the Safe Handling of Diethyl (chloromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

The prudent handling of reactive chemical reagents is the cornerstone of laboratory safety and experimental success. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of Diethyl (chloromethyl)phosphonate (CAS No. 3167-63-3). As a reactive organophosphorus compound, a thorough understanding of its properties and associated hazards is critical for researchers in drug development and organic synthesis. This document is intended to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these hazards lies in its chemical reactivity. As a phosphonate, it can interact with biological molecules, and the chloromethyl group is a reactive electrophile.

Hazard Identification and Classification:

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

It is imperative to recognize the warning signal word associated with this chemical: Warning .[2]

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, the primary method for exposure control should be robust engineering controls.[3][4] The principle here is to contain the hazard at its source, minimizing the risk of personal exposure.

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[5] This ensures that any vapors are effectively captured and exhausted.

  • Ventilation: Ensure adequate ventilation in the laboratory.[4][6] This includes general laboratory ventilation and localized exhaust where necessary.

  • Safety Showers and Eyewash Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this chemical is handled.[4] Their proximity to the workstation is crucial for immediate response in case of an emergency.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final and critical barrier between the researcher and the chemical. The selection of appropriate PPE is not arbitrary; it is dictated by the specific hazards of this compound.

PPE Selection Protocol

PPE_Selection cluster_0 Core Protection cluster_1 Specific Gear Eye_Face Eye and Face Protection Goggles Chemical Splash Goggles (EN 166 or NIOSH approved) Eye_Face->Goggles Face_Shield Face Shield (in addition to goggles for splash risk) Eye_Face->Face_Shield Skin Skin Protection Gloves Chemical Resistant Gloves (e.g., Nitrile, Neoprene) Skin->Gloves Lab_Coat Impervious Lab Coat or Apron Skin->Lab_Coat Respiratory Respiratory Protection Respirator Type ABEK (EN14387) Respirator Filter (if ventilation is inadequate) Respiratory->Respirator

Caption: PPE selection workflow for handling this compound.

Detailed PPE Requirements:

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]Protects against splashes that can cause serious eye irritation.
Face shield (in addition to goggles)-Recommended when there is a significant risk of splashing.
Skin Chemical-resistant gloves-Prevents skin contact which can cause irritation.[3]
Fire/flame resistant and impervious clothing-Provides a barrier against spills and splashes on the body.[1]
Closed-toe shoes-Protects feet from spills.
Respiratory Full-face respirator with appropriate filter (e.g., Type ABEK)NIOSH (US) or EN 149 (EU) approved[3]Required if exposure limits are exceeded or if irritation is experienced, indicating inadequate ventilation.[1]

Step-by-Step Safe Handling Protocol

Adherence to a systematic protocol minimizes the risk of exposure and ensures the integrity of the experiment.

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing this compound.

    • Don all required PPE as outlined in the table above.

  • Aliquotting and Transfer:

    • Perform all transfers of the chemical within the fume hood.

    • Use appropriate tools (e.g., glass pipettes, syringes) for accurate and safe transfer. Avoid creating aerosols.

    • Keep the container of this compound tightly closed when not in use.[1]

  • During Reaction:

    • Continuously monitor the reaction for any unexpected changes.

    • Maintain the reaction setup within the fume hood.

  • Post-Reaction:

    • Quench the reaction safely according to your established experimental protocol.

    • Clean all glassware and equipment that has come into contact with the chemical.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2] If not breathing, give artificial respiration.[4][6] Seek medical attention if you feel unwell.[1][2]
Skin Contact Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1][4][6] If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes.[6] Get immediate medical attention.
Ingestion Rinse mouth with water.[1][6] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.

Spill Management and Decontamination

Prompt and proper cleanup of spills is essential to prevent further exposure and contamination.

Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate immediate area if necessary Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE (respirator may be needed) Ventilate->PPE Contain Contain spillage with non-combustible absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Collect absorbent material into a suitable, closed container for disposal Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose

Caption: Step-by-step spill response plan.

For decontamination of surfaces and equipment, a thorough wash with soap and water is recommended.[1][4][6] For non-washable surfaces, wiping with a solvent such as ethanol followed by absorption of the solvent may be effective.

Storage and Disposal: Managing the Lifecycle

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6] The storage area should be locked up.[1][2]

Disposal: All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems.[1]

By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethyl (chloromethyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl (chloromethyl)phosphonate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。